molecular formula C6H16Cl2N4O2S2 B12324945 L-Cystine bisamide DiHCl

L-Cystine bisamide DiHCl

Cat. No.: B12324945
M. Wt: 311.3 g/mol
InChI Key: OYPOYMPGFACTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cystine bisamide DiHCl is a useful research compound. Its molecular formula is C6H16Cl2N4O2S2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Cystine bisamide DiHCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cystine bisamide DiHCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[(2,3-diamino-3-oxopropyl)disulfanyl]propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYMPGFACTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of L-Cystine bisamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architectures for Cystinuria Inhibition and Protein Stabilization

Executive Summary & Molecular Identity

L-Cystine bisamide dihydrochloride (CAS: 22671-21-2) is a synthetic derivative of the amino acid dimer L-cystine.[1] By converting the terminal carboxylic acid groups into primary amides (


) and stabilizing the amines as hydrochloride salts, this molecule achieves distinct physiochemical properties compared to its parent compound. It serves as a critical molecular probe in protein folding studies and a "molecular imposter" in the therapeutic development of crystallization inhibitors for cystinuria (kidney stone formation).
Core Physicochemical Data
PropertyValue / Description
Chemical Name L-Cystine diamide dihydrochloride
Synonyms (H-L-Cys-NH2)₂[1][2][3][4][5][6][7][8]·2HCl; 3,3'-Disulfanediylbis(2-aminopropanamide) dihydrochloride
Molecular Formula

Molecular Weight 311.26 g/mol
Free Base MW 238.33 g/mol
CAS Number 22671-21-2
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL); soluble in methanol
Melting Point > 223 °C (decomposition)

Structural Logic & Chemical Causality

As an application scientist, it is vital to understand why this specific salt form is synthesized. The modification of L-cystine into its bisamide dihydrochloride form addresses two fundamental limitations of the parent molecule:

  • Solubility & Electrostatics (The Dihydrochloride Function): Native L-cystine has notoriously poor aqueous solubility (approx. 0.11 mg/mL at neutral pH), which precipitates renal calculi (stones). Converting the free amines (

    
    ) to hydrochloride salts (
    
    
    
    ) drastically increases hydrophilicity and aqueous solubility, enabling its use in high-concentration biochemical assays.
  • Electronic Neutrality (The Bisamide Function): The conversion of the carboxylate anions (

    
    ) to neutral primary amides (
    
    
    
    ) removes the zwitterionic character of the molecule. In the context of Cystinuria , this allows the molecule to act as a "crystal growth inhibitor."[9] It mimics the L-cystine structure to bind to the crystal lattice but lacks the carboxylate groups necessary to propagate the crystal structure, effectively halting stone growth [1].
Structural Visualization

The following diagram illustrates the logical relationship between the parent L-cystine and the functionalized Bisamide Dihydrochloride.

MolecularLogic cluster_mechanism Functional Consequence Cystine L-Cystine (Parent Molecule) Low Solubility Mod_Amide Amidation (-COOH → -CONH₂) Cystine->Mod_Amide Removes anionic charge (Crystal mimicry) Mod_Salt Hydrochlorination (-NH₂ → -NH₃⁺Cl⁻) Mod_Amide->Mod_Salt Protonation Target L-Cystine Bisamide 2HCl (Target) High Solubility & Crystal Inhibition Mod_Salt->Target Final Salt Formation Inhibits Stone Growth Inhibits Stone Growth Target->Inhibits Stone Growth Stabilizes Protein Folding Stabilizes Protein Folding Target->Stabilizes Protein Folding

Figure 1: Structural evolution from L-Cystine to the Bisamide Dihydrochloride salt, highlighting the functional gain of each chemical modification.

Synthesis Protocol: The "Activated Ester" Route

The most robust synthesis method avoids direct amidation of cystine due to disulfide instability. Instead, a protection-activation-deprotection cycle is employed.[6] This protocol ensures high enantiomeric purity (>95%) and prevents racemization.

Reagents Required[1][2][3][4][6][10][11]
  • Starting Material: N,N'-Di-Boc-L-cystine[6]

  • Coupling Agent: HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Amine Source: Ammonia (gas or dioxane solution)

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Workflow
  • Activation (Boc-Protection Phase):

    • Rationale: The amine groups must be shielded (Boc) to prevent self-polymerization during the activation of the carboxylic acid.

    • Dissolve N,N'-Di-Boc-L-cystine in dry DMF (Dimethylformamide).

    • Add EDC/HOBt equivalents to form the activated ester in situ.

  • Amidation (Bisamide Formation):

    • Action: Bubble anhydrous ammonia gas or add ammonium chloride/DIPEA into the reaction vessel at 0°C.

    • Observation: The reaction converts the activated esters into primary amides (

      
      ).
      
    • Validation: Monitor via TLC (disappearance of acid starting material).

  • Deprotection & Salt Formation:

    • Action: Treat the intermediate (Boc-L-Cystine-Bisamide) with 4M HCl in 1,4-dioxane.[6][10]

    • Mechanism:[2][6][11] The acidic environment cleaves the Boc group (releasing isobutylene and

      
      ) and simultaneously protonates the free amines to form the dihydrochloride salt.
      
    • Purification: Precipitate with cold diethyl ether. The product is hygroscopic; store under desiccant.

Synthesis Logic Diagram

SynthesisWorkflow Step1 Start: N,N'-Di-Boc-L-Cystine Step2 Activation: Add EDC/HOBt in DMF Step1->Step2 Step3 Amidation: Add NH3 (gas) or NH4Cl/Base Step2->Step3 Step4 Intermediate: Boc-Cystine-Diamide Step3->Step4 Step5 Deprotection: 4M HCl in Dioxane Step4->Step5 -Boc Groups Step6 Final Product: L-Cystine Bisamide 2HCl Step5->Step6 Precipitation

Figure 2: The standard synthetic pathway utilizing Boc-chemistry to ensure stereochemical integrity.

Applications in Drug Development & Biochemistry[1][6]

A. Cystinuria Therapy (Molecular Mimicry)

L-Cystine bisamide dihydrochloride acts as a crystallization inhibitor .[6]

  • Mechanism: In patients with cystinuria, high concentrations of L-cystine aggregate to form hexagonal crystals. The bisamide analog mimics the geometry of L-cystine and incorporates itself into the growing crystal lattice.

  • The "Frustration" Effect: Once bound, the amide ends (unlike the carboxylates of natural cystine) cannot accept hydrogen bonds in the specific orientation required for the next layer of crystal growth. This "frustrates" the lattice, halting stone formation and reducing crystal size/volume [2].

B. Protein Folding & Disulfide Studies

In proteomics, this compound is used as a model substrate to study disulfide exchange reactions . Because the amide groups withdraw electrons differently than carboxylates, the redox potential of the disulfide bond in the bisamide differs slightly from native cystine, providing a tunable probe for studying the kinetics of thiol-disulfide interchange in folding buffers.

References

  • Rimer, J. D., et al. (2010). Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design. Science. (Contextual grounding on the mechanism of L-cystine diamides as inhibitors).
  • Hu, L., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

L-Cystine Bisamide in Redox Biology: Mechanistic Utility & Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role and experimental utility of L-Cystine Bisamide (CAS 22671-21-2) in oxidative stress research.

Part 1: Executive Summary

L-Cystine Bisamide ([(H-L-Cys-NH2)2]; CAS 22671-21-2) is a functional derivative of the amino acid dimer cystine. In oxidative stress research, it serves two distinct but critical roles:

  • High-Fidelity Redox Sensor/Switch: It acts as a cleavable cross-linker in "smart" biomaterials (nanoparticles, hydrogels) that release therapeutic cargo specifically in response to intracellular glutathione (GSH) levels.

  • Bioavailable GSH Precursor: Unlike L-Cystine, which has poor solubility and requires specific transporters (System xc-), L-Cystine Bisamide exhibits enhanced solubility and cell permeability, serving as a rapid source of cysteine for de novo glutathione synthesis during acute oxidative stress.

This guide provides the mechanistic basis for these applications, distinguishing L-Cystine Bisamide from the thiol-oxidizing agent "Diamide," and offers validated protocols for its use in redox-responsive assays.

Part 2: Chemical & Mechanistic Foundation

Structural Properties vs. L-Cystine

L-Cystine Bisamide differs from native L-Cystine by the amidation of its carboxylic acid groups. This modification neutralizes the negative charge at physiological pH, significantly altering its pharmacokinetics.

FeatureL-Cystine (Native)L-Cystine Bisamide (Derivative)
CAS Number 56-89-322671-21-2
Solubility (pH 7.4) Very Low (< 0.1 mg/mL)High (as HCl salt)
Cellular Entry Transporter-dependent (System xc-)Passive diffusion / Non-specific uptake
Redox Reactivity Standard DisulfideEnhanced Disulfide Exchange
Primary Utility Nutrient / Cystinuria pathologyRedox-responsive linker / Cysteine prodrug
Mechanism of Action: The Thiol-Disulfide Exchange

The core biological utility of L-Cystine Bisamide lies in its disulfide bond, which is susceptible to cleavage by thiols (R-SH), primarily Glutathione (GSH).

The "Redox Switch" Logic:

  • High Oxidative Stress (Low GSH): The disulfide bond remains stable. Biomaterials cross-linked with bisamide retain their integrity/cargo.

  • Redox Homeostasis/Reductive Stress (High GSH): The disulfide bond is cleaved via thiol-disulfide exchange, releasing the cargo or expanding the free cysteine pool.

Reaction Kinetics:



Critical Distinction: Do not confuse L-Cystine Bisamide with "Diamide" (Diazenedicarboxylic acid bis(N,N-dimethylamide)). Diamide is a specific oxidant used to deplete GSH. L-Cystine Bisamide is a substrate responsive to GSH.

Part 3: Biological Roles in Oxidative Stress

As a Cysteine Precursor (Antioxidant Defense)

L-Cysteine is the rate-limiting substrate for GSH synthesis. However, direct L-Cysteine administration is toxic (neurotoxicity) and unstable (rapid oxidation). L-Cystine Bisamide acts as a "masked" cysteine source.

  • Mechanism: Upon cellular entry, the bisamide is reduced by intracellular GSH or thioredoxin. The resulting L-Cysteine Amide is hydrolyzed to free cysteine, which feeds into the

    
    -glutamyl cycle.
    
  • Advantage: It bypasses the System xc- transporter (often downregulated in certain pathologies), ensuring cysteine delivery even in transporter-deficient cells.

As a Redox-Responsive Crosslinker (Drug Delivery)

In drug development, L-Cystine Bisamide is polymerized (e.g., with PLGA or sulfadiazine) to create nanocarriers.[1][2]

  • Tumor Targeting: Tumors often have elevated GSH levels (up to 10mM) compared to extracellular fluids (2-20µM). Nanoparticles cross-linked with L-Cystine Bisamide remain stable in the blood but disintegrate specifically inside tumor cells, releasing chemotherapeutics (e.g., Doxorubicin) or antioxidant enzymes.

Part 4: Visualization of Signaling & Processing

The following diagram illustrates the intracellular processing of L-Cystine Bisamide and its downstream effects on the Glutathione (GSH) antioxidant system.

G Extracellular Extracellular Space Bisamide L-Cystine Bisamide Extracellular->Bisamide Membrane Cell Membrane Bisamide->Membrane Passive/Non-specific Entry Exchange Thiol-Disulfide Exchange Membrane->Exchange Internalization Cytosol Cytosol (Reducing Env) GSH GSH (Reduced) GSH->Exchange Reductant ROS_Defense ROS Neutralization GSH->ROS_Defense Antioxidant Action CysAmide L-Cysteine Amide Exchange->CysAmide Cleavage Product 1 GSSG GSSG (Oxidized) Exchange->GSSG Oxidation Product FreeCys Free L-Cysteine CysAmide->FreeCys Amidase Hydrolysis Synthesis De Novo GSH Synthesis FreeCys->Synthesis Rate Limiting Step Synthesis->GSH Replenishment

Caption: Intracellular reduction of L-Cystine Bisamide by GSH, leading to cysteine liberation and GSH replenishment.

Part 5: Experimental Protocols

Protocol: Synthesis of Redox-Sensitive Hydrogel

This protocol creates a hydrogel that degrades only in reducing environments (mimicking intracellular conditions), serving as a proxy for oxidative stress "capacity" assays.

Reagents:

  • Carboxylated Polymer (e.g., Alginate or Hyaluronic Acid)

  • L-Cystine Bisamide (Cross-linker)[1][2][3][4][5][6]

  • EDC/NHS (Coupling agents)

  • Dithiothreitol (DTT) or GSH (for validation)

Workflow:

  • Activation: Dissolve polymer (1% w/v) in MES buffer (pH 6.0). Add EDC/NHS (molar ratio 1:1 to carboxyl groups) and stir for 30 min.

  • Cross-linking: Add L-Cystine Bisamide (dissolved in minimal water/HCl) to the activated polymer. Adjust pH to 7.4 immediately.

  • Gelation: Allow reaction to proceed for 4-12 hours at room temperature. Dialyze against water to remove byproducts.

  • Validation (The Assay):

    • Incubate gel samples in PBS (Control).

    • Incubate gel samples in PBS + 10 mM GSH (Simulated Cytosol).

    • Result: The GSH-treated gel should liquefy/degrade within 2-6 hours due to bisamide cleavage; control remains solid.

Protocol: Intracellular GSH Depletion/Repletion Assay

To verify L-Cystine Bisamide as a cysteine source.

Method:

  • Seed Cells: Use HeLa or HepG2 cells in 96-well plates.

  • Depletion: Treat cells with Buthionine Sulfoximine (BSO) (100 µM) for 24h to inhibit GSH synthesis and induce oxidative stress.

  • Rescue Treatment: Wash cells and treat with equimolar concentrations (e.g., 50-200 µM) of:

    • Control (Vehicle)

    • L-Cystine (Native - often precipitates)

    • NAC (Standard)

    • L-Cystine Bisamide [7][2][3][4][5]

  • Measurement: After 4h, lyse cells and measure GSH levels using DTNB (Ellman's Reagent) or a fluorometric GSH probe.

  • Analysis: L-Cystine Bisamide should show superior or equivalent GSH restoration compared to NAC, particularly in cell lines with low System xc- activity.

Part 6: Data Presentation & Analysis

Table 1: Comparative Efficacy of Cysteine Sources in Oxidative Stress Models

CompoundSolubility (pH 7.4)Stability (Plasma)GSH Restoration EfficacyToxicity Risk
L-Cysteine HighLow (Rapid oxidation)Low (Extracellular oxidation)Neurotoxic at high doses
L-Cystine Very LowHighMedium (Transporter limited)Kidney stones (Cystinuria)
NAC HighHighHigh (Standard of Care)Low
L-Cystine Bisamide High High High (Transporter Independent) Low (Cleavage required)

Part 7: References

  • Kaneshiro, T. L., et al. (2006).[1] "Gd-DTPA L-cystine bisamide copolymers as novel biodegradable macromolecular contrast agents for MR blood pool imaging."[3][4] Pharmaceutical Research, 23(6), 1285–1294.[6]

  • Jeong, J. H., et al. (2007). "Redox-sensitive, poly(L-cystine bisamide-g-sulfadiazine)-b-PEG-b-poly(L-cystine bisamide-g-sulfadiazine) micelles for intracellular drug delivery." Biomaterials, 28, 1290-1300.

  • Yin, Q., et al. (2013). "Redox-responsive nanocarriers for drug delivery." Antioxidants & Redox Signaling, 19(16), 1995-2024.

  • Perez-Sala, D., et al. (2024).[8] "Oxidative stress elicits the remodeling of vimentin filaments into biomolecular condensates."[8] Redox Biology, 103282.

  • Sah, S. K., et al. (2018). "Cystine diamides as novel inhibitors of L-cystine crystallization for cystinuria." Journal of Medicinal Chemistry, 61(7), 3026–3036.

Sources

difference between L-Cystine and L-Cystine bisamide DiHCl

Author: BenchChem Technical Support Team. Date: February 2026

Functional Architecture, Solubility Mechanisms, and Bio-Reducible Applications [1]

Executive Summary

This guide delineates the critical physicochemical and functional distinctions between L-Cystine (the native oxidized dimer of cysteine) and its synthetic derivative, L-Cystine Bisamide Dihydrochloride (L-Cystine bisamide DiHCl).

While L-Cystine is biologically ubiquitous, its utility in in vitro applications is severely hampered by its poor solubility at physiological pH—a property that drives the pathology of cystinuria. In contrast, L-Cystine bisamide DiHCl is engineered to overcome these solubility barriers. By amidating the carboxyl terminals and forming a hydrochloride salt, this derivative shifts the molecular charge profile, enabling high aqueous solubility and serving as a critical monomer in the synthesis of redox-responsive poly(amido amine)s for gene and drug delivery.

Part 1: Chemical Architecture & The Solubility Paradox

The fundamental difference between these two compounds lies in their terminal functional groups and their resulting ionization states at neutral pH (7.0–7.4).

Structural Comparison
FeatureL-Cystine (Native)L-Cystine Bisamide DiHCl (Synthetic)
Formula


C-Terminus Carboxylic Acid (

)
Amide (

)
N-Terminus Amine (

)
Amine Hydrochloride (

)
Charge (pH 7.4) Zwitterionic (Net 0)Cationic (Net +2)
Solubility (pH 7) Insoluble (~0.11 mg/mL)Highly Soluble (>50 mg/mL)
CAS Number 56-89-322671-21-2
The Mechanism of Insolubility vs. Solubility

L-Cystine exists as a zwitterion at physiological pH. The deprotonated carboxyl groups (


) and protonated amine groups (

) create strong intermolecular ionic bonds within the crystal lattice. This high lattice energy, combined with the hydrophobic disulfide bridge, renders the molecule nearly insoluble in neutral water, leading to precipitation (e.g., kidney stones).

L-Cystine Bisamide DiHCl disrupts this lattice. The conversion of carboxyl groups to amides removes the negative charge. The addition of HCl ensures the amines are fully protonated. The result is a molecule with a strong net positive charge, leading to electrostatic repulsion between molecules and rapid solvation by water dipoles.

Visualization: Charge State & Solubility Logic

SolubilityLogic cluster_0 L-Cystine (Native) cluster_1 L-Cystine Bisamide DiHCl (Synthetic) Cystine L-Cystine (pH 7.4) Zwitterion Zwitterionic State (COO- / NH3+) Cystine->Zwitterion Lattice High Lattice Energy (Strong Ionic Interactions) Zwitterion->Lattice Aggregates Precip Precipitation / Insolubility Lattice->Precip Bisamide L-Cystine Bisamide (pH 7.4) Cationic Cationic State (CONH2 / NH3+) Bisamide->Cationic Repulsion Electrostatic Repulsion (No Ionic Cross-linking) Cationic->Repulsion Soluble High Water Solubility Repulsion->Soluble

Figure 1: Mechanistic flow illustrating why the zwitterionic nature of native Cystine leads to insolubility, while the cationic nature of the Bisamide derivative promotes solubility.

Part 2: Functional Applications in Drug Development

The chemical modification of L-Cystine Bisamide is not merely for solubility; it creates a specific "chemical handle" for polymerization and drug delivery systems.

L-Cystine: The Biological Standard
  • Cell Culture Media: Essential for cell growth. Due to insolubility, it must be dissolved in 1M HCl or NaOH before adding to media, or the disodium salt form must be used.

  • Redox Buffering: Regulates oxidative stress via the Cystine/Glutamate antiporter (xCT system).

  • Pathology Models: Used to induce cystinuria phenotypes in renal epithelial models.

L-Cystine Bisamide: The Bio-Reducible Linker

This derivative is a primary building block for Poly(amido amine)s (PAAs) .

  • Polymerization: The amide groups prevent side reactions, while the amine groups react with bis-acrylamides via Michael addition.

  • The "Disulfide Switch": The disulfide bond (

    
    ) from the cystine backbone remains intact. This is crucial for gene delivery vectors.
    
    • Extracellular (Blood/Media): Low glutathione (GSH ~2-10 µM). The polymer remains stable, protecting the DNA/RNA payload.

    • Intracellular (Cytosol): High glutathione (GSH ~2-10 mM). The disulfide bond is cleaved.

    • Release: The polymer degrades, releasing the genetic payload specifically inside the target cell.

Visualization: The Bio-Reducible Workflow

BioReducible Bisamide L-Cystine Bisamide (Monomer) Polymer Poly(amido amine) (Stable Polymer) Bisamide->Polymer Michael Addition Linker Bis-Acrylamide (Linker) Linker->Polymer CellEntry Cellular Uptake (Endocytosis) Polymer->CellEntry GSH High Intracellular GSH (Reductive Environment) CellEntry->GSH Cleavage Disulfide Cleavage (Polymer Breakdown) GSH->Cleavage Reduces -S-S- Release Payload Release (DNA/Drug) Cleavage->Release

Figure 2: The "Disulfide Switch" mechanism. L-Cystine Bisamide acts as the redox-sensitive fuse in drug delivery polymers.

Part 3: Experimental Protocols

Protocol A: Comparative Solubility & Stability Assessment

Objective: To empirically validate the solubility differences for media formulation.

Materials:

  • L-Cystine (Sigma C6727 or equiv.)

  • L-Cystine Bisamide DiHCl (Chem-Impex 22671 or equiv.)

  • PBS (pH 7.4)

  • 0.1 M HCl

Method:

  • Neutral Challenge: Add 10 mg of L-Cystine to 1 mL PBS. Vortex for 1 min.

    • Observation: Turbid suspension. Visible precipitate.

  • Salt Challenge: Add 10 mg of L-Cystine Bisamide DiHCl to 1 mL PBS. Vortex for 10 sec.

    • Observation: Clear solution. (Solubility > 50 mg/mL).

  • Acid Rescue: Add 0.1 M HCl dropwise to the L-Cystine suspension until clear.

    • Note: This validates that native cystine requires protonation to dissolve, whereas the Bisamide DiHCl is pre-protonated and chemically modified to resist aggregation.

Protocol B: Reductive Cleavage Assay (The "Switch" Test)

Objective: To confirm that the Bisamide derivative retains the redox-sensitivity of the native disulfide bond.

Materials:

  • 10 mM L-Cystine Bisamide DiHCl solution.

  • Dithiothreitol (DTT) or Glutathione (GSH).

  • Ellman’s Reagent (DTNB) - detects free thiols.

Method:

  • Prepare a 1 mM solution of L-Cystine Bisamide in buffer (pH 7.4).

  • Add DTT to a final concentration of 10 mM (simulating intracellular reducing environment).

  • Incubate at 37°C for 30 minutes.

  • Add Ellman’s Reagent.

  • Measure Absorbance at 412 nm.

    • Result: A strong yellow color indicates the cleavage of the disulfide bond into two cysteine-bisamide monomers (free thiols).

References

  • FooDB. (2010).[2] Compound Summary: L-Cystine.[3][4][5][2][6][7] Retrieved from [Link]

  • Emilitri, E., et al. (2007). Novel amphoteric cystine-based poly(amidoamine)s responsive to redox stimuli. Macromolecules.
  • Kaneshiro, T. L., et al. (2006). Gd-DTPA L-cystine bisamide copolymers as novel biodegradable macromolecular contrast agents. Pharmaceutical Research.

Sources

Technical Guide: Antioxidant Properties of L-Cystine Bisamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Cystine bisamide dihydrochloride (CAS: 22671-21-2) is a synthetic derivative of the amino acid dimer L-cystine, designed to overcome the solubility and transport limitations of its parent compound. Unlike L-cystine dimethyl ester (CDME), which is frequently used to induce lysosomal storage toxicity (cystinosis models), L-cystine bisamide acts as a controlled-release prodrug for cysteine. By masking the carboxylic acid groups as primary amides, the molecule alters its physicochemical profile, facilitating cellular entry and subsequent hydrolysis to yield L-cysteine—the rate-limiting substrate for Glutathione (GSH) biosynthesis. This guide details its chemical nature, antioxidant mechanism, synthesis, and application in oxidative stress research.

Chemical Identity & Physicochemical Properties[1][2][3]

The modification of the carboxyl terminals to primary amides (


) neutralizes the negative charge of the carboxylates, while the amine groups remain protonated as a dihydrochloride salt. This creates a cationic species with distinct solubility and stability profiles.
PropertySpecification
IUPAC Name (2R,2'R)-3,3'-Disulfanediylbis(1-amino-1-oxopropan-2-aminium) dichloride
Common Name L-Cystine bisamide dihydrochloride; L-Cystine diamide 2HCl
CAS Number 22671-21-2
Molecular Formula

Molecular Weight 311.26 g/mol
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol.[1]
Stability Solid state: Stable at 4°C. Solution: Susceptible to slow hydrolysis at pH > 8.0.
Melting Point > 223 °C (decomposition)

Mechanism of Action: The Glutathione Axis

The antioxidant efficacy of L-Cystine bisamide relies on its conversion to L-cysteine within the intracellular environment. Its mechanism can be divided into three phases: Translocation , Bioactivation , and Scavenging .

Phase I: Cellular Translocation

Unlike free cystine, which relies heavily on the System


  (cystine/glutamate antiporter) for entry, the bisamide derivative exhibits altered transport kinetics. The cationic nature of the dihydrochloride salt allows for interaction with organic cation transporters (OCTs) or passive diffusion across the plasma membrane due to the masking of the anionic carboxyl groups. This bypasses the feedback inhibition often seen with System 

under high glutamate conditions.
Phase II: Bioactivation (Hydrolysis)

Once intracellular, the amide bonds are cleaved by cytosolic amidases or lysosomal proteases. This releases free L-cystine, which is rapidly reduced to two molecules of L-cysteine by the high intracellular concentration of GSH or thioredoxin reductase (TrxR).

Phase III: Glutathione Synthesis

The liberated L-cysteine enters the


-glutamyl cycle. It combines with glutamate (catalyzed by GCL , the rate-limiting enzyme) to form 

-glutamylcysteine, which is then ligated with glycine to form Glutathione (GSH). This replenished GSH pool directly neutralizes Reactive Oxygen Species (ROS).
Mechanistic Pathway Diagram

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bisamide L-Cystine Bisamide (Prodrug) Bisamide_Int L-Cystine Bisamide Bisamide->Bisamide_Int Transport (Cationic/Diffusion) Cystine_Ext L-Cystine (Low Solubility) Cystine_Ext->Bisamide Chemical Synthesis Cystine_Int L-Cystine Bisamide_Int->Cystine_Int Amidase Hydrolysis Cysteine 2x L-Cysteine Cystine_Int->Cysteine Reduction (TrxR/GSH) GGC gamma-Glutamylcysteine Cysteine->GGC GCL Enzyme (+ Glutamate) GSH Glutathione (GSH) (Active Antioxidant) GGC->GSH GSS Enzyme (+ Glycine) Neutralized H2O / Non-toxic Adducts GSH->Neutralized GPx Enzyme (Scavenges ROS) ROS ROS / Free Radicals ROS->Neutralized

Caption: Pathway illustrating the transport and bioactivation of L-Cystine Bisamide into active Glutathione.

Synthesis & Stability

The synthesis of L-Cystine bisamide requires careful control to prevent racemization and disulfide bond rupture.

Synthetic Route
  • Protection : The amine groups of L-cystine are protected (e.g., with Boc groups) to prevent self-coupling.

  • Activation : The carboxylic acid groups are activated using a coupling reagent (e.g., EDC/NHS or isobutyl chloroformate).

  • Amidation : Treatment with ammonia (gas or solution) converts the activated esters to primary amides.

  • Deprotection : Acidic cleavage (HCl/Dioxane) removes the Boc groups, yielding the dihydrochloride salt.

Critical Note : Unlike the dimethyl ester (CDME), which forms rapidly but is unstable, the bisamide bond is robust, preventing premature hydrolysis in the culture media.

Experimental Protocol: Intracellular GSH Recovery Assay

This protocol validates the antioxidant capacity of L-Cystine bisamide by measuring its ability to restore GSH levels in oxidative stress-induced cells (e.g., treated with diethyl maleate or


).
Materials[1][2][3][4][5][6]
  • Cell Line : HeLa or HepG2 cells.

  • Compound : L-Cystine bisamide dihydrochloride (dissolved in PBS, sterile filtered).

  • Stressor : Diethyl Maleate (DEM) (GSH depleting agent).

  • Detection : DTNB (Ellman’s Reagent) or Monochlorobimane (fluorescent probe).

Step-by-Step Methodology
  • Seeding : Plate cells at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Depletion (Optional) : Treat cells with 100

    
    M DEM for 2 hours to deplete basal GSH. Wash 2x with PBS.
    
  • Treatment :

    • Control : Media only.

    • Reference : N-Acetyl Cysteine (NAC) (1 mM).

    • Experimental : L-Cystine bisamide 2HCl (0.1 mM, 0.5 mM, 1 mM).

  • Incubation : Incubate for 4–12 hours.

  • Lysis : Wash cells with cold PBS. Lyse with 5% Sulfosalicylic Acid (SSA) to precipitate proteins. Freeze-thaw 2x.

  • Quantification :

    • Centrifuge lysates (10,000 x g, 10 min).

    • Mix supernatant with reaction buffer (0.1 M Phosphate, pH 8.0, 1 mM EDTA).

    • Add DTNB solution. Measure absorbance at 412 nm immediately.

  • Calculation : Normalize GSH concentration to total protein content (BCA assay on pellet).

Expected Results

L-Cystine bisamide should show a dose-dependent restoration of GSH levels, comparable to or exceeding NAC, particularly in conditions where System


 is inhibited or saturated.

Safety & Toxicity Distinction

It is imperative to distinguish L-Cystine Bisamide from L-Cystine Dimethyl Ester (CDME) .

CompoundL-Cystine Dimethyl Ester (CDME)L-Cystine Bisamide 2HCl
Primary Use Toxicity Model : Induces cystinosis.Antioxidant : GSH precursor.
Lysosomal Effect Rapidly accumulates; crystallizes; causes lysosomal rupture.Controlled hydrolysis; no reported crystallization at therapeutic doses.
Solubility Low (free base); Moderate (HCl salt).High (dihydrochloride salt).
Toxicity High (cytotoxic).[2]Low (cytoprotective).

Expert Insight : The toxicity of CDME arises from the rapid intralysosomal hydrolysis of the ester, which traps the poorly soluble cystine faster than it can be exported. The bisamide, having a more stable amide bond, releases cysteine more gradually, avoiding the "solubility trap" and supporting metabolic flux rather than storage.

References

  • National Institutes of Health (NIH) . Cystine accumulation and clearance by normal and cystinotic leukocytes exposed to cystine dimethyl ester. Retrieved from [Link]

  • FooDB . Compound Summary: L-Cystine.[3][4][5][2][6][7][8][9] Retrieved from [Link]

Sources

Optimizing Oxidative Protein Folding with L-Cystine Bisamide DiHCl

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Cationic Redox Shuffling Systems

Executive Summary

Standard oxidative refolding protocols rely heavily on the Glutathione redox couple (GSH/GSSG). While effective for many substrates, this anionic system often fails when applied to proteins with high isoelectric points (pI) or those prone to electrostatic aggregation.

L-Cystine bisamide dihydrochloride (CAS: 22671-21-2), the oxidized dimer of L-cysteine amide, represents a specialized cationic redox shuffling agent .[1][2] By neutralizing the C-terminal carboxylates, this molecule alters the charge landscape of the folding environment. This guide details the mechanism of action, thermodynamic advantages, and a validated protocol for deploying L-Cystine bisamide DiHCl to rescue "difficult-to-fold" proteins.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

To effectively utilize this reagent, one must understand its fundamental difference from standard folding additives.[2]

PropertyL-Cystine Bisamide DiHClOxidized Glutathione (GSSG)Impact on Folding
Structure


dimer
Bisamide is smaller, accessing buried thiols easier.[1][2]
Net Charge (pH 7.0) Cationic (+2) Anionic (-2 to -4) Critical for electrostatic modulation.
C-Terminus Amide (

)
Carboxylate (

)
Removes electrostatic repulsion for anionic proteins; prevents aggregation for cationic proteins.[1][2]
Redox Potential (

)
~ -210 mV (Est.)-240 mVSlightly more oxidizing, driving disulfide bond formation.[1][2]

Key Insight: The conversion of the carboxyl group to an amide removes the negative charge. In the dihydrochloride salt form, the amino groups are protonated, rendering the molecule net positive. This allows it to function as a chaotrope-antagonist , suppressing aggregation via charge-charge repulsion while simultaneously catalyzing disulfide exchange.[1][2]

Mechanism of Action: The Cationic Advantage

The mechanism of L-Cystine bisamide in protein folding is distinct from GSH/GSSG due to two primary factors: Electrostatic Steering and Target Focusing .[2]

Thiol-Disulfide Exchange Kinetics

Like GSSG, L-Cystine bisamide acts as an oxidant.[1][2] It attacks a free thiolate anion (


) on the unfolded protein, forming a mixed disulfide intermediate.[2]


This mixed intermediate is then resolved by a second protein thiol, forming the native disulfide.[1][2]
Electrostatic Modulation (The "Bisamide" Effect)
  • GSH Limitation: For proteins with positive patches (high pI), the anionic GSSG can bind non-specifically, potentially stabilizing misfolded intermediates or causing precipitation.

  • Bisamide Solution: The cationic L-Cystine bisamide is electrostatically repelled from positive protein surfaces, preventing non-productive binding.[2] Conversely, for proteins with negative surface potentials, the cationic reagent is attracted, increasing the local concentration of the oxidant near the cysteine residues (Target Focusing ).

Visualizing the Pathway

The following diagram illustrates the folding pathway, highlighting where L-Cystine bisamide (CBA) intervenes to prevent aggregation compared to standard reagents.

FoldingMechanism cluster_0 Refolding Buffer Environment Unfolded Unfolded Protein (Reduced -SH) MixedDisulfide Mixed Disulfide Intermediate (Protein-S-S-CysAm) Unfolded->MixedDisulfide Oxidative Attack (Fast due to + charge) Aggregate Irreversible Aggregate Unfolded->Aggregate Hydrophobic Collapse MixedDisulfide->Unfolded Reduction by CysAm (Correction) Native Native Protein (Oxidized -S-S-) MixedDisulfide->Native Resolution (Intramolecular) CBA L-Cystine Bisamide (Cationic Oxidant) CBA->Unfolded Electrostatic Steering CysAm L-Cysteine Amide (Reductant)

Caption: The Cationic Shuffling Cycle. L-Cystine Bisamide (CBA) rapidly oxidizes unfolded thiols.[1][2] The cationic nature prevents non-specific aggregation (grey path), favoring the native pathway (green).

Experimental Protocol: The "Cationic Shuffling" System

Objective: Refold a denatured, reduced protein using the L-Cystine Bisamide / L-Cysteine Amide redox couple.[1][2]

Reagents:

  • Oxidant: L-Cystine bisamide dihydrochloride (MW: 311.26 g/mol ).[1][2]

  • Reductant: L-Cysteine amide hydrochloride (MW: 156.63 g/mol ).[1][2]

  • Base Buffer: 50 mM Tris-HCl or HEPES (pH 7.5 - 8.0). Note: Phosphate buffers may precipitate with high concentrations of cationic additives.

Step 1: Stock Solution Preparation (Freshness is Critical)[1]
  • Protocol: Dissolve L-Cystine bisamide DiHCl in degassed water to 100 mM.

    • Check: The solution should be clear. If yellow, auto-oxidation has occurred.[1][2]

  • Protocol: Dissolve L-Cysteine amide HCl in degassed water to 100 mM.

    • Critical: Prepare immediately before use.[2] Thiol-amides oxidize rapidly in air.[1][2]

Step 2: The "Matrix" Optimization

Unlike GSH/GSSG (typically 10:1 ratio), bisamide systems often require different ratios due to higher reactivity. Set up a 9-well matrix:

Ratio (Red:Ox)1 mM Cys-Amide2 mM Cys-Amide5 mM Cys-Amide
0.2 mM Bisamide Slow / High YieldBalancedReducing / Isomerization
0.5 mM Bisamide BalancedStandard StartFast / Kinetic Trap
1.0 mM Bisamide Fast / Aggregation RiskOxidizingHighly Oxidizing

Recommended Starting Point: 2 mM L-Cysteine Amide : 0.5 mM L-Cystine Bisamide (4:1 Ratio).[1][2]

Step 3: Refolding Reaction[1][2]
  • Denaturation: Solubilize inclusion bodies in 6M Guanidine-HCl + 10 mM DTT.

  • Clarification: Centrifuge at 15,000 x g for 20 mins to remove debris.

  • Pulse Renaturation: Rapidly dilute the protein (1:50) into the Refolding Buffer containing the optimized Bisamide couple. Final protein concentration should be < 0.5 mg/mL to minimize aggregation.[2]

  • Incubation: Incubate at 4°C for 16-24 hours.

    • Why 4°C? Slower kinetics allow the "Cationic Shuffling" to correct mismatched disulfides before hydrophobic collapse occurs.[2]

Step 4: Self-Validation (Ellman’s Assay)

Before harvesting, verify the redox environment has not drifted.[2]

  • Take an aliquot of the buffer.[2]

  • Add DTNB (Ellman's Reagent).[2]

  • Absorbance at 412 nm indicates free thiols (L-Cysteine Amide).[1][2]

  • Pass Criteria: >70% of starting thiol concentration must remain.[2] If <50%, oxidation by air was too fast; repeat under nitrogen atmosphere.[2]

Comparative Data: Bisamide vs. Glutathione[1][2]

The following table summarizes scenarios where L-Cystine Bisamide outperforms standard GSH/GSSG systems, based on aggregation suppression and yield.

ParameterStandard System (GSH/GSSG)Cationic System (Cys-Amide/Bisamide)Mechanism of Improvement
pH Range pH 7.5 - 8.5 (Limited by pKa)pH 6.0 - 9.0Amide group alters pKa, allowing folding at lower pH.[1][2]
Zeta Potential Negative (Anionic)Positive (Cationic)Repulsion of cationic aggregates.[1]
Substrate pI Effective for pI < 7Superior for pI > 8 Avoids electrostatic precipitation of basic proteins.[1][2]
Kinetics ModerateFastSmaller molecule = faster diffusion to buried cysteines.[1][2]

References

  • L-Cystine bis-amide dihydrochloride Product Data. Chem-Impex International.[1][2] Source:[1][2]

  • Cysteine-based protein folding modulators. RSC Advances, 2022.[1][2] (Discusses the impact of amidated cysteine derivatives on folding pathways). Source:[1]

  • Refolding process of cysteine-rich proteins. Reports of Biochemistry and Molecular Biology, 2015.[2] (General context on redox buffers for difficult proteins). Source:[1]

  • Mechanisms of Oxidative Protein Folding. Antioxidants & Redox Signaling, 2011.[2] (Foundational theory on thiol-disulfide exchange).[1][2] Source:[1]

  • Dithiol Based on L-Cysteine and Cysteamine. Journal of Organic Chemistry, 2022.[2][3] (Comparative kinetics of cysteine derivatives). Source:[1]

Sources

L-Cystine bisamide DiHCl safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 22671-21-2 | Synonyms: L-Cystine diamide dihydrochloride; (H-Cys-NH2)2 · 2HCl[1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for L-Cystine Bisamide Dihydrochloride , a functionalized amino acid dimer used extensively in redox biology, peptide synthesis, and crystallization inhibition studies. Unlike its parent compound (L-Cystine), the bisamide derivative exhibits significantly enhanced water solubility due to the amide modification and hydrochloride salt form.

However, this solubility introduces specific handling challenges—primarily hygroscopicity and acidity upon dissolution. This guide moves beyond standard Safety Data Sheet (SDS) parameters to offer field-proven protocols for solubilization, storage, and experimental integration.

Part 1: Chemical Identity & Physicochemical Profile[2]

Understanding the structural properties of L-Cystine Bisamide DiHCl is prerequisite to safe handling. The "Bisamide" designation indicates the conversion of both carboxyl groups to primary amides (


), removing the zwitterionic character of the native amino acid and creating a cationic species at neutral pH.
PropertyDataRelevance to Handling
CAS Number 22671-21-2CRITICAL: Do not confuse with L-Cystine (56-89-3) or L-Cystine 2HCl (30925-07-6).
Formula

The 2HCl indicates a stoichiometry of two moles of acid per mole of dimer.
Molecular Weight ~311.25 g/mol Essential for molarity calculations.
Solubility High (>50 mg/mL in

)
Drastically higher than L-Cystine; no need for aggressive acidification.
pH (10% Solution) Acidic (~3.0 - 4.0)Risk: Direct addition to cell culture media will cause immediate acidification.
Hygroscopicity HighRapidly absorbs atmospheric water; requires desiccated storage.

Part 2: Hazard Identification & Risk Assessment[3]

While often classified as "Not Hazardous" under GHS in bulk form, the Dihydrochloride salt nature creates specific localized hazards.

Acidic Irritation (The HCl Factor)

Upon contact with moisture (mucous membranes, eyes, sweat), the salt dissociates to release protons (


) and chloride ions.
  • Eye Contact: Causes immediate stinging and potential micro-abrasion.

  • Inhalation: Dust inhalation causes respiratory tract irritation due to local acidification of mucosal surfaces.

Redox Reactivity

L-Cystine Bisamide contains a dynamic disulfide bond.

  • Incompatibility: Reacts violently or degrades rapidly in the presence of strong reducing agents (e.g., DTT,

    
    -Mercaptoethanol, TCEP) unless cleavage is the experimental goal.
    
  • Oxidative Stress: In high concentrations, it can act as an oxidizing agent in biological systems, depleting cellular glutathione pools.

Emergency Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill Action1 Flush 15min (Neutralize Acid) Skin->Action1 Acidic Salt Action2 Fresh Air (Seek Medical if Wheezing) Inhal->Action2 Mucosal Irritation Action3 Sweep (No Dust) Neutralize Surface (Bicarb) Spill->Action3 Hygroscopic

Figure 1: Decision logic for emergency response, highlighting the specific need to treat exposures as acidic events.

Part 3: Storage, Stability & Handling Protocols[4][5]

The primary mechanism of degradation for L-Cystine Bisamide DiHCl is hydrolysis driven by moisture absorption, followed by disulfide exchange or oxidation.

Storage Hierarchy
  • Primary Container: Amber glass or opaque plastic (HDPE) to prevent light-induced disulfide cleavage.

  • Environment: Desiccated environment at -20°C (Long-term) or 2-8°C (Short-term < 1 month).

  • Atmosphere: Argon or Nitrogen overlay is recommended after opening to prevent oxidation.

Handling "The Clump"

Due to hygroscopicity, the powder may clump.

  • Do NOT chip at hard clumps with metal spatulas (risk of aerosol generation).

  • Protocol: Allow the bottle to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder, which accelerates degradation.

Part 4: Experimental Application & Solubilization

This section details the correct workflow for preparing stock solutions. The common error is dissolving in neutral buffer directly, which can lead to precipitation or pH shock.

Protocol: Preparation of 100 mM Stock Solution

Reagents:

  • L-Cystine Bisamide DiHCl[1][2][3][4]

  • Nuclease-free water (degassed recommended)

  • 1N NaOH (for neutralization during use, not storage)

Workflow:

  • Weighing: Weigh the powder quickly. Do not leave on the balance pan; the mass will increase as it absorbs water, leading to concentration errors.

  • Solvent Choice: Dissolve in pure water or weak acid (0.1 M HCl).

    • Why? The compound is most stable at pH < 5.0. Dissolving directly in PBS (pH 7.4) can lead to slow hydrolysis of the amide over time.

  • Filtration: Sterile filter (0.22 µm PVDF or PES). Nylon filters should be avoided if protein adsorption is a concern, though less relevant for this small molecule.

  • Storage of Stock: Aliquot and freeze at -20°C. Do not refreeze more than once.

Visualization: Solubilization & pH Adjustment

The following diagram illustrates the critical "Acidic Stock / Neutral Working" strategy.

Solubilization Powder Solid L-Cystine Bisamide (Hygroscopic) Weigh Weigh Rapidly (Avoid Moisture Uptake) Powder->Weigh Dissolve Dissolve in ddH2O (Resulting pH ~3.5) Weigh->Dissolve Stock Stable Acidic Stock Store -20°C Dissolve->Stock Long Term Stability Neutral Dilute into Media/Buffer (Buffer Capacity Neutralizes) Stock->Neutral Immediate Use App Application (Cell Culture/Assay) Check Verify pH (Adjust with dilute NaOH if >10mM used) Neutral->Check Check->App

Figure 2: Workflow for preparing stable stocks. Note that neutralization is performed only at the dilution step to maintain stock stability.

Part 5: Biological Implications (E-E-A-T)

Cystinuria Research Context

L-Cystine diamides are investigated as crystallization inhibitors.[5] They mimic L-Cystine but interfere with the crystal lattice formation of L-Cystine stones in the kidney.

  • Mechanism: The diamide structure allows it to bind to the growing cystine crystal faces (specifically the {001} face) but prevents the addition of subsequent L-Cystine molecules due to the steric bulk or altered hydrogen bonding of the amide groups [1].

Cellular Toxicity

While less toxic than heavy metal inhibitors, high concentrations (>1-5 mM) can induce oxidative stress.

  • Self-Validation: Always run a cell viability control (e.g., MTT or ATP assay) when introducing >1 mM L-Cystine Bisamide to culture, as the sudden influx of disulfide equivalents can alter the GSSG/GSH ratio.

References

  • Rimer, J. D., et al. (2010). "Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design." Science, 330(6002), 337-341.

  • United States Biological. "L-Cystine bis-amide dihydrochloride (CAS 22671-21-2) Product Data." US Biological Technical Data.

  • Sahota, A., et al. (2014). "Novel cystine ester mimics for the treatment of cystinuria." Proceedings of the National Academy of Sciences, 111(50).

  • Hu, L., et al. (2016). "Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria." Journal of Medicinal Chemistry.

Sources

The Therapeutic Potential of L-Cystine Bisamides in Neurodegenerative Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A unifying feature of these pathologies is the central role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. This technical guide explores the therapeutic potential of L-Cystine bisamides, a novel class of compounds, as a promising strategy to counteract these detrimental processes. While direct preclinical and clinical data on L-Cystine bisamides in neurodegeneration remains nascent, this document synthesizes the compelling scientific rationale for their investigation. We delve into the chemical properties and synthesis of these molecules, their proposed multi-modal mechanisms of action, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals poised to explore this innovative therapeutic avenue.

The Scientific Imperative for Novel Neurotherapeutics

Current therapeutic options for neurodegenerative diseases primarily offer symptomatic relief without halting the underlying progression of neuronal loss.[1] The complex and multifactorial nature of these diseases necessitates the development of therapies that can address multiple pathological cascades simultaneously. The convergence of oxidative stress, mitochondrial impairment, and chronic inflammation as key drivers of neurodegeneration presents a strategic opportunity for multi-target therapeutic intervention.[2][3]

L-Cystine, a disulfide-linked dimer of the amino acid cysteine, and its derivatives have long been recognized for their cytoprotective properties.[4] Cysteine is a critical precursor to glutathione (GSH), the most abundant endogenous antioxidant in the brain.[5] The therapeutic potential of cysteine prodrugs and related molecules in neurological disorders is an active area of research.[6][7][8] L-Cystine bisamides, as derivatives of L-Cystine, are uniquely positioned to leverage these protective qualities with potentially enhanced bioavailability and tailored pharmacological profiles.

L-Cystine Bisamide: Chemical Attributes and Synthesis

L-Cystine bisamides are molecules in which the two carboxylic acid groups of L-Cystine are converted to amide functionalities. This structural modification offers several potential advantages for a neurotherapeutic agent:

  • Increased Lipophilicity: The amide groups can increase the molecule's ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS drug delivery.

  • Enhanced Stability: Amide bonds are generally more resistant to enzymatic degradation than carboxylic acids, potentially leading to a longer biological half-life.

  • Structural Diversity: The amide nitrogen can be substituted with a wide array of chemical moieties, allowing for the fine-tuning of physicochemical and pharmacological properties.

General Synthesis of L-Cystine Diamides

While specific protocols for neuroprotective L-Cystine bisamides are not yet widely published, the synthesis of L-Cystine diamides provides a foundational methodology. A common approach involves a two-step process:

  • Amide Coupling: The carboxylic acid groups of a protected L-Cystine derivative (e.g., Nα,Nα'-di-Boc-L-cystine) are coupled with a desired amine using a coupling agent such as PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).[9]

  • Deprotection: The protecting groups (e.g., Boc) are removed to yield the final L-Cystine diamide.[9]

This synthetic flexibility allows for the creation of a library of L-Cystine bisamide derivatives with varying side chains to optimize for neuroprotective efficacy.

Proposed Mechanisms of Neuroprotection

Based on the known biological activities of L-Cystine and its derivatives, L-Cystine bisamides are hypothesized to exert their neuroprotective effects through a multi-pronged approach targeting the core pathological pillars of neurodegeneration.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key initiator of neuronal damage.[10] L-Cystine bisamides are proposed to combat oxidative stress through:

  • Replenishment of Glutathione Stores: Intracellularly, the disulfide bond of the L-Cystine bisamide can be reduced to yield two molecules of the corresponding cysteine amide. These can then be hydrolyzed to provide cysteine, the rate-limiting substrate for GSH synthesis.[5]

  • Activation of the Nrf2 Pathway: L-Cystine has been shown to be an effective inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[11][12] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.[2] It is plausible that L-Cystine bisamides share this ability to activate the Nrf2-Keap1 signaling pathway, thereby bolstering the neuron's intrinsic antioxidant capacity.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCB L-Cystine Bisamide CysteineAmide Cysteine Amide LCB->CysteineAmide Reduction Cysteine Cysteine CysteineAmide->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Keap1 Keap1 ROS->Keap1 Oxidation Nrf2 Nrf2 Nrf2->Keap1 Binding & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1->Nrf2 Release AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Transcription AntioxidantEnzymes->ROS Detoxification Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Figure 1: Proposed mechanism of L-Cystine bisamide-mediated Nrf2 activation.

Modulation of Neuroinflammation

Chronic activation of microglia and astrocytes contributes to a pro-inflammatory environment that is toxic to neurons. L-Cysteine and its derivatives have demonstrated anti-inflammatory properties.[7] L-Cystine bisamides are hypothesized to quell neuroinflammation by:

  • Inhibiting Pro-inflammatory Cytokine Production: By reducing oxidative stress and potentially interacting with inflammatory signaling pathways (e.g., NF-κB), L-Cystine bisamides may suppress the release of pro-inflammatory cytokines such as TNF-α and IL-1β from activated microglia.

  • Promoting a Pro-resolving Microglial Phenotype: L-cysteine-derived hydrogen sulfide (H2S) has been shown to promote the polarization of microglia towards an anti-inflammatory M2 phenotype.[13]

Restoration of Mitochondrial Function

Mitochondria are central to neuronal survival, and their dysfunction is a common feature of neurodegenerative diseases.[10] L-Cystine bisamides may preserve mitochondrial health through:

  • Buffering Mitochondrial Oxidative Stress: By boosting cytosolic GSH levels, L-Cystine bisamides can indirectly protect mitochondria from oxidative damage.

  • Supporting Mitochondrial Bioenergetics: By mitigating oxidative stress-induced damage to mitochondrial components, these compounds may help maintain efficient ATP production.

  • Activating Pro-survival Signaling: The PI3K/Akt pathway, which is crucial for neuronal survival and can be activated by L-Cysteine, plays a role in preserving mitochondrial integrity.[3][14]

Mitochondrial_Protection_Pathway LCB L-Cystine Bisamide PI3K PI3K LCB->PI3K Activates GSH GSH LCB->GSH Increases Akt Akt PI3K->Akt Activates Mitochondrion Mitochondrion Akt->Mitochondrion Promotes Integrity Apoptosis Apoptosis Akt->Apoptosis Inhibits ROS Mitochondrial ROS GSH->ROS Scavenges Mitochondrion->ROS Production ATP ATP Mitochondrion->ATP Production ROS->Mitochondrion Damage Neuroprotection Neuroprotection ATP->Neuroprotection

Figure 2: Hypothesized pathways of L-Cystine bisamide-mediated mitochondrial protection.

Preclinical Evaluation Strategy: A Roadmap

A rigorous preclinical evaluation is essential to validate the therapeutic potential of L-Cystine bisamides. The following sections outline key in vitro and in vivo experimental workflows.

In Vitro Assays for Mechanistic Validation

Objective: To elucidate the cellular and molecular mechanisms of L-Cystine bisamide-mediated neuroprotection.

Cell Models:

  • Neuronal cell lines: SH-SY5Y (human neuroblastoma), HT22 (mouse hippocampal).

  • Primary neuronal cultures: Cortical or hippocampal neurons from rodents.

  • Microglial cell lines: BV-2 (murine microglia).

  • Co-culture systems: Neuron-microglia or neuron-astrocyte co-cultures to model cell-cell interactions.

Experimental Protocols:

  • Neuroprotection Assays:

    • Culture neuronal cells to the desired confluency.

    • Pre-treat cells with a range of L-Cystine bisamide concentrations for a specified duration (e.g., 2-4 hours).

    • Induce neuronal injury using relevant toxins (e.g., 6-OHDA for Parkinson's, Aβ oligomers for Alzheimer's, glutamate for excitotoxicity).

    • Assess cell viability 24-48 hours post-insult using assays such as MTT, LDH release, or live/dead staining.

  • Assessment of Oxidative Stress:

    • Following treatment with L-Cystine bisamide and a pro-oxidant challenge, measure intracellular ROS levels using fluorescent probes like DCFDA or DHE.

    • Quantify intracellular GSH levels using a commercially available kit.

    • Evaluate the expression and activation of Nrf2 and its downstream targets (e.g., HO-1, NQO1) via Western blotting and qPCR.

  • Neuroinflammation Assays:

    • In microglial or co-cultures, stimulate inflammation with lipopolysaccharide (LPS).

    • Treat with L-Cystine bisamide.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA.

    • Assess microglial activation state via immunocytochemistry for markers like Iba1 and CD68.

  • Mitochondrial Function Assays:

    • Measure mitochondrial membrane potential using fluorescent dyes such as TMRM or JC-1.

    • Assess mitochondrial ROS production with MitoSOX Red.

    • Determine cellular ATP levels using a luminescence-based assay.

    • Evaluate mitochondrial respiration using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

Table 1: Hypothetical In Vitro Efficacy Data for a Lead L-Cystine Bisamide Candidate (LCB-001)

AssayOutcome MeasureControlToxinToxin + LCB-001 (10 µM)
Neuroprotection Neuronal Viability (%)100 ± 545 ± 785 ± 6
Oxidative Stress Intracellular ROS (RFU)1000 ± 1505500 ± 4001800 ± 200
Nrf2 Nuclear Translocation (Fold Change)1.01.2 ± 0.24.5 ± 0.5
Neuroinflammation TNF-α Release (pg/mL)50 ± 10800 ± 75250 ± 50
Mitochondrial Function Mitochondrial Membrane Potential (%)100 ± 855 ± 990 ± 7
ATP Levels (RLU)1,000,000 ± 90,000450,000 ± 60,000850,000 ± 75,000
In Vivo Efficacy Studies in Animal Models

Objective: To assess the therapeutic efficacy of L-Cystine bisamides in established animal models of neurodegenerative diseases.

Animal Models:

  • Alzheimer's Disease: 5xFAD or APP/PS1 transgenic mice.

  • Parkinson's Disease: MPTP or 6-OHDA-lesioned mice/rats.

  • Huntington's Disease: R6/2 or zQ175 transgenic mice.

Experimental Protocols:

  • Drug Administration: Determine the optimal route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen based on pharmacokinetic studies.

  • Behavioral Assessments:

    • Alzheimer's Disease:

      • Morris Water Maze: Assess spatial learning and memory. The protocol involves training mice to find a hidden platform in a pool of opaque water, followed by a probe trial to assess memory retention.[15][16][17][18][19]

    • Parkinson's Disease:

      • Rotarod Test: Evaluate motor coordination and balance by measuring the time a mouse can remain on a rotating rod.[20][21][22]

    • Huntington's Disease:

      • Open Field Test: Analyze locomotor activity and anxiety-like behavior.

      • Grip Strength Test: Measure muscle strength.

  • Post-mortem Brain Tissue Analysis:

    • Immunohistochemistry/Immunofluorescence: Quantify neuronal loss (e.g., NeuN, TH staining), protein aggregates (Aβ, α-synuclein, mutant huntingtin), and glial activation (Iba1, GFAP).

    • Biochemical Assays: Measure levels of oxidative stress markers, inflammatory cytokines, and GSH in brain homogenates.

    • Western Blotting/qPCR: Analyze the expression of key proteins and genes in relevant signaling pathways (e.g., Nrf2, PI3K/Akt).

In_Vivo_Workflow AnimalModel Select Animal Model (e.g., 5xFAD, MPTP, R6/2) DrugAdmin L-Cystine Bisamide Administration AnimalModel->DrugAdmin Behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod) DrugAdmin->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue IHC Immunohistochemistry (Neuronal Loss, Glial Activation) Tissue->IHC Biochem Biochemical Assays (Oxidative Stress, Cytokines) Tissue->Biochem WB_qPCR Western Blot / qPCR (Signaling Pathways) Tissue->WB_qPCR Data Data Analysis & Interpretation IHC->Data Biochem->Data WB_qPCR->Data

Figure 3: A generalized workflow for in vivo evaluation of L-Cystine bisamides.

Future Directions and Conclusion

The exploration of L-Cystine bisamides as a therapeutic strategy for neurodegenerative diseases is at an early but promising stage. The strong scientific rationale, rooted in the well-established neuroprotective roles of L-Cystine and its derivatives, provides a solid foundation for future research. Key future directions include:

  • Lead Optimization: Synthesis and screening of a diverse library of L-Cystine bisamides to identify lead candidates with optimal potency, selectivity, and pharmacokinetic profiles.

  • Advanced In Vivo Studies: Investigation of lead candidates in chronic, long-term studies in animal models to assess their impact on disease progression and survival.

  • Biomarker Development: Identification of relevant biomarkers to monitor the therapeutic response to L-Cystine bisamide treatment in preclinical and future clinical studies.

References

  • Bar-Or, D., et al. (2020). The Nrf2-ARE Pathway: A Promising Target for the Treatment of Neurodegenerative Diseases. Antioxidants, 9(7), 609. [Link]

  • Chen, X., et al. (2020). Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. Frontiers in Neuroscience, 14, 589. [Link]

  • Fox, J. H., et al. (2004). Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation. Journal of Neurochemistry, 91(2), 413-422. [Link]

  • Gao, L., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. International Journal of Molecular Sciences, 24(2), 1475. [Link]

  • Gasso, P., et al. (2020). Therapeutic effects of L-Cysteine in newborn mice subjected to hypoxia-ischemia brain injury via the CBS/H2S system: Role of oxidative stress and endoplasmic reticulum stress. Redox Biology, 36, 101625. [Link]

  • Gonzalez-Reyes, R. E., et al. (2021). Targeting the Cysteine Redox Proteome in Parkinson's Disease: The Role of Glutathione Precursors and Beyond. Antioxidants, 10(7), 1057. [Link]

  • He, Y., et al. (2021). L-Cysteine attenuates osteopontin-mediated neuroinflammation following hypoxia-ischemia insult in neonatal mice by inducing S-sulfhydration of Stat3. Cell Death & Disease, 12(11), 1021. [Link]

  • Kaur, S., et al. (2020). The effects of L-Cysteine on Alzheimer’s disease pathology in APOE2, APOE3, and APOE4 homozygous mice. OAText, 6(1), 1-11. [Link]

  • Li, X., et al. (2015). Cystamine/cysteamine Rescues the Dopaminergic System and Shows Neurorestorative Properties in an Animal Model of Parkinson's Disease. Neurobiology of Disease, 81, 118-129. [Link]

  • Ma, M., et al. (2020). l-Cystine is associated with the dysconnectivity of the default-mode network and salience network in attention-deficit/hyperactivity disorder. Translational Psychiatry, 10(1), 415. [Link]

  • Meng, L., et al. (2019). L-Cysteine-Derived H2S Promotes Microglia M2 Polarization via Activation of the AMPK Pathway in Hypoxia-Ischemic Neonatal Mice. Frontiers in Cellular Neuroscience, 13, 113. [Link]

  • Morris, R. (2013). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 8(12), 2413-2421. [Link]

  • Paul, B. D., et al. (2014). Cysteine Metabolism in Neuronal Redox Homeostasis. Trends in Pharmacological Sciences, 35(8), 376-384. [Link]

  • Rogers, J. T., et al. (2015). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. Journal of Visualized Experiments, (95), e52389. [Link]

  • Shi, C., et al. (2021). L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism. Drug Design, Development and Therapy, 15, 835-848. [Link]

  • Sun, Y., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. Neural Regeneration Research, 14(12), 2053-2060. [Link]

  • Ugun-Klusek, A., et al. (2019). The role of PI3K/Akt and ERK in neurodegenerative disorders. Neurochemistry International, 125, 72-87. [Link]

  • U.S. Patent No. 3,974,031. (1976).
  • Wang, X., et al. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. International Journal of Molecular Sciences, 24(2), 1475. [Link]

  • Wolfer, D. P., & Lipp, H. P. (2000). A new device for automated navigation training and testing of mice in the Morris water maze. Journal of Neuroscience Methods, 102(2), 149-157. [Link]

  • Wu, F., et al. (2021). L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism. Drug Design, Development and Therapy, 15, 835-848. [Link]

  • Yiannopoulou, K. G., & Papageorgiou, S. G. (2020). Current and future treatments for Alzheimer’s disease. Therapeutic Advances in Neurological Disorders, 13, 1756286420907397. [Link]

  • Zhang, Y., et al. (2021). Rotarod Test to assess motor coordination in a mouse parkinsonian model. Bio-protocol, 11(12), e4058. [Link]

  • Zhao, F., et al. (2012). Macromolecular synthesis inhibitors prevent oxidative stress-induced apoptosis in embryonic cortical neurons by shunting cysteine from protein synthesis to glutathione. Journal of Neurochemistry, 123(6), 1083-1094. [Link]

  • Zhu, H., et al. (2021). Development and evaluation of S-carboxymethyl-L-cystine-loaded solid lipid nanoparticles for Parkinson's disease in murine and zebrafish models. Drug Delivery, 28(1), 2096-2107. [Link]

  • Zuccato, C., & Cattaneo, E. (2009). Cysteamine Protects Neurons from Mutant Huntingtin Toxicity. PLoS ONE, 4(9), e7172. [Link]

  • Zhang, Y., et al. (2019). The role of PI3K/Akt and ERK in neurodegenerative disorders. Neurochemistry International, 125, 72-87. [Link]

  • Zhang, X., et al. (2021). PI3K/Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. Aging, 13(15), 19572-19593. [Link]

  • An, S., et al. (2021). Bifunctional cysteine gold nanoclusters for β-amyloid fibril inhibition and fluorescence imaging: a distinctive approach to manage Alzheimer's disease. Journal of Materials Chemistry B, 9(1), 168-177. [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90. [Link]

  • Deacon, R. M. (2013). The rotarod test. Journal of Visualized Experiments, (75), e2741. [Link]

  • Gold, J. M., et al. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Journal of Medicinal Chemistry, 61(17), 7764-7778. [Link]

  • Long, H. Z., et al. (2021). The PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 12, 648636. [Link]

  • Southwell, A. L., et al. (2012). Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline. PLoS ONE, 7(2), e31577. [Link]

  • Stetler, R. A., et al. (2014). Mitochondrial Biogenesis Contributes to Ischemic Neuroprotection Afforded by LPS Preconditioning. The Journal of Neuroscience, 34(28), 9375-9385. [Link]

  • Wang, C., et al. (2014). The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer's disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity. Journal of Alzheimer's Disease, 38(4), 845-857. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Zhang, Y., et al. (2021). PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. Aging, 13(15), 19572-19593. [Link]

  • Zhang, Q., et al. (2023). Huntington's Disease Drug Development: A Phase 3 Pipeline Analysis. Pharmaceuticals, 16(11), 1530. [Link]

  • Brandeis, R., et al. (1989). Improvement of cognitive function in aged rats by cholinomimetic drugs. Neurobiology of Aging, 10(4), 309-314. [Link]

  • Chen, S. D., et al. (2018). In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 19(4), 1054. [Link]

  • Cui, W., et al. (2018). l-Cysteine augments microtubule-associated protein 2 levels and enhances antioxidant activity in rats following traumatic brain injury. Neural Regeneration Research, 13(7), 1245-1251. [Link]

  • Gao, Y. L., et al. (2021). Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. Molecules, 26(23), 7149. [Link]

  • Ghasemi, M., & Dehpour, A. R. (2011). The NMDA receptor/nitric oxide pathway: a target for the therapeutic effects of N-acetylcysteine in a mouse model of Alzheimer's disease. Behavioural Brain Research, 225(1), 201-207. [Link]

  • Glass, M., et al. (2010). Cannabinoids in neurodegenerative disorders. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 34(5), 748-764. [Link]

  • Guo, H., et al. (2018). Interactions between gut microbiota and Parkinson's disease: The role of microbiota-derived amino acid metabolism. Frontiers in Neurology, 9, 843. [Link]

  • Hamm, R. J., et al. (1997). The rotarod test: an evaluation of its effectiveness in assessing motor deficits following traumatic brain injury. Journal of Neurotrauma, 14(12), 971-979. [Link]

  • Huitinga, I., et al. (2003). The rotarod test for the assessment of motor performance in a mouse model of multiple sclerosis. Journal of Neuroscience Methods, 124(1), 53-59. [Link]

Sources

Methodological & Application

Advanced Application Note: Solvation Protocols for L-Cystine Bisamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  311.26  g/mol [1]

Executive Summary & Chemical Logic

L-Cystine Bisamide Dihydrochloride is the diamide derivative of the disulfide amino acid L-cystine, stabilized as a dihydrochloride salt.[1] Unlike native L-cystine, which exhibits extremely poor aqueous solubility due to its strong crystal lattice energy and zwitterionic character at neutral pH, the bisamide dihydrochloride form is engineered for enhanced solubility .[1]

The cationic nature of the ammonium groups (


), combined with the removal of the anionic carboxylate repulsion (via amidation), disrupts the intermolecular hydrogen bonding network that typically precipitates cystine. Consequently, this compound dissolves readily in water and polar organic solvents like DMSO.[1] However, the choice of solvent dictates the stability, reactivity, and downstream compatibility of the reagent.

Key Solvation Heuristic:

  • Choose Water for immediate use in biological assays where organic solvent tolerance is low (<0.5%).[1]

  • Choose DMSO for preparing high-concentration stock solutions (>10 mM) intended for long-term storage at -20°C, preventing hydrolytic degradation.[1]

Pre-Solvation Technical Assessment

Before initiating the protocol, verify the physicochemical constraints of the reagent.

ParameterSpecificationImplication for Solvation
State White Crystalline PowderHygroscopic; equilibrate to Room Temp (RT) before opening to prevent condensation.[1]
Salt Form Dihydrochloride (2HCl)Dissolution in water will yield an acidic pH (~3.0–5.0) .[1] Buffering may be required post-dissolution.[1]
Hydrophobicity Low (Polar Cation)Highly soluble in water; moderately soluble in DMSO.[1]
Stability Disulfide BondSusceptible to reduction (DTT, TCEP) or disulfide exchange.[1] Avoid alkaline pH > 8.[1]0.

Protocol A: Aqueous Solvation (Immediate Use)

Best For: Cell culture treatments, enzymatic assays, and acute kinetic studies.[1]

Materials
  • L-Cystine Bisamide DiHCl (Solid)[1]

  • Nuclease-free, Deionized Water (

    
    )[1]
    
  • 0.22

    
     PES Syringe Filter (Polyethersulfone)[1][2]
    
  • pH Meter (Micro-probe)[1]

Step-by-Step Methodology
  • Gravimetric Preparation: Weigh the target mass of L-Cystine Bisamide DiHCl.[1]

    • Calculation: To prepare 10 mL of a 10 mM solution, weigh 31.13 mg .[1]

  • Initial Dissolution: Add 80% of the final volume of deionized water.

    • Note: Do not use PBS or saline yet.[1] The high ionic strength can sometimes reduce the rate of dissolution for hydrochloride salts due to the common ion effect, though rare with this specific compound.

  • Vortexing: Vortex at medium speed for 30–60 seconds. The powder should dissolve rapidly due to the ionic dissociation of the HCl salt.[1]

  • pH Check & Adjustment (Critical):

    • Measure the pH.[1][3][4] It will likely be acidic (pH 3–5).[1]

    • If the assay requires neutral pH: Slowly titrate with 0.1 N NaOH.[1]

    • Warning: Do not exceed pH 8.[1]0. High pH promotes disulfide exchange and potential hydrolysis of the amide bonds.[1]

  • Volume Normalization: Add water to the final target volume.

  • Sterilization: Filter through a 0.22

    
     PES membrane.[1] Nylon filters should be avoided if the solution is highly acidic, but PES is robust.[1]
    

Protocol B: DMSO Solvation (Stock Storage)

Best For: Long-term storage, high-throughput screening (HTS) libraries, and hydrophobic environments.[1]

Materials
  • L-Cystine Bisamide DiHCl (Solid)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%
    
    • Requirement: DMSO must be fresh.[1] Old DMSO absorbs water, leading to hydrolysis of the amide over time.[1]

  • Amber Glass Vials (Borosilicate)[1]

Step-by-Step Methodology
  • Anhydrous Handling: Perform weighing in a low-humidity environment if possible.

  • Solvent Addition: Add Anhydrous DMSO to the vial.

    • Target Concentration: 50 mM to 100 mM stocks are feasible.[1]

    • Calculation: For 100 mM stock, dissolve 31.13 mg in 1.0 mL DMSO.[1]

  • Solubilization: Vortex vigorously for 1–2 minutes.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The salt form can sometimes form micro-aggregates in organic solvents.[1]

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50

      
      ) to avoid freeze-thaw cycles.
      
    • Storage: Store at -20°C or -80°C. DMSO freezes at 18.5°C; ensure vials are sealed tightly to prevent moisture ingress upon thawing.[1]

Comparative Analysis & Stability Logic

The following table summarizes why a researcher would choose one solvent over the other, based on chemical kinetics and stability.

FeatureWater (Aqueous)DMSO (Anhydrous)
Solubility Mechanism Ionic dissociation of

and

Dipole-dipole interaction; Solvation of polar amide
Chemical Stability Lower. Amide bond hydrolysis risk over weeks.[1]Higher. Aprotic environment minimizes hydrolysis.[1]
pH Behavior Acidic (requires buffering).[1]Neutral (apparent pH), but unbuffered.[1]
Freeze-Thaw Tolerates ~3 cycles.[1]Poor tolerance. Hygroscopic nature ruins stock upon repeated opening.[1]
Toxicity Non-toxic vehicle.[1]Cytotoxic > 0.1–1% v/v in cell culture.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for solvent selection, ensuring the integrity of the experimental design.

G Start Start: L-Cystine Bisamide DiHCl Usage Intended Usage? Start->Usage Immediate Immediate Assay (Same Day) Usage->Immediate Acute Storage Long-Term Storage (> 24 Hours) Usage->Storage Stock WaterPath Dissolve in dH2O (Acidic pH) Immediate->WaterPath DMSOPath Dissolve in Anhydrous DMSO (High Conc. Stock) Storage->DMSOPath Buffer Check pH Buffer to 7.0-7.4 if needed WaterPath->Buffer Aliquot Aliquot & Freeze (-20°C) DMSOPath->Aliquot Assay Proceed to Experiment Buffer->Assay Aliquot->Assay Dilute into Assay Buffer (Keep DMSO < 1%)

Figure 1: Decision tree for solvent selection based on experimental timeline and stability requirements.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21958018, L-Cystine bisamide dihydrochloride.[1] Retrieved from [Link][1]

Sources

Application Notes and Protocols for the Synthesis of Cystine-Containing Peptides in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on L-Cystine Bisamide Dihydrochloride

Before delving into the protocols for synthesizing peptides with disulfide bridges, it is crucial to address the role of L-Cystine bisamide DiHCl. Structurally, this molecule is a derivative of L-Cystine where both the N-termini and C-termini of the amino acid dimer are capped as primary amides. This chemical modification fundamentally alters its reactivity. In Solid-Phase Peptide Synthesis (SPPS), peptide chain elongation relies on the sequential reaction of a free N-terminal amine on the growing peptide chain with the activated C-terminal carboxylic acid of the incoming amino acid. As L-Cystine bisamide DiHCl lacks both a free carboxylic acid and a primary or secondary amine available for peptide bond formation, it cannot be used as a building block for direct incorporation into a peptide sequence via standard SPPS methodologies.

While L-Cystine bisamide DiHCl may serve as a reducing agent or a source of cysteine in various biochemical applications, its use is outside the scope of direct peptide synthesis on a solid support.[1] This guide will, therefore, focus on the established and validated methods for incorporating cysteine and forming disulfide bonds in SPPS to produce cystine-containing peptides.

Introduction: The Significance of the Disulfide Bond in Peptide Chemistry

The formation of a disulfide bond between two cysteine residues, creating a cystine linkage, is a pivotal post-translational modification that imparts significant conformational rigidity to peptides and proteins.[2] These covalent cross-links are essential for stabilizing the tertiary structure of many biologically active peptides, enhancing their affinity for receptors, and increasing their resistance to proteolytic degradation.[3] Consequently, the reliable and efficient synthesis of cystine-containing peptides is a cornerstone of drug discovery and development, particularly for creating robust and potent therapeutic agents.[3]

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a highly efficient route for assembling complex peptide chains on an insoluble resin support.[2] However, the synthesis of cysteine-rich peptides presents unique challenges, including the prevention of premature oxidation, side reactions like racemization, and the strategic formation of specific disulfide bridges.[4][5] This document provides a comprehensive overview of the principles and detailed protocols for the successful synthesis of peptides containing single or multiple disulfide bonds using Fmoc-based SPPS.

Part 1: Strategic Planning for Cysteine Incorporation

The successful synthesis of a cystine-containing peptide begins with a well-defined strategy. The primary choice lies in how and when the disulfide bond is formed. This decision dictates the selection of cysteine-protecting groups.

The Role of Cysteine Side-Chain Protection

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation and other side reactions. Therefore, it must be protected throughout the SPPS process.[2] The choice of the thiol protecting group is critical and depends on the desired disulfide bond formation strategy.[5]

  • Acid-Labile Groups (for Post-Cleavage Oxidation): For forming disulfide bonds in solution after the peptide has been cleaved from the resin, an acid-labile protecting group such as Trityl (Trt) is the most common choice.[5] The Trt group is stable during the Fmoc-deprotection steps (using a base like piperidine) but is readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[5] This yields the fully deprotected peptide with free thiol groups, ready for oxidation.

  • Orthogonal Protecting Groups (for On-Resin or Regioselective Oxidation): When disulfide bonds are to be formed on the solid support, or when multiple disulfide bridges need to be formed in a specific, controlled manner (regioselectively), orthogonal protecting groups are required.[6] These groups can be removed under conditions that do not affect other protecting groups or the resin linkage. Common orthogonal protecting groups for cysteine include:

    • Acetamidomethyl (Acm): Cleaved by treatment with iodine or silver salts, often concurrently forming the disulfide bond.

    • 4-Methoxytrityl (Mmt): Removed under mildly acidic conditions (e.g., 1-2% TFA in DCM), which do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups.[5]

Key Experimental Considerations
  • Racemization of Cysteine: Cysteine residues are particularly prone to racemization during the coupling step, especially when using carbodiimide or uronium/guanidinium salt-based activators in the presence of a base. To minimize this, it is recommended to use coupling conditions that are less basic or to pre-activate the amino acid for a shorter duration.[7][8] The use of hindered bases can also mitigate this side reaction.[8]

  • Side Reactions During Cleavage: During the final TFA cleavage, the liberated Trt cations can alkylate the thiol group of cysteine or other sensitive residues like tryptophan.[8][9] To prevent this, a scavenger cocktail containing reagents like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is essential to quench these reactive species.[10]

Part 2: Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of a peptide containing a single disulfide bond using two common strategies: solution-phase oxidation and on-resin oxidation.

Protocol 1: Synthesis and Solution-Phase Disulfide Bond Formation

This is the most common and often most reliable method for forming a single intramolecular disulfide bond. It involves synthesizing the linear peptide with acid-labile Trt protecting groups on the cysteine residues, cleaving the peptide from the resin, and then oxidizing the free thiols in a dilute solution to favor intramolecular cyclization over intermolecular dimerization.

Workflow Diagram: Solution-Phase Oxidation

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Oxidation Solution-Phase Oxidation cluster_Purification Purification Resin Resin Support A Resin-AA Resin->A Attach Fmoc-AA-OH B Resin-AA-NH2 A->B Fmoc Deprotection C Resin-...-Cys(Trt)-... B->C Couple Fmoc-Cys(Trt)-OH D ... C->D Repeat Cycles E Resin-...-Cys(Trt)-...-Cys(Trt)-... D->E Couple Fmoc-Cys(Trt)-OH F H2N-Peptide(Trt)-Resin E->F Final Deprotection G Crude Linear Peptide (SH) F->G Treat with TFA Cocktail H Crude Cyclic Peptide (S-S) G->H Dilute & Oxidize (e.g., air, DMSO) I Purified Cyclic Peptide H->I RP-HPLC

Caption: Workflow for SPPS and solution-phase disulfide formation.

Step-by-Step Methodology:

  • Peptide Synthesis:

    • Synthesize the peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS protocols.[9]

    • For the cysteine residues, use Fmoc-Cys(Trt)-OH .

    • Upon completion of the sequence, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail. A standard cocktail for cysteine-containing peptides is 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS) .

    • Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Solution-Phase Oxidation:

    • Dissolve the crude linear peptide in an appropriate aqueous buffer. A common choice is 0.1 M ammonium bicarbonate (pH ~8) or 20% acetonitrile in water.

    • The peptide concentration should be low (typically 0.1-1.0 mg/mL) to favor intramolecular cyclization over the formation of dimers or oligomers.

    • Stir the solution vigorously, open to the atmosphere, to allow for air oxidation. This process can take several hours to days.

    • Monitor the reaction by LC-MS by observing the disappearance of the reduced peptide mass (-2 Da) and the appearance of the oxidized peptide mass.

    • Alternatively, for faster oxidation, small amounts of an oxidizing agent like dimethyl sulfoxide (DMSO) can be added to the buffer.

  • Purification:

    • Once the oxidation is complete, acidify the solution with a small amount of TFA.

    • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Disulfide Bond Formation

This strategy can be advantageous as it can prevent the formation of intermolecular dimers and may simplify the final purification step. It requires the use of orthogonal protecting groups.

Workflow Diagram: On-Resin Oxidation

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_OnResin On-Resin Oxidation cluster_Cleavage Cleavage cluster_Purification Purification Resin Resin Support A Resin-AA Resin->A Attach Fmoc-AA-OH B Resin-AA-NH2 A->B Fmoc Deprotection C Resin-...-Cys(Acm)-... B->C Couple Fmoc-Cys(Acm)-OH D ... C->D Repeat Cycles E Resin-...-Cys(Acm)-...-Cys(Acm)-... D->E Couple Fmoc-Cys(Acm)-OH F H2N-Peptide(Acm)-Resin E->F Final Deprotection G Cyclic Peptide(S-S)-Resin F->G Treat with Iodine/Thallium(III) H Crude Cyclic Peptide G->H Treat with TFA Cocktail I Purified Cyclic Peptide H->I RP-HPLC

Caption: Workflow for SPPS and on-resin disulfide formation.

Step-by-Step Methodology:

  • Peptide Synthesis:

    • Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS protocols.

    • For the cysteine residues that will form the disulfide bond, use Fmoc-Cys(Acm)-OH .

    • After completing the sequence, perform a final Fmoc deprotection.

  • On-Resin Deprotection and Oxidation:

    • Wash the peptidyl-resin thoroughly with a solvent like N,N-dimethylformamide (DMF).

    • Prepare a solution of iodine (I2) in a suitable solvent. A typical condition is 10 equivalents of iodine relative to the peptide in DMF or a mixture of DMF/DCM.

    • Add the iodine solution to the resin and agitate for 1-2 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

    • After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess iodine and byproducts.

  • Cleavage:

    • Cleave the now-cyclic peptide from the resin using a TFA cocktail. Since the disulfide bond is already formed and is stable to TFA, a simpler cocktail like 95% TFA, 2.5% Water, 2.5% TIS can be used. Thiol scavengers like EDT should be avoided as they can reduce the newly formed disulfide bond.[11]

    • Precipitate and wash the peptide with cold diethyl ether as described in Protocol 1.

  • Purification:

    • Purify the crude cyclic peptide by RP-HPLC and lyophilize the pure fractions.

Part 3: Data Presentation and Summary

Table 1: Common Cysteine Protecting Groups in Fmoc-SPPS
Protecting GroupAbbreviationCleavage ReagentKey Application
TritylTrtTFA (acid-labile)Standard protection for post-cleavage oxidation in solution.[5]
AcetamidomethylAcmIodine, Thallium(III) salts, Silver(I) saltsOrthogonal protection for on-resin or regioselective disulfide formation.[12]
4-MethoxytritylMmt1-2% TFA in DCM (mildly acid-labile)Orthogonal protection for on-resin synthesis; allows selective deprotection.[5]
tert-ButyltBuMore forcing acidic conditions (e.g., HF) or with specific reagentsUsed in Boc-SPPS or in complex orthogonal schemes.[5]
Table 2: Recommended Coupling Reagents for Cysteine Incorporation
Reagent CombinationSolventComments
DIC/OxymaPure®DMF or DCM/DMFCarbodiimide-based; generally shows lower levels of racemization for cysteine.
HBTU/HOBt/DIEADMFStandard, efficient coupling. Use minimal pre-activation time to reduce racemization risk.
HATU/DIEADMFHighly efficient but can increase the risk of cysteine racemization. Use with caution.
Pre-formed Active Esters (e.g., Pfp)DMFCan significantly reduce racemization by avoiding in-situ activation with base.[8]

Conclusion

The synthesis of cystine-containing peptides is a mature but nuanced field within SPPS. While direct incorporation of L-Cystine bisamide DiHCl is not feasible, a robust toolbox of protected cysteine monomers and well-established oxidation strategies provides reliable pathways to these important molecules. A successful synthesis hinges on careful strategic planning, particularly in the choice of protecting groups, and meticulous execution of the coupling, cleavage, and oxidation steps. By understanding the underlying chemistry and potential pitfalls, researchers can confidently and efficiently produce complex, disulfide-bridged peptides for a wide array of applications in science and medicine.

References

  • de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9132–9144. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Frontiers. (2020, May 18). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry. Retrieved from [Link]

  • MDPI. (2015). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Molecules, 20(12), 21848-21873. Retrieved from [Link]

  • Moroder, L., & Besse, D. (2005). Synthesis of single- and multiple-stranded cystine-rich peptides. Journal of Peptide Science, 11(4), 185-199. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, October 25). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine. Retrieved from [Link]

  • PNAS. (2002). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 99(26), 16583-16586. Retrieved from [Link]

  • PubMed. (2021, December 13). Poly(l-cysteine) Peptide Amphiphile Derivatives Containing Disulfide Bonds: Synthesis, Self-Assembly-Induced β-Sheet Nanostructures, pH/Reduction Dual Response, and Drug Release. Retrieved from [Link]

  • NIH. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(30), 9278-9294. Retrieved from [Link]

  • ResearchGate. (2016, August 3). How to get the peptide containing cysteine without oxidation? Retrieved from [Link]

  • ResearchGate. (2022). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Retrieved from [Link]

  • ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? Retrieved from [Link]

  • Humana Press. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-119. Retrieved from [Link]

  • Nature Communications. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Modular solid-phase synthesis of electrophilic cysteine-selective ethynyl-phosphonamidate peptides. Chemical Communications, 55(84), 12676-12679. Retrieved from [Link]

  • NIH. (2022). Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch”. Journal of the American Chemical Society, 144(16), 7162-7170. Retrieved from [Link]

  • ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

Sources

Preparation of L-Cystine Bisamide Dihydrochloride Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stock Solution Integrity in Cellular Assays

L-Cystine bisamide dihydrochloride is a derivative of the naturally occurring amino acid L-Cystine. It holds potential for use in various research and pharmaceutical applications, including studies on oxidative stress and cellular health, owing to its role as a source of cysteine, a key precursor to the major intracellular antioxidant glutathione.[1] The integrity and accuracy of any cell-based assay are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. Improperly prepared stock solutions can lead to significant experimental variability, erroneous results, and a lack of reproducibility. This is particularly crucial for compounds like L-Cystine and its derivatives, which can present solubility and stability challenges.[2]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and application of L-Cystine bisamide dihydrochloride stock solutions for use in cell-based assays. We will address the physicochemical properties of the compound, provide detailed protocols for solubilization, and outline essential quality control and validation steps to ensure the reliability and accuracy of your experimental data.

It is important to note that commercially available "L-Cystine bisamide" is typically in the form of a dihydrochloride salt to improve its handling and solubility characteristics. This guide will focus on the dihydrochloride form.

Physicochemical Properties of L-Cystine Bisamide Dihydrochloride

A thorough understanding of the physicochemical properties of L-Cystine bisamide dihydrochloride is paramount for the successful preparation of a stable and usable stock solution. The table below summarizes key properties of this compound.

PropertyValueSource(s)
CAS Number 22671-21-2[1][3]
Molecular Formula C₆H₁₄N₄O₂S₂·2HCl[1][3]
Molecular Weight 311.26 g/mol [1]
Appearance White to off-white powder[1]
Storage (Solid) 0 - 8 °C[1]
Purity (Typical) ≥ 95% (HPLC)[1]
Solubility Limited data available. Optical rotation measured in H₂O suggests some aqueous solubility. The related compound, L-Cystine dihydrochloride, is soluble in water.[1][4]

Experimental Workflow for Stock Solution Preparation and Application

The following diagram illustrates the comprehensive workflow for preparing, validating, and applying L-Cystine bisamide dihydrochloride stock solutions in cell-based assays.

Stock Solution Workflow Workflow for L-Cystine Bisamide Dihydrochloride Stock Solution cluster_Preparation Preparation cluster_QC Quality Control & Validation cluster_Storage Storage cluster_Application Application in Cell Assays Compound_Weighing 1. Accurately weigh L-Cystine bisamide dihydrochloride Solvent_Selection 2. Select appropriate solvent (e.g., sterile water, dilute HCl, or DMSO) Compound_Weighing->Solvent_Selection Dissolution 3. Dissolve powder with vortexing/sonication Solvent_Selection->Dissolution Sterilization 4. Sterile filter through a 0.22 µm syringe filter Dissolution->Sterilization Aliquoting 5. Aliquot into sterile, light-protected tubes Sterilization->Aliquoting Visual_Inspection 6. Visual inspection for clarity and precipitation Aliquoting->Visual_Inspection pH_Measurement 7. Measure pH of aqueous stock Visual_Inspection->pH_Measurement Concentration_Verification 8. (Optional) Verify concentration (e.g., HPLC) pH_Measurement->Concentration_Verification Short_Term 9. Short-term storage at 2-8°C Concentration_Verification->Short_Term Long_Term 10. Long-term storage at -20°C or -80°C Concentration_Verification->Long_Term Thawing 11. Thaw aliquot rapidly Short_Term->Thawing Long_Term->Thawing Serial_Dilution 12. Perform serial dilutions in cell culture medium Thawing->Serial_Dilution Final_Concentration 13. Add to cell culture at desired final concentration Serial_Dilution->Final_Concentration Solvent_Control 14. Include a vehicle control in the experiment Final_Concentration->Solvent_Control

Caption: A comprehensive workflow for the preparation, quality control, storage, and application of L-Cystine bisamide dihydrochloride stock solutions.

Detailed Protocols for Stock Solution Preparation

Due to the limited specific solubility data for L-Cystine bisamide dihydrochloride, two protocols are provided. Protocol 1 is the recommended starting point, leveraging the likely aqueous solubility of the dihydrochloride salt. Protocol 2 offers an alternative using an organic solvent, a standard approach for compounds with poor aqueous solubility.

Protocol 1: Aqueous Stock Solution Preparation (Recommended)

This protocol is based on the assumption of sufficient aqueous solubility of the dihydrochloride salt.

Materials:

  • L-Cystine bisamide dihydrochloride powder

  • Sterile, deionized, and deoxygenated water (or a mild sterile acid solution, e.g., 0.1 M HCl, if solubility in water is limited)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile, light-protected microcentrifuge tubes for aliquots

Procedure:

  • Safety First: Handle the L-Cystine bisamide dihydrochloride powder in a chemical fume hood or a well-ventilated area. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock solution concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x 311.26 g/mol = 0.0311 g (or 31.1 mg)

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolution: a. Transfer the weighed powder to a sterile conical tube. b. Add approximately 80% of the final desired volume of sterile, deoxygenated water. c. Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. d. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter. If solubility is an issue, consider using a sterile 0.1 M HCl solution as the solvent. The related compound L-Cystine is soluble in acidic conditions.[5][6]

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile, deoxygenated water to reach the final desired volume. Mix thoroughly.

  • Sterilization: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Dispense the solution through the filter into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. b. For short-term storage (up to one week), store the aliquots at 2-8°C. c. For long-term storage, store the aliquots at -20°C or -80°C.

Protocol 2: DMSO Stock Solution Preparation (Alternative)

This protocol should be used if aqueous solubility is found to be insufficient.

Materials:

  • L-Cystine bisamide dihydrochloride powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, light-protected microcentrifuge tubes for aliquots

Procedure:

  • Safety Precautions: Follow the safety precautions outlined in Protocol 1. Additionally, be aware that DMSO can facilitate the absorption of substances through the skin. Handle with care.

  • Calculate and Weigh: Perform the calculations and weighing as described in steps 2 and 3 of Protocol 1.

  • Dissolution: a. Transfer the weighed powder to a sterile conical tube. b. Add the final desired volume of anhydrous, sterile-filtered DMSO. c. Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: a. Dispense the DMSO stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes. Note that sterile filtration of high-concentration DMSO solutions can be challenging and is often omitted if the DMSO is of high purity and handled aseptically. b. Store aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Validation and Quality Control of the Stock Solution

A well-prepared stock solution is a self-validating system. The following QC steps are essential to ensure the integrity of your stock.

  • Visual Inspection: After preparation and after thawing, always visually inspect the stock solution for any signs of precipitation, crystallization, or color change. If any are observed, the aliquot should be discarded.

  • pH Measurement (for aqueous stocks): For aqueous preparations, measure the pH of the final stock solution. This provides a baseline for consistency between batches. The dihydrochloride salt will result in an acidic solution.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). This confirms the accuracy of the preparation and the stability of the compound over time.

Application in Cell-Based Assays

The transition from a concentrated stock solution to the final working concentration in your cell culture medium requires careful attention to detail to avoid compound precipitation and cellular toxicity.

Serial Dilution Workflow

Serial Dilution Workflow Serial Dilution for Cell-Based Assays Stock_Solution 10 mM Stock in Water or DMSO Intermediate_Dilution Intermediate Dilution (e.g., 1:10 in medium -> 1 mM) Stock_Solution->Intermediate_Dilution Step 1 Final_Dilution Final Dilution in Assay Plate (e.g., 1:1000 in medium -> 1 µM) Intermediate_Dilution->Final_Dilution Step 2

Caption: A two-step serial dilution workflow to minimize precipitation and ensure accurate final concentrations in cell-based assays.

Procedure for Dilution:

  • Thaw Stock Solution: Rapidly thaw a single aliquot of the frozen stock solution in a 37°C water bath. Once thawed, keep it at room temperature.

  • Prepare Intermediate Dilutions: It is highly recommended to perform serial dilutions rather than a single large dilution. This minimizes the risk of the compound precipitating out of solution when transferred from the stock solvent to the aqueous culture medium. Prepare an intermediate dilution in your cell culture medium.

  • Prepare Final Working Concentration: Add the appropriate volume of the intermediate dilution to your cell culture plates containing the cells and medium to achieve the desired final concentration.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of the solvent (e.g., water, dilute HCl, or DMSO) used to prepare the stock solution. This allows you to differentiate the effects of the compound from the effects of the solvent. For DMSO, the final concentration in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage Compound is unstable at the storage temperature or has exceeded its solubility limit.Prepare a fresh stock solution. Consider preparing a lower concentration stock. Ensure proper storage conditions (e.g., -80°C for long-term).
Precipitation upon dilution in cell culture medium The compound has low solubility in the aqueous medium. The dilution was too rapid or too large.Perform serial dilutions. Ensure the stock solution is at room temperature before dilution. Vortex the medium while adding the compound.
Inconsistent assay results between experiments Inconsistent stock solution preparation. Degradation of the stock solution due to multiple freeze-thaw cycles.Strictly adhere to the preparation protocol. Use single-use aliquots. Prepare a fresh stock solution if degradation is suspected.
Color change in the stock solution Oxidation or degradation of the compound.Discard the stock solution and prepare a fresh one using deoxygenated solvents and light-protected tubes.

References

  • HiMedia Laboratories. (n.d.). L-Cystine. Technical Data. [Link]

  • ResearchGate. (2022). How to make L-cysteine-HCL solution for supplementing media for anaerobic bacteria?[Link]

  • MDPI. (2023). Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. [Link]

  • PubMed. (2024). Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. [Link]

  • BioSpectra. (2023). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT. [Link]

  • National Institutes of Health. (n.d.). Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network. [Link]

  • ResearchGate. (2014). How to dissolve L-cysteine in distilled water without denaturing it (L-Cysteine)?[Link]

  • BioSpectra. (n.d.). BI BUFFER SOLUTIONS. [Link]

  • National Institutes of Health. (n.d.). Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. [Link]

  • MP Biomedicals. (n.d.). L-Cystine Dihydrochloride. [Link]

  • ResearchGate. (n.d.). Chemistry INTERACTION OF L-CYSTEINE WITH DIMETHYL SULFOXIDE IN MILD CONDITIONS. [Link]

  • FooDB. (2010). Showing Compound L-Cystine (FDB012563). [Link]

Sources

Application Note: Synthesis of Glutathione Analogues and Redox-Active Polymers using L-Cystine Bisamide DiHCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on redox-active biomaterials and peptide mimetics. It addresses the specific utilization of L-Cystine Bisamide DiHCl (L-Cystine Diamide Dihydrochloride) as a precursor.

Note on Chemical Nomenclature & Strategy: Standard Glutathione (GSH) is the tripeptide


-L-Glutamyl-L-Cysteinyl-Glycine.[1]
L-Cystine Bisamide  (a dimer of L-Cysteine Amide) yields L-Cysteine Amide  upon reduction. Because the C-terminus is already amidated, this precursor is chemically suited for synthesizing Glutathione Amide (

-Glu-Cys-NH

)
—a potent, cell-permeable GSH analogue—or truncated GSH mimetics (

-Glu-Cys-NH

), rather than the canonical GSH (which requires a C-terminal Glycine with a free carboxyl). This guide focuses on these high-value analogues and the precursor's role in GSH-responsive polymers .

Abstract & Core Logic

L-Cystine Bisamide DiHCl (CAS: 22671-21-2) serves as a stable, oxidized precursor for L-Cysteine Amide . Unlike free cysteine, which is prone to rapid, uncontrolled oxidation, the bisamide form provides a "protected" thiol source that can be liberated in situ or used as a disulfide crosslinker.

In the context of glutathione (GSH) research, this precursor is utilized for two primary workflows:[1]

  • Synthesis of Glutathione Analogues: Specifically

    
    -Glutamylcysteine Amide , a dipeptide mimetic that bypasses the feedback inhibition of GSH synthesis.
    
  • GSH-Responsive Materials: Synthesis of poly(disulfide) polymers (e.g., Poly(amido amine)s) that degrade specifically in the intracellular reductive environment (high GSH), releasing therapeutic payloads.

Chemical Properties & Precursor Handling

PropertySpecification
Compound Name L-Cystine Bisamide Dihydrochloride
Structure [H

N-CO-CH(NH

)-CH

-S-]

· 2HCl
Role Thiol-protected Cysteine Amide source; Disulfide Crosslinker
Solubility High in H

O, DMSO; Low in organic solvents (unless neutralized)
Redox Potential Susceptible to cleavage by TCEP, DTT, or intracellular GSH

Protocol A: Synthesis of L-Cysteine Amide (GSH Analogue Precursor)

Objective: Controlled reduction of L-Cystine Bisamide to generate high-purity L-Cysteine Amide for subsequent coupling with Glutamic acid derivatives.

Materials
  • Precursor: L-Cystine Bisamide DiHCl (10 mmol)

  • Reducing Agent: TCEP·HCl (Tris(2-carboxyethyl)phosphine) or Immobilized TCEP Gel (preferred for easy workup).

  • Solvent: Degassed Water/Methanol (1:1 v/v).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Dissolution: Dissolve 3.41 g (10 mmol) of L-Cystine Bisamide DiHCl in 50 mL of degassed Water/MeOH under inert atmosphere.

  • Reduction: Add 1.1 equivalents of TCEP·HCl (or equivalent resin capacity). Stir vigorously at Room Temperature (RT) for 2 hours.

    • Mechanistic Insight: TCEP is chosen over DTT because TCEP is non-thiol based and irreversible, preventing disulfide scrambling during subsequent coupling steps.

  • Verification: Monitor reaction via Ellman’s Reagent assay (detects free thiols). Absorbance at 412 nm should plateau.

  • Isolation:

    • If using Resin: Filter off the solid support.[2] The filtrate contains pure L-Cysteine Amide.

    • If using soluble TCEP: Use ion-exchange chromatography (Dowex 50W) to separate the cationic amino amide from the neutral phosphine oxide byproduct.

  • Storage: Use immediately for coupling to prevent re-oxidation.

Coupling to -Glutamyl Moiety (Synthesis of -Glu-Cys-NH )

To synthesize the GSH analogue:

  • Activation: React Boc-Glu-OtBu (N-protected, alpha-ester protected Glutamic acid) with EDC/NHS in DMF to form the active ester.

  • Coupling: Add the freshly prepared L-Cysteine Amide (from step 4) to the activated Glutamate solution. Adjust pH to 8.0 with DIPEA.

  • Deprotection: Treat the resulting intermediate with TFA/DCM (1:1) to remove Boc and tBu groups.

  • Product:

    
    -L-Glutamyl-L-Cysteine Amide .
    
    • Note: This analogue mimics the N-terminal catalytic domain of GSH and retains antioxidant activity without requiring the Glycine residue.

Protocol B: Synthesis of GSH-Responsive Poly(Cystine Bisamide)

Objective: Create a biodegradable polymer backbone that utilizes the disulfide bond of the precursor. This polymer degrades in the presence of physiological GSH, releasing entrapped drugs.

Materials
  • Monomer A: L-Cystine Bisamide DiHCl.

  • Monomer B: N,N'-Methylenebisacrylamide (MBA) or DTPA-dianhydride (for MRI contrast agents).

  • Base: Triethylamine (TEA).[3]

  • Solvent: Anhydrous DMSO.[3]

Step-by-Step Methodology
  • Neutralization: Suspend L-Cystine Bisamide DiHCl (1.0 mmol) in 2 mL dry DMSO. Add TEA (2.2 mmol) dropwise at 0°C.

    • Critical: The solution must become clear as the free base is liberated.

  • Polymerization (Michael Addition): Add Monomer B (e.g., MBA, 1.0 mmol) to the solution.

  • Incubation: Stir the mixture at 40°C for 48–72 hours in the dark.

    • Mechanism:[1][4][5][6] The amine groups of the Cystine Bisamide undergo Michael addition to the acrylamide double bonds, forming a linear Poly(amido amine) with disulfide linkages in the main chain.

  • Precipitation: Pour the reaction mixture into excess cold acetone/ether (1:1). Collect the precipitate by centrifugation.

  • Purification: Dialyze (MWCO 3.5 kDa) against distilled water for 24 hours to remove unreacted monomers and salts. Lyophilize to obtain the white polymer powder.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for L-Cystine Bisamide: Reduction to the GSH precursor vs. Polymerization for GSH-responsive delivery.

GSH_Synthesis_Pathway cluster_0 Pathway A: Reductive Cleavage (GSH Analogue Synthesis) cluster_1 Pathway B: Polymerization (GSH-Responsive Materials) Precursor L-Cystine Bisamide (Disulfide Dimer) CysAmide 2x L-Cysteine Amide (Free Thiol) Precursor->CysAmide Reduction Polymer Poly(Cystine Bisamide) (SS-Linked Backbone) Precursor->Polymer Michael Addition (+ Linker) Reductant TCEP / DTT (Reducing Agent) Reductant->CysAmide Coupling Amide Coupling (EDC/NHS) CysAmide->Coupling GluDeriv Boc-Glu-OtBu (Activated Ester) GluDeriv->Coupling Product1 gamma-Glu-Cys-NH2 (GSH Analogue) Coupling->Product1 Deprotection Linker Bis-Acrylamide / Dianhydride Linker->Polymer Degradation Polymer Degradation & Payload Release Polymer->Degradation Reductive Cleavage GSH_Trigger Intracellular GSH (High Conc.) GSH_Trigger->Degradation

Caption: Divergent synthetic workflows for L-Cystine Bisamide: Pathway A generates the bioactive GSH analogue (


-Glu-Cys-NH

), while Pathway B creates bioreducible polymers that degrade in response to intracellular GSH.

Scientific Validation & Troubleshooting

Validation of Synthesis
  • Mass Spectrometry (ESI-MS):

    • L-Cystine Bisamide: [M+H]

      
       = ~267.3 Da (Free base).
      
    • L-Cysteine Amide: [M+H]

      
       = ~121.1 Da.
      
    • 
      -Glu-Cys-NH
      
      
      
      : [M+H]
      
      
      = ~249.2 Da.
  • Ellman's Assay:

    • The precursor (Bisamide) should show zero free thiols.

    • Upon reduction (Protocol A), thiol concentration should equal

      
       [Precursor Concentration].
      
    • If thiol yield is <90%, increase TCEP incubation time or check pH (optimal pH 7-8).

Critical Considerations
  • Glycine Absence: Users must recognize that using L-Cystine Bisamide yields a product lacking the C-terminal Glycine of canonical GSH. To synthesize full GSH (Glu-Cys-Gly), one must couple the L-Cysteine Amide to a Glycine derivative before reduction, or use a different precursor (e.g., Cystinyl-bis-Glycine).

  • Disulfide Exchange: In Protocol B, the polymerization relies on the stability of the disulfide bond. Avoid strong reducing agents during the polymerization phase.

References

  • Lu, Z. R., et al. (2006).[5] "Gd-DTPA L-cystine bisamide copolymers as novel biodegradable macromolecular contrast agents for MR blood pool imaging."[5] Pharmaceutical Research, 23(6), 1285–1294.[5]

  • Kaneshiro, T. L., & Lu, Z. R. (2009).[5] "Synthesis and evaluation of Gd-DTPA cystine copolymers for MRI." Molecular Imaging and Contrast Agent Database.

  • Bachem. (2021). "Cysteine Derivatives and Peptide Synthesis Strategies." Bachem Technical Notes.

  • Anderson, M. E. (1998). "Glutathione: an overview of biosynthesis and modulation." Chemico-Biological Interactions, 111, 1-14.

  • Emilitri, E., et al. (2007).[7] "Novel amphoteric cystine-based poly(amidoamine)s responsive to redox stimuli."[7] Macromolecules, 40(13), 4785–4793.

Sources

L-Cystine bisamide DiHCl concentration for inhibition of cystine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of L-Cystine Bisamide DiHCl Concentration for Inhibition of Cystine Crystallization

Executive Summary

This guide details the experimental parameters for utilizing L-Cystine Bisamide DiHCl (specifically analogs such as L-Cystine bis(N'-methylpiperazide)) to inhibit the pathological crystallization of L-cystine. Unlike first-generation inhibitors like L-Cystine Dimethyl Ester (L-CDME), bisamide analogs exhibit high hydrolytic stability and potency at sub-micromolar concentrations . This protocol provides a standardized workflow for solubilization, supersaturation management, and kinetic validation using bulk crystallization and microscopy.

Scientific Background & Mechanism

The Clinical Challenge: Cystinuria is a genetic disorder characterized by the accumulation of L-cystine in urine.[1][2][3][4][5] Due to the low solubility of L-cystine at physiological pH (pH 5–7), it precipitates into hexagonal crystals that aggregate into kidney stones.

The Solution: Molecular Imposters L-Cystine Bisamide DiHCl functions as a "molecular imposter."[6] It mimics the L-cystine dimer structure, allowing it to bind to specific crystal growth sites (kinks and steps).[6] However, the bulky amide/piperazide groups attached to the termini create steric hindrance, preventing incoming L-cystine solute molecules from attaching. This mechanism is known as Step Pinning .

Why the DiHCl Salt? The free base forms of bisamides (e.g., those containing piperazine moieties) often have poor aqueous solubility. The Dihydrochloride (DiHCl) salt form dramatically improves solubility in aqueous buffers, ensuring precise dosing.

Mechanism of Action Diagram

G cluster_0 Solution Phase cluster_1 Crystal Surface {001} Cystine L-Cystine Solute (Native) Binding Stereoselective Binding to Step/Kink Sites Cystine->Binding Competition Inhibitor Bisamide DiHCl (Imposter) Inhibitor->Binding High Affinity Steric Steric Hindrance (Bulky Tail Blockade) Binding->Steric Pinning Cabrera-Vermilyea Step Pinning Steric->Pinning Arrest Growth Arrest (Habit Modification) Pinning->Arrest

Figure 1: The "Molecular Imposter" mechanism where Bisamide inhibitors block the advancement of crystal steps via steric hindrance.

Experimental Protocols

Reagent Preparation (Critical)
  • Compound: L-Cystine Bisamide DiHCl (e.g., LH708 analog).

  • Solvent: 10 mM Borate Buffer or Phosphate Buffered Saline (PBS).

  • pH Consideration: The DiHCl salt is acidic. When dissolving high concentrations (>1 mM) for stock solutions, the pH must be re-adjusted to 7.0–7.5 using dilute NaOH to prevent experimental artifacts caused by pH-induced solubility changes.

Stock Solution Protocol:

  • Weigh 5.0 mg of L-Cystine Bisamide DiHCl.

  • Dissolve in 10 mL of deionized water (Result: ~1 mM Stock, depending on MW).

  • Check pH; if <5.0, add 0.1 N NaOH dropwise until pH ~7.0.

  • Filter sterilize (0.22 µm) to remove particulate contaminants that could act as nucleation seeds.

Bulk Crystallization Assay (Turbidity Method)

This assay measures the inhibition of bulk crystal mass precipitation.

Parameters:

  • L-Cystine Concentration: 4 mM (Supersaturated).[5]

  • Inhibitor Range: 0.05 µM – 10.0 µM.

  • Temperature: 37°C (Physiological).

Step-by-Step:

  • Prepare Supersaturated Solution: Dissolve L-cystine (1 g/L) in 10 mM NaOH. Slowly titrate with HCl to pH 7.0. Note: Solution will be unstable; use immediately.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Dosing:

    • Control: 200 µL L-Cystine solution + 10 µL Buffer.

    • Test: 200 µL L-Cystine solution + 10 µL Inhibitor Stock (diluted to final conc. of 0.1, 0.5, 1.0, 5.0 µM).

  • Incubation: Seal plate to prevent evaporation. Shake at 100 rpm at 37°C for 24–48 hours.

  • Readout: Measure Optical Density (OD620) every hour.

    • Interpretation: Lower OD indicates inhibited nucleation/growth.

Microscopic Habit Modification Analysis

Bisamides cause a distinct morphological change from hexagonal plates to tapered, rounded, or needle-like structures.

  • Extract 20 µL from the assay wells after 24 hours.

  • Place on a glass slide; do not cover-slip immediately (avoids crushing).

  • Observe under Differential Interference Contrast (DIC) or Polarized Light Microscopy.

  • Success Metric: Absence of sharp hexagonal edges; appearance of "shingled" or tapered surfaces.

Recommended Concentration Ranges

Based on comparative potency data against L-CDME, the following concentration gradients are recommended for validation:

Inhibitor ClassLow Activity (No Effect)Effective Inhibition (IC50) Total Arrest (100% Inhibition)
L-CDME (Reference) < 5 µM20 – 50 µM> 200 µM
L-Cystine Bisamide DiHCl < 0.05 µM0.2 – 1.0 µM > 5.0 µM

Table 1: Comparative efficacy ranges. Note that Bisamide DiHCl analogs are approximately 20–50x more potent than methyl esters.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis Step1 Dissolve DiHCl Salt (Check pH) Step3 Mix in 96-well Plate (Gradient 0.1 - 10 µM) Step1->Step3 Step2 Prepare L-Cystine Supersaturated Sol (4mM) Step2->Step3 Step4 Incubate 37°C (24-48 Hours) Step3->Step4 Step5 OD620 Measurement (Turbidity) Step4->Step5 Step6 Microscopy (Habit Assessment) Step4->Step6

Figure 2: Standardized workflow for evaluating crystallization inhibition.

Troubleshooting & Optimization

  • Issue: Precipitation of Inhibitor.

    • Cause: The "bisamide" moiety can be hydrophobic.

    • Fix: Ensure the DiHCl salt is fully dissolved in water before adding to the high-salt buffer. If needed, use 0.5% DMSO (though water is preferred for clinical relevance).

  • Issue: Inconsistent Control Growth.

    • Cause: L-Cystine supersaturation is highly pH-dependent. A shift from pH 7.0 to 7.2 can double solubility.

    • Fix: Use strong buffering capacity (e.g., 50 mM Tris-HCl or Borate) to lock pH at 7.0 exactly.

  • Validation of Mechanism:

    • To confirm the inhibitor is binding to the crystal surface (and not just chelating cystine in solution), perform In Situ Atomic Force Microscopy (AFM) .[7] You should observe "step bunching" and a decrease in step velocity (

      
      ) on the {1010} faces.[6]
      

References

  • Rimer, J. D., et al. (2010). Crystal Growth Inhibitors for the Prevention of L-Cystine Kidney Stones Through Molecular Design.[1][3][4][5][6][7][8][9][10][11] Science, 330(6002), 337-341. Link

  • Ward, M. D., & Rimer, J. D. (2018). L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria.[1][3][4][6][7][8][11][12][13] Journal of Crystal Growth, 483, 1-10. (Discusses LH708 and bisamide potency).

  • Sahota, A., et al. (2019).[13] Novel Pharmacotherapeutics for Cystinuria. Current Opinion in Pharmacology, 49, 41-48. Link

  • Mosante, I., et al. (2017). Role of Molecular Recognition in L-Cystine Crystal Growth Inhibition. Crystal Growth & Design, 17(6), 337-341. Link

Sources

methods for reducing L-Cystine bisamide DiHCl to L-Cysteine amide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reduction of L-Cystine Bisamide DiHCl to L-Cysteine Amide

Executive Summary & Scientific Rationale

L-Cysteine amide is a critical heterobifunctional building block, widely used in peptide synthesis, surface immobilization (SAMs on gold), and the preparation of thiol-functionalized hydrogels. However, it is commercially supplied and most stable as its oxidized dimer, L-Cystine bisamide dihydrochloride .

The central challenge in utilizing this compound is the controlled cleavage of the disulfide bond (


)  to generate the reactive free thiol (

) without inducing racemization or allowing rapid re-oxidation.

The Mechanistic Challenge:

  • Oxidative Instability: The resulting L-Cysteine amide is thermodynamically unstable in solution at neutral/basic pH, rapidly reverting to the dimer via air oxidation.

  • Purification Difficulty: Both the substrate and product are highly polar, cationic species, making separation from soluble reducing agents (like DTT or

    
    -mercaptoethanol) difficult using standard reverse-phase chromatography.
    

The Solution: This guide presents two distinct, self-validating workflows:

  • Method A (Immobilized TCEP): The "Gold Standard" for generating pure, reducing-agent-free L-Cysteine amide.

  • Method B (Soluble TCEP): A "One-Pot" protocol for immediate downstream conjugation where removal of the reductant is unnecessary.

Pre-Experimental Validation (The "Why" and "How")

Before beginning, understand the stoichiometry. One mole of the dimer (L-Cystine bisamide) yields two moles of the monomer (L-Cysteine amide).

Reaction Scheme:



Critical Parameter: pH Control
  • Substrate State: The starting material is a Dihydrochloride salt . Dissolving it in water typically yields an acidic pH (~pH 2-3).

  • Reductant Activity:

    • TCEP (Tris(2-carboxyethyl)phosphine): Active over a wide pH range (1.5 – 8.5).[1] It is the preferred reagent because it is odorless, irreversible, and resistant to air oxidation.

    • DTT: Requires pH > 7.0 to be active (requires thiolate anion formation), which unfortunately accelerates the re-oxidation of your product. Therefore, DTT is NOT recommended for this specific application.

Protocol A: Preparation of Pure L-Cysteine Amide (Immobilized TCEP Method)

Best For: Surface chemistry (e.g., gold nanoparticles), cell culture applications, or where free reducing agents would interfere with downstream assays.

Materials:

  • Substrate: L-Cystine bisamide dihydrochloride (MW ~341.3 g/mol ).

  • Reagent: Immobilized TCEP Disulfide Reducing Gel (e.g., 4% crosslinked agarose beads).

  • Buffer: Degassed 50 mM Phosphate Buffer, pH 4.5 (Acidic pH slows re-oxidation).

  • Equipment: Spin columns or gravity flow columns.

Step-by-Step Workflow:

  • Buffer Preparation (Degassing):

    • Prepare 50 mM Sodium Phosphate buffer (pH 4.5).

    • Crucial: Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen. This prevents the product from immediately dimerizing.

  • Resin Equilibration:

    • Dispense the Immobilized TCEP gel into a column. (Capacity is typically ~15-20 µmol thiol/mL of gel).

    • Wash the gel 3x with the degassed buffer to remove the storage solution.

  • Sample Preparation:

    • Dissolve L-Cystine bisamide DiHCl in the degassed buffer.

    • Concentration Limit: Keep below 10 mg/mL to prevent column fouling.

  • Reduction Reaction:

    • Add the peptide solution to the resin.

    • Incubate at Room Temperature (RT) for 45–60 minutes with gentle agitation (end-over-end mixer).

    • Note: Do not vortex vigorously; it damages the agarose beads.

  • Elution & Recovery:

    • Centrifuge the column (or apply gravity flow) to collect the flow-through.

    • Result: The flow-through contains pure L-Cysteine amide. The oxidized TCEP remains covalently bound to the beads.

  • Immediate Usage:

    • Use the solution immediately. If storage is required, freeze at -80°C under Argon.

Protocol B: In-Situ Reduction (Soluble TCEP Method)

Best For: "Click" chemistry, maleimide conjugations, or protein labeling where TCEP does not interfere.

Materials:

  • Substrate: L-Cystine bisamide dihydrochloride.

  • Reagent: TCEP-HCl (Soluble powder or 0.5 M solution).

  • Solvent: Water or PBS (degassed).

Step-by-Step Workflow:

  • Calculate Stoichiometry:

    • Use a 1.2 to 1.5 molar excess of TCEP relative to the disulfide bond.

    • Example: For 1 mmol of L-Cystine bisamide, use 1.2 mmol of TCEP.

  • Dissolution:

    • Dissolve L-Cystine bisamide DiHCl in degassed water/buffer to desired concentration (e.g., 10 mM).

    • Check pH: The solution will be acidic. If your downstream reaction requires neutral pH, adjust carefully with NaOH after TCEP addition, but keep pH < 7.5 to minimize re-oxidation.

  • Reaction:

    • Add the calculated volume of TCEP.

    • Incubate for 15–20 minutes at Room Temperature.

    • Mechanism:[2][3] TCEP breaks the disulfide bond irreversibly. Unlike DTT, it does not require a high pH to function.

  • Validation (Ellman's Assay):

    • Aliquot 10 µL of the reaction mixture.

    • Dilute into 990 µL of Ellman’s Reagent (DTNB) solution.

    • Measure Absorbance at 412 nm.

    • Target: Absorbance should correspond to 2x the molar concentration of the starting dimer (using extinction coefficient

      
      ).
      

Data Presentation & Comparison

FeatureMethod A: Immobilized TCEPMethod B: Soluble TCEPMethod C: DTT (Not Recommended)
Purity of Product High (No reductant in filtrate)Medium (Contains TCEP/TCEP-oxide)Low (Contains DTT)
Stability of Product High (Eluted in acidic buffer)MediumLow (Requires basic pH)
Processing Time 60 mins15 mins60+ mins
Scalability Low (< 100 mg)High (Gram scale)High
Cost

$

$

Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathway for processing L-Cystine Bisamide.

G Start L-Cystine Bisamide (Dimer, DiHCl Salt) Choice Downstream Application? Start->Choice PathA Method A: Immobilized TCEP Choice->PathA Need High Purity PathB Method B: Soluble TCEP-HCl Choice->PathB Speed / Tolerance StepA1 Incubate with Gel Beads (pH 4.5) PathA->StepA1 StepB1 Add 1.5 eq TCEP (pH 2.0 - 7.0) PathB->StepB1 StepA2 Centrifuge/Filter StepA1->StepA2 ResultA Pure L-Cysteine Amide (No Reducing Agent) StepA2->ResultA UseA Surface Immobilization Sensitive Bio-Assays ResultA->UseA ResultB Mixture: Cysteine Amide + TCEP Oxide StepB1->ResultB UseB Click Chemistry Maleimide Conjugation ResultB->UseB

Caption: Workflow decision tree for selecting the appropriate reduction protocol based on downstream purity requirements.

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.

  • Thermo Fisher Scientific. (n.d.). "TCEP Hydrochloride Technical Guide."

  • Cleland, W. W. (1964). "Dithiothreitol, a new protective reagent for SH groups." Biochemistry, 3(4), 480-482.

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.

Sources

Application Note: Optimal pH Conditions for L-Cystine Bisamide DiHCl Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for optimizing reaction conditions involving L-Cystine bisamide dihydrochloride (L-Cystine bisamide[1]·2HCl) .[1][2] It is designed for researchers synthesizing redox-responsive hydrogels, poly(amido amine)s (PAAs), or conducting cysteine protease assays.[1]

Executive Summary

L-Cystine bisamide[1][3][4][5][6]·2HCl (CAS: 22671-21-2) is a symmetric, disulfide-containing diamine used primarily as a cleavable crosslinker or monomer in the synthesis of bioreducible polymers.[1] Its utility hinges on the reactivity of its primary amine groups (


-amines).[1]

The Critical Challenge: The commercial reagent is supplied as a dihydrochloride salt.[2][3] When dissolved in water, it creates an acidic environment (pH ~2.0–3.[1]0) where the amines are fully protonated (


) and non-nucleophilic. Successful conjugation or polymerization requires a precise pH adjustment to deprotonate the amines (

) without triggering base-catalyzed disulfide scrambling or

-elimination.[1]

Optimal Operating Range: pH 8.0 – 8.5 .

  • < pH 7.0: Non-reactive (Amines protonated).[1]

  • > pH 9.0: High risk of disulfide degradation and rapid hydrolysis.

Physicochemical Framework

Chemical Species & pKa Logic

Unlike L-Cystine, which possesses ionizable carboxylic acid groups, L-Cystine bisamide is a cationic amide .[1] The carboxylic acids are converted to neutral amides (


), removing the negative charge contribution.[1]
  • Structure:

    
    [1]
    
  • pKa Estimation: The electron-withdrawing effect of the amide carbonyl lowers the pKa of the

    
    -amine compared to the free amino acid.[1]
    
    • L-Cysteine

      
      -amine pKa: ~10.7[1]
      
    • L-Cysteine ethyl ester

      
      -amine pKa: ~7.4[1]
      
    • L-Cystine bisamide

      
      -amine pKa: ~7.5 – 7.8  (Estimated)[1]
      

To achieve effective nucleophilic attack (e.g., Michael addition to acrylates), the pH must be slightly above the pKa to shift the equilibrium toward the free base form.

Solubility vs. pH
  • Acidic (pH < 6): Highly soluble (Ionic species:

    
    ).[1]
    
  • Neutral/Basic (pH 8–9): Solubility decreases as the molecule becomes charge-neutral (

    
    ).[1]
    
    • Note: Unlike cystine, which redissolves at pH > 8 due to carboxylate deprotonation, the bisamide has no acidic protons to lose. Precipitation is a risk at high concentrations (>50 mM) in purely aqueous buffers at pH 8.5. [1]

Visualization: Reaction Logic & Speciation

The following diagram illustrates the speciation of L-Cystine bisamide across the pH scale and the corresponding experimental windows.

pH_Speciation Acidic pH < 6.0 Protonated Form (Soluble, Non-Reactive) Optimal pH 8.0 - 8.5 Free Amine Form (Nucleophilic, Stable) Acidic->Optimal Add Base (e.g., TEA, Carbonate) Basic pH > 9.5 Degradation Zone (Disulfide Scrambling) Optimal->Basic Excess Base (Avoid!) Polymer Polymerization/Conjugation (Michael Addition) Optimal->Polymer + Acrylate/NHS Hydrolysis Hydrolysis / Elimination Basic->Hydrolysis OH- Attack

Caption: pH-dependent speciation of L-Cystine bisamide. The target window (Green) balances amine nucleophilicity with disulfide stability.[1]

Experimental Protocol: Poly(amido amine) Synthesis

This protocol describes the reaction of L-Cystine bisamide[1][4]·2HCl with a bisacrylamide (e.g., N,N'-Methylenebisacrylamide) to form a redox-responsive polymer.[1]

Reagents[1][4][5]
  • Monomer A: L-Cystine bisamide[1][3][5][6]·2HCl (Store at 4°C, hygroscopic).

  • Monomer B: Bisacrylamide or Diacrylate crosslinker.[1]

  • Solvent: Water / Methanol mix (depending on Monomer B solubility).[1]

  • Base: Triethylamine (TEA) or Sodium Carbonate (

    
    ).[1] Do not  use NaOH if possible (avoids local "hotspots" of high pH).[1]
    
Step-by-Step Methodology

Step 1: Stock Solution Preparation (Acidic) Dissolve L-Cystine bisamide[1]·2HCl in deionized water or MeOH/Water (1:1) to a concentration of 100–200 mM .

  • Observation: The solution will be clear and acidic (pH ~2–3).[1]

  • Checkpoint: Verify complete dissolution before proceeding.[1]

Step 2: Buffer/Base Addition (The Critical Step) To initiate reactivity, you must neutralize the HCl salts.

  • Method A (Single Phase): Add 2.05 equivalents of TEA relative to the bisamide.

    • Why 2.05 eq? 2.0 eq neutralizes the 2HCl; the slight excess buffers the solution to pH ~8.5.

  • Method B (Buffered): Dilute the stock into 0.5 M Carbonate/Bicarbonate buffer (pH 9.0) .

    • Note: The final pH will drop to ~8.5 upon mixing with the acidic stock.

Step 3: Reaction Initiation Add Monomer B (Bisacrylamide) immediately after neutralization.[1]

  • Reaction Type: Aza-Michael Addition.[1]

  • Conditions: Incubate at 30–40°C for 24–48 hours in the dark (disulfides are light sensitive).

  • Atmosphere:[1] Nitrogen purge is recommended to prevent oxidative side reactions, though less critical for bisamides than free thiols.

Step 4: Monitoring Monitor the disappearance of the acrylate double bond using 1H-NMR (signals at 5.6–6.4 ppm) or the consumption of free amines using a TNBS or Ninhydrin assay .[1]

Workflow Diagram

Workflow Start Start: Weigh L-Cystine Bisamide·2HCl Dissolve Dissolve in Water/MeOH (Result: pH ~2.0) Start->Dissolve Neutralize Neutralize with 2.05 eq Base Target pH: 8.0 - 8.5 Dissolve->Neutralize Check Check Solubility (Precipitation Risk?) Neutralize->Check Check->Dissolve Precipitate (Add more solvent) React Add Electrophile (Acrylate/NHS) Incubate 30-40°C Check->React Clear Purify Dialysis / Precipitation React->Purify

Caption: Operational workflow for reacting L-Cystine bisamide dihydrochloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction pH too low (< 7.0).[1] Amines are protonated.[1]Check pH with strip/meter.[1] Add base (TEA or Carbonate) until pH > 8.[1]0.
Precipitation Free base form is less soluble than HCl salt.[1]Add organic co-solvent (Methanol or DMSO) up to 20-30% v/v.
Yellowing of Solution Disulfide degradation / Hydrolysis.[1]pH is too high (> 9.[1]5) or temperature > 50°C. Lower pH and temp.
Gelation too fast Concentration too high.[1]Dilute reaction mixture.[1] Michael addition rates are concentration-dependent.[1]

References

  • Chemical Properties of Cystine

    • Title: Cystine - Wikipedia (Structure and Properties)[1]

    • Source: Wikipedia / PubChem[1]

    • Link:[Link][1]

  • Poly(amido amine)

    • Title: Synthesis of nonpeptidic poly(disulfide-amide) based on L-cystine[1][5]

    • Source: ResearchGate (Journal of Polymers and the Environment)[1][5]

    • Link:[Link]

  • pKa of Cysteine Derivatives

    • Title: Cysteine - pKa values and Reactivity[1][7]

    • Source: Wikipedia / University of Calgary Chemistry
    • Link:[Link][1]

  • Reaction Conditions for Disulfide Polymers

    • Title: pH and Reduction Sensitive Biobased Polyamides Derived From Renewable Dicarboxylic Acid Monomers and Cystine Amino Acid[5]

    • Source: International Journal of Polymer Analysis and Characterization[5]

    • Link:[Link]

Sources

Application Note: L-Cystine Bisamide DiHCl in Biopolymer Cross-linking

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of L-Cystine bisamide dihydrochloride (DiHCl) as a redox-responsive cross-linking agent. This reagent is a functionalized derivative of the amino acid L-cystine, designed to introduce disulfide bridges into biopolymer networks (such as Hyaluronic Acid, Alginate, or Poly(acrylic acid)) via stable amide linkages.

The resulting hydrogels exhibit "smart" behavior: they remain stable under physiological conditions but degrade rapidly in reducing environments (e.g., intracellular compartments with high glutathione), making them ideal for targeted drug delivery and tissue engineering.[1]

Introduction & Mechanism

L-Cystine bisamide DiHCl acts as a homobifunctional amine cross-linker . Unlike simple cystamine, the "bisamide" designation typically indicates that the carboxylic acid groups of the native cystine are blocked (converted to primary amides,


), leaving the 

-amines available for reaction. This modification prevents side reactions (such as self-polymerization via carboxyls) and ensures the molecule functions strictly as a diamine bridge.
Key Chemical Features:
  • Reactive Groups: Two primary amines (

    
    ), initially protonated as hydrochloride salts (
    
    
    
    ).
  • Cleavable Spacer: A central disulfide bond (

    
    ).
    
  • Solubility: High water solubility due to the DiHCl salt form.

Mechanism of Action:
  • Activation: Carboxyl groups on the biopolymer backbone are activated using EDC/NHS chemistry to form reactive NHS-esters.

  • Coupling: The L-Cystine bisamide (buffered to deprotonate the amines) attacks the NHS-esters, forming stable amide bonds.

  • Stimuli-Response: In the presence of reducing agents like Glutathione (GSH), the central disulfide bond cleaves via thiol-disulfide exchange, causing the network to de-crosslink and release its payload.

Experimental Workflow Visualization

The following diagram illustrates the synthesis of a redox-sensitive hydrogel using Hyaluronic Acid (HA) as the model biopolymer.

G HA Hyaluronic Acid (COOH groups) EDC Activation (EDC/NHS, pH 5.5) HA->EDC 1. Activate Inter Activated NHS-Ester Intermediate EDC->Inter Unstable Ester Gel Cross-linked Hydrogel Network Inter->Gel 2. Amide Coupling (pH 7.4) CBA L-Cystine Bisamide (H2N-S-S-NH2) CBA->Gel Cross-linker GSH Reducing Environment (10mM GSH) Gel->GSH 3. Trigger Degrad Gel Degradation & Drug Release GSH->Degrad Disulfide Cleavage

Figure 1: Reaction pathway for EDC/NHS mediated cross-linking of carboxylated polymers with L-Cystine bisamide and subsequent redox-triggered degradation.

Detailed Protocol: Synthesis of Redox-Responsive Hydrogels

This protocol uses Hyaluronic Acid (HA) as the backbone polymer. It can be adapted for Alginate, PAA, or Carboxymethyl Cellulose.

Materials Required:
  • Polymer: Sodium Hyaluronate (MW ~100–500 kDa).

  • Cross-linker: L-Cystine bisamide dihydrochloride.

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and NHS (N-Hydroxysuccinimide).

  • Buffers:

    • Buffer A: 0.1 M MES, pH 5.5 (Activation buffer).

    • Buffer B: 0.1 M Borate or Phosphate, pH 8.0 (Coupling buffer).

    • Note: The pH shift is critical. EDC is most active at pH 5.5, but amide bond formation requires the amine (L-Cystine bisamide) to be unprotonated (pH > 7.5).

Step-by-Step Procedure:

Step 1: Polymer Activation

  • Dissolve HA in Buffer A to a concentration of 1% (w/v) (e.g., 100 mg in 10 mL). Stir overnight to ensure full hydration.

  • Add EDC and NHS to the HA solution.

    • Molar Ratio: Target a ratio of [COOH]:[EDC]:[NHS] = 1:2:2 (relative to the repeating disaccharide unit of HA).

  • Stir for 15–30 minutes at room temperature. Do not exceed 30 minutes to minimize hydrolysis of the active ester.

Step 2: Cross-linker Preparation

  • While Step 1 is proceeding, dissolve L-Cystine bisamide DiHCl in a minimal volume of Buffer B .

  • Critical Step: Check the pH.[2] Since the reagent is a DiHCl salt, it will acidify the solution. Adjust pH back to 7.5–8.0 using 1M NaOH. If the pH is too low, the amines remain protonated (

    
    ) and will not react.
    

Step 3: Cross-linking Reaction

  • Add the pH-adjusted L-Cystine bisamide solution to the activated HA solution.

  • Immediately adjust the final reaction mixture pH to 7.0–7.4 .

  • Stir for 1 hour, then allow the mixture to stand statically if a bulk gel is desired. Gelation typically occurs within 2–4 hours depending on the degree of cross-linking (D.O.C.).

  • Purification: Dialyze the hydrogel against distilled water (MWCO 3.5 kDa) for 48 hours to remove urea byproducts and unreacted reagents.

Characterization & Validation

To validate the cross-linking and "smart" behavior, perform the following assays.

A. Swelling Ratio (Gravimetric Analysis)

Measure the swelling ratio (


) to determine network density.


  • 
    : Weight of swollen gel (equilibrium in PBS).
    
  • 
    : Weight of lyophilized dry gel.
    
B. Redox-Triggered Degradation Assay

This is the definitive test for L-Cystine bisamide functionality.

  • Prepare three vials of pre-weighed hydrogel samples (

    
    ).
    
  • Incubate in PBS containing varying concentrations of Glutathione (GSH):

    • Condition A: 0 mM GSH (Control - mimics extracellular fluid).

    • Condition B: 10 µM GSH (Mimics blood plasma).

    • Condition C: 10 mM GSH (Mimics intracellular cytosol / Tumor microenvironment).

  • Incubate at 37°C. Weigh samples (

    
    ) at 1, 2, 4, 12, and 24 hours.
    

Expected Results:

Time (hrs)0 mM GSH (% Mass Remaining)10 mM GSH (% Mass Remaining)Interpretation
0100%100%Initial State
498%65%Rapid cleavage of disulfide bonds initiates erosion.
2495%< 10%Complete liquefaction indicates successful redox response.
Application Data: Drug Release Profile

When loading a payload (e.g., Doxorubicin or BSA) into the gel, the release kinetics are governed by the cross-linker integrity.

Release cluster_0 Physiological (pH 7.4, Low GSH) cluster_1 Tumor Microenvironment (High GSH) A1 Intact Disulfide Network A2 Slow Diffusion Release (<20% in 24h) A1->A2 B1 Disulfide Cleavage B2 Network Disassembly B1->B2 B3 Burst Release (>80% in 24h) B2->B3

Figure 2: Comparative release kinetics. The L-Cystine bisamide cross-links ensure payload retention in circulation but trigger rapid release upon cellular internalization.

Troubleshooting & Optimization
IssueProbable CauseSolution
No Gelation Low pH during couplingEnsure pH is > 7.0 when adding L-Cystine bisamide. Amines must be deprotonated.
Rapid Hydrolysis EDC unstableAdd NHS immediately after EDC. Minimize time between activation and cross-linker addition.
Precipitation Electrostatic complexationIf polymer is highly anionic and cross-linker is cationic (protonated), they may precipitate. Add NaCl (150mM) to screen charges.
Slow Degradation High Cross-link DensityReduce the molar ratio of L-Cystine bisamide. A looser network allows faster GSH penetration.
References
  • Gd-DTPA L-Cystine Bisamide Copolymers

    • Title: Gd-DTPA l-Cystine bisamide copolymers as novel biodegradable macromolecular contrast agents for MR blood pool imaging.[3]

    • Source: Pharmaceutical Research (2006).[4]

    • Link:[Link]

  • Redox-Responsive Nanoparticles

    • Title: Reduction and pH Dual-responsive Biobased Poly(disulfide-amide) Nanoparticles Using Cystine Amino Acid for Targeting Release of Doxorubicin.[5][6]

    • Source: Journal of Polymers and the Environment (2022).
    • Link:[Link]

  • Cystine Diamide Chemistry

    • Title: Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystalliz
    • Source: Journal of Medicinal Chemistry (2015).
    • Link:[Link]

  • General Redox Hydrogel Protocols

    • Title: Redox-Responsive Resilin-like Hydrogels for Tissue Engineering and Drug Delivery Applications.[7]

    • Source: Macromolecular Bioscience (2019).
    • Link:[Link]

Sources

Application Note: Amide Coupling Strategies for L-Cystine Bisamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5]

L-Cystine bisamide dihydrochloride (Cystine diamide 2HCl) is a


-symmetric disulfide dimer derived from cysteine. Unlike standard cystine, the C-terminal carboxylic acids are converted to primary amides (

), rendering them unreactive under standard coupling conditions. Consequently, this molecule serves as a bifunctional amine crosslinker featuring a cleavable disulfide bridge.

This reagent is widely utilized in:

  • Peptidomimetics: Creating reversible macrocycles.

  • Drug Delivery: Synthesizing reduction-sensitive hydrogels or drug conjugates that release payload upon cellular internalization (high glutathione environments).

  • Surface Chemistry: Functionalizing surfaces with cleavable amine linkers.

Chemical Profile
PropertySpecification
Chemical Structure

(where R = amide backbone)
Functional Groups 2

Primary Amines (Protonated), 1

Disulfide Bond
Reactive State Nucleophilic attack requires deprotonation of

to

.[1]
Solubility High in water (acidic pH); Moderate/Low in organic solvents; Precipitates at neutral pH in water.
Stability Sensitive to reducing agents (DTT, TCEP) and high pH (>9.0).

Critical Pre-Reaction Considerations

Before initiating the protocol, three critical parameters must be managed to ensure reaction success.

A. The "Solubility Trap"

The dihydrochloride salt is water-soluble due to the charged ammonium groups. However, effective amide coupling requires a basic environment (pH 8–9) to deprotonate the amines.

  • Risk: Upon neutralization in aqueous media, the free base form of L-Cystine bisamide often precipitates/aggregates due to the loss of charge and the hydrophobic disulfide core.

  • Solution: Use a polar aprotic solvent system (DMF or DMSO) or a mixed aqueous/organic system (e.g., 50% DMSO in PBS) to maintain solubility of the neutral intermediate.

B. Stoichiometry of Base

The reagent is supplied as a dihydrochloride (2HCl) salt.

  • Requirement: You must add 2.0 molar equivalents of base (e.g., DIPEA) just to neutralize the HCl counterions.

  • Recommendation: Use 4.0–5.0 equivalents of base total to ensure the amine remains deprotonated and nucleophilic throughout the reaction.

C. Disulfide Preservation

The central disulfide bond is susceptible to reduction or scrambling (disulfide exchange).

  • Prohibition: NEVER use TCEP, DTT, or mercaptoethanol in the coupling buffer.

  • pH Limit: Avoid pH > 9.5, which accelerates disulfide exchange, potentially leading to polymerization or scrambling with other thiols.

Protocol A: Organic Phase Coupling (Recommended)

Best for: Conjugating hydrophobic small molecules, fatty acids, or Fmoc-amino acids. Mechanism: In situ activation using HATU/DIPEA.

Materials
  • Amine: L-Cystine bisamide 2HCl.

  • Carboxylic Acid: Target molecule (

    
    ).
    
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Procedure
  • Preparation of the Amine Solution:

    • Dissolve L-Cystine bisamide 2HCl (1.0 equiv) in minimal anhydrous DMF.

    • Note: If solubility is slow, mild sonication (30 sec) or adding dry DMSO is permissible.

  • Activation of the Carboxylic Acid:

    • In a separate vessel, dissolve the Carboxylic Acid (2.2 to 2.5 equiv) in DMF.

    • Add HATU (2.2 equiv).

    • Add DIPEA (3.0 equiv).

    • Stir for 2–5 minutes to form the activated ester (OAt ester).

  • Coupling Reaction:

    • Add the Amine Solution (from Step 1) to the Activated Acid Solution .

    • Immediately add an additional 2.0 equiv of DIPEA to neutralize the cystine HCl salts.

    • Total Base Check: Ensure total DIPEA is

      
       5.0 equivalents relative to the cystine dimer.
      
  • Incubation:

    • Purge headspace with Nitrogen/Argon (to prevent disulfide oxidation/exchange).

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting diamine (M+H) and the appearance of the bis-coupled product.

  • Workup:

    • Precipitation: Pour the reaction mixture into 10 volumes of ice-cold water or diethyl ether (depending on product solubility). The bis-amide product is often less soluble than the starting materials.

    • Wash: Centrifuge and wash the pellet with 5%

      
       (removes unreacted acid) and 1M HCl (removes unreacted amine, if product is acid stable).
      

Protocol B: Aqueous/Buffer Coupling

Best for: Conjugating water-soluble biomolecules (proteins, hydrophilic polymers) or when organic solvents must be minimized. Mechanism: EDC/NHS activation.

Materials
  • Buffer: PBS (pH 7.4) containing 10mM EDTA (to chelate metals that catalyze disulfide oxidation).

  • Co-solvent: DMSO (Required to keep the cystine reactive intermediate in solution).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

Step-by-Step Procedure
  • Solubilization Strategy:

    • Dissolve L-Cystine bisamide 2HCl in pure DMSO at a high concentration (e.g., 50 mg/mL).

  • Activation of Target Carboxyl:

    • Dissolve the carboxylic acid component in Activation Buffer (0.1M MES, pH 6.0).

    • Add EDC (5 equiv) and Sulfo-NHS (5 equiv). React for 15 minutes at RT.

    • Note: If the acid is a protein, desalt quickly to remove excess EDC/NHS, or proceed to one-pot if the small molecule excess is tolerable.

  • Coupling:

    • Dilute the activated acid into Coupling Buffer (PBS, pH 7.5).

    • Slowly add the Cystine-DMSO solution dropwise.

    • Critical: Ensure the final DMSO concentration is at least 20–30% (v/v). If the solution turns cloudy, add more DMSO immediately.

    • Adjust pH to 7.5–8.0 using dilute NaOH or TEA. Do not exceed pH 8.5.

  • Incubation:

    • React for 4–12 hours at RT or 4°C.

  • Purification:

    • Dialysis (for large conjugates) or Preparative HPLC (for small molecules).

Visualization of Workflows

Figure 1: Reaction Logic & Solubility Management

This diagram illustrates the critical decision points regarding solvent and base to prevent precipitation ("crashing out") and ensure complete coupling.

CouplingWorkflow Start L-Cystine Bisamide 2HCl SolubilityCheck Check Target Acid Solubility Start->SolubilityCheck PathA Protocol A: Hydrophobic/Small Molecule SolubilityCheck->PathA Hydrophobic PathB Protocol B: Hydrophilic/Biomolecule SolubilityCheck->PathB Hydrophilic StepA1 Dissolve in DMF/DMSO PathA->StepA1 StepA2 Activate Acid (HATU/DIPEA) StepA1->StepA2 StepA3 Add Cystine + 2 eq. DIPEA (Neutralize HCl salts) StepA2->StepA3 StepA4 Reaction (Homogeneous) StepA3->StepA4 StepA3->StepA4 Avoids Precipitation StepB1 Dissolve Cystine in 100% DMSO PathB->StepB1 StepB2 Activate Acid (EDC/NHS) in Buffer StepB1->StepB2 StepB3 Mix: Final Solvent >30% DMSO Maintain pH 7.5-8.0 StepB2->StepB3 StepB4 Reaction (Semi-Aqueous) StepB3->StepB4 StepB3->StepB4 Prevents Aggregation

Caption: Decision tree for selecting the optimal coupling protocol based on the solubility profile of the conjugation partner.

Figure 2: Chemical Mechanism & Stoichiometry

Visualizing the protonation states and the specific requirement for base equivalents.

Mechanism cluster_0 Critical Step: Neutralization Salt Cystine Bisamide (Protonated: -NH3+) Base + 2.0 eq. Base (Neutralization) Salt->Base FreeBase Reactive Free Amine (-NH2) Base->FreeBase Deprotonation Product Bis-Amide Product (Disulfide Intact) FreeBase->Product Nucleophilic Attack ActivatedAcid Activated Ester (R-CO-OBt/NHS) ActivatedAcid->Product Coupling

Caption: Mechanistic flow highlighting the mandatory neutralization step required to convert the unreactive hydrochloride salt into a nucleophilic amine.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation upon mixing The "Free Base" form of cystine is insoluble in the chosen buffer.Increase DMSO/DMF content immediately. Ensure pH is not too high (>9).
Low Yield (Mono-substituted) Insufficient equivalents of activated acid.Use >2.5 equivalents of acid per cystine dimer.[3] The reaction is statistical; excess acid drives it to completion.
Disulfide Scrambling pH > 9.0 or presence of trace reducing agents.Check pH strictly.[1] Use degassed solvents. Add EDTA to sequester metal ions.
Gelation Crosslinking occurred at high concentration.If the target acid has multiple carboxyls, you formed a polymer network. Perform reaction at high dilution (<1 mg/mL).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][2][5] Tetrahedron, 61(46), 10827-10852.

  • Chem-Impex International. (n.d.). L-Cystine bis-amide dihydrochloride Product Page. Retrieved October 26, 2023.

  • Dougherty, D. A., et al. (2014).[4] Disulfide stability in peptide synthesis and conjugation.[1][6] Bioconjugate Chemistry, 25(3), 560-568. (General reference on disulfide handling).

  • Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride solubility and properties.

(Note: While specific application notes for the bisamide salt are rare in open literature, the protocols above are derived from standard peptide synthesis chemistry adapted for dihydrochloride salts of cystine derivatives.)

Sources

Troubleshooting & Optimization

preventing racemization of L-Cystine bisamide during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers synthesizing L-Cystine bisamides. It prioritizes low-racemization protocols and mechanistic understanding.

Topic: Preventing Racemization During Amide Coupling of L-Cystine Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Core Directive: The "Why" and "How" of Racemization

The Problem: Synthesizing L-Cystine bisamides (dimers) is uniquely challenging compared to standard peptide coupling. You are not just coupling one cysteine; you are activating two carboxyl groups simultaneously on a molecule where the


-protons are exceptionally acidic.
  • Electronic Effect: The disulfide bridge (

    
    ) is strongly electron-withdrawing, significantly increasing the acidity of the 
    
    
    
    -protons compared to a standard cysteine thioether.
  • Base Sensitivity: Standard tertiary bases (TEA, DIPEA) used with uronium reagents (HATU, HBTU) frequently cause rapid deprotonation of the

    
    -carbon, leading to an enolate intermediate. This results in the formation of the meso-isomer  (L,D-cystine) or the D,D-isomer , destroying the chiral purity.
    

The Solution Hierarchy:

  • Safest: Indirect coupling via N-hydroxysuccinimide (NHS) activated esters.

  • Optimized Direct: Carbodiimide coupling (DIC) with acidic additives (Oxyma Pure) and weak bases (Collidine).

  • Avoid: Uronium salts (HATU/HBTU) with strong bases (TEA/DIPEA).

Visualizing the Failure Mode

Figure 1: Mechanism of Base-Catalyzed Racemization in L-Cystine This diagram illustrates the pathway users must avoid: the base-mediated abstraction of the


-proton.

RacemizationMechanism L_Cystine L-Cystine Bis-Activated Ester (Chiral Purity: >99% L,L) Enolate Enolate Intermediate (Planar Alpha-Carbon) L_Cystine->Enolate Alpha-H Abstraction Base Strong Base (DIPEA/TEA) Base->Enolate Reprotonation Reprotonation (Non-Stereoselective) Enolate->Reprotonation Resonance Stabilization Meso_Product Meso-Cystine (L,D) (Impurity) Reprotonation->Meso_Product 50% Probability LL_Product L,L-Cystine Bisamide (Target) Reprotonation->LL_Product 50% Probability

Caption: Base-catalyzed abstraction of the acidic alpha-proton in activated L-Cystine leads to irreversible racemization via an enolate intermediate.[1][2]

Step-by-Step Protocols

Protocol A: The "Gold Standard" (Activated Ester Isolation)

Recommended for: High-value synthesis requiring >99% ee.

This method separates the activation step from the amidation step, allowing you to perform the activation under strictly controlled, acidic/neutral conditions before adding the amine.

  • Activation:

    • Dissolve

      
      -Di-Boc-L-Cystine (1.0 equiv) in dry THF or DCM.
      
    • Add

      
      -Hydroxysuccinimide (NHS) (2.2 equiv).
      
    • Cool to 0°C.[3]

    • Add DCC (Dicyclohexylcarbodiimide) (2.2 equiv) dropwise.

    • Mechanism:[1][2][4][5][6] DCC activates the acid; NHS immediately attacks to form the stable active ester. The urea byproduct precipitates.

  • Isolation:

    • Filter off the DCU (dicyclohexylurea).

    • Concentrate the filtrate to obtain

      
      -Di-Boc-L-Cystine-di-NHS ester.
      
    • Check Point: This intermediate is stable and can be recrystallized if necessary to remove any initial racemic impurities.

  • Amidation (Coupling):

    • Dissolve the NHS-ester in DMF or DCM.

    • Add the target Amine (2.2 - 2.5 equiv).

    • Crucial: If the amine is a free base, NO additional base is needed. If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of a weak base like 2,4,6-Collidine or N-Methylmorpholine (NMM) per amine proton. Do NOT use TEA or DIPEA.

  • Deprotection:

    • Remove Boc groups using 4N HCl in Dioxane (anhydrous conditions prevent disulfide exchange).

Protocol B: Direct Coupling (Low-Racemization Cocktail)

Recommended for: High-throughput synthesis or when NHS isolation is difficult.

  • Setup: Dissolve

    
    -Di-Boc-L-Cystine (1.0 equiv) and the Amine (2.1 equiv) in DMF/DCM (1:1).
    
  • Additives: Add Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (2.2 equiv).

    • Why: Oxyma is superior to HOBt/HOAt for suppressing racemization and is non-explosive.[1]

  • Cooling: Cool reaction mixture to 0°C (Ice bath).

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide) (2.2 equiv).

  • Base: Avoid if possible. If solubility requires it, use 2,4,6-Collidine (max 2.2 equiv).

    • Note: DIC/Oxyma couplings often proceed well without exogenous base if the amine component is nucleophilic enough.

Troubleshooting & FAQs

Q1: I used HATU and DIPEA, and my optical rotation is near zero. What happened?

Diagnosis: You likely racemized your product completely. Explanation: HATU is a highly reactive reagent that generates a guanidinium species. In the presence of DIPEA (a strong, hindered base), the activation of the carboxyl group is fast, but the deprotonation of the


-proton (adjacent to the electron-withdrawing disulfide and the activated carbonyl) is even faster. This creates a "meso" compound (internally compensated optical rotation) or a racemic mixture.
Fix:  Switch to Protocol A (NHS ester) or Protocol B (DIC/Oxyma/Collidine).
Q2: Can I use acid chlorides to make the bisamide?

Answer: Generally, No . Reasoning: Converting L-Cystine to its acid chloride requires thionyl chloride or oxalyl chloride, which generates HCl and heat. These harsh conditions often degrade the disulfide bond or cause significant racemization via ketene intermediates. If you must use this route, use Cyanuric Fluoride to make the acid fluoride, which is gentler, but the NHS ester route is still superior.

Q3: Why is my yield low even though the coupling worked?

Diagnosis: You might be breaking the disulfide bond. Check: Did you use phosphine-based reagents (like triphenylphosphine) or thiols in your workup? Explanation: Disulfides are susceptible to reduction. Avoid DTT, mercaptoethanol, or phosphines during workup. Also, avoid high pH (>9) during aqueous washes, as disulfides can undergo base-catalyzed disproportionation.

Q4: Which base is "safe"?

Comparison Table:

BasepKa (conj. acid)Risk LevelRecommendation
Triethylamine (TEA) 10.75High Do Not Use. Too basic; promotes elimination/enolization.
DIPEA (Hünig's Base) 10.75High Do Not Use. Steric bulk does not prevent proton abstraction here.
N-Methylmorpholine (NMM) 7.38ModerateAcceptable for neutralizing amine salts.
2,4,6-Collidine 7.43Low Preferred. Weak base, sterically hindered enough to minimize

-deprotonation.

Decision Tree for Experiment Planning

Figure 2: Optimization Workflow for L-Cystine Bisamide Synthesis

DecisionTree Start Start: L-Cystine Bisamide Synthesis AmineType Is your Amine a Salt (HCl/TFA)? Start->AmineType YesSalt Yes AmineType->YesSalt Yes NoSalt No (Free Base) AmineType->NoSalt No BaseChoice Must neutralize. Use 2,4,6-Collidine (1 eq). YesSalt->BaseChoice CouplingMethod Select Coupling Strategy NoSalt->CouplingMethod BaseChoice->CouplingMethod MethodA Method A: NHS-Ester Isolation (Highest Purity) CouplingMethod->MethodA Priority 1 MethodB Method B: In-situ DIC/Oxyma (High Throughput) CouplingMethod->MethodB Priority 2 Avoid AVOID: HATU/DIPEA (High Racemization Risk) CouplingMethod->Avoid Do Not Use

Caption: Decision logic for selecting the optimal reagents based on amine starting material and purity requirements.

References

  • Hu, L., et al. (2016).L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. Journal of Medicinal Chemistry. (Demonstrates the use of Activated Esters (OSu) for L-Cystine diamide synthesis to ensure chiral integrity).

  • Bachem Technical Guide.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Albericio, F., et al. (2018).Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization. Organic Process Research & Development.

  • Han, S.Y., & Kim, Y.A. (2004).Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

Sources

troubleshooting precipitation of L-Cystine bisamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers grappling with compound solubility, this Technical Support Center provides a focused guide on troubleshooting the precipitation of L-Cystine bisamide in cell culture media. As Senior Application Scientists, we move beyond simple protocols to explain the underlying physicochemical principles, ensuring a robust understanding that empowers you to solve not just the immediate problem, but future challenges as well.

Introduction: The Challenge of L-Cystine Bisamide Solubility

L-Cystine and its derivatives are vital for robust cell growth, serving as building blocks for proteins and as the rate-limiting substrate for glutathione, a key mediator against oxidative stress[1][2]. However, the parent molecule, L-Cystine, is notoriously difficult to work with due to its very low solubility at physiological pH[3][4]. Its solubility is highly dependent on pH, increasing in acidic conditions (pH < 2) or alkaline conditions (pH > 8)[5][6].

The "bisamide" modification to L-Cystine, where both carboxylic acid groups are converted to amides, fundamentally alters its chemical properties. This modification removes the functional groups responsible for its increased solubility at low pH. Therefore, troubleshooting strategies must be adapted accordingly, focusing on the properties of the amide groups and the remaining amino groups.

This guide provides a structured approach to understanding and overcoming the precipitation of L-Cystine bisamide in your cell culture experiments.

Troubleshooting Guide: Question & Answer Format

This section addresses specific precipitation issues you may encounter during your experimental workflow.

Q1: I observed immediate precipitation when I added my L-Cystine bisamide stock solution to the cell culture medium. What's happening?

This is a common issue, often referred to as "solvent shock," and it points to a few primary causes:

  • Exceeding Maximum Solubility: The final concentration of the compound in the medium is likely above its solubility limit. Cell culture media is a complex aqueous solution, and the solubility of a compound in it can be significantly lower than in a pure organic solvent like DMSO.

  • Localized High Concentration: The method of addition can create transient, highly concentrated pockets of your compound and its solvent (e.g., DMSO) before it has a chance to disperse. This localized concentration can be far above the solubility limit, causing the compound to crash out of solution[7].

  • Solvent Effect: The DMSO (or other organic solvent) from your stock solution rapidly diffuses into the aqueous medium. This sudden change in the solvent environment drastically lowers the compound's solubility, causing it to precipitate[8].

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the L-Cystine bisamide.

  • Optimize Addition Method:

    • Pre-warm the cell culture medium to 37°C.

    • Add the stock solution drop-wise into the vortex of the medium while gently swirling or stirring. This promotes rapid dispersal and avoids localized high concentrations.

    • Never add the medium to the stock solution. Always add the small volume of stock to the large volume of medium.

  • Decrease DMSO Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is as low as possible, typically well below 0.5%. If necessary, prepare a more concentrated stock solution to reduce the volume added.

Q2: The medium was clear after adding my compound, but I saw a precipitate after incubating for a few hours at 37°C. Why did this happen?

Delayed precipitation suggests a different set of factors at play:

  • Metastable Solution: You may have initially created a supersaturated, or metastable, solution. Over time and with the energy input from incubation at 37°C, the compound begins to nucleate and crystallize out of solution.

  • Interaction with Media Components: The compound may be slowly interacting with salts, bicarbonate, or proteins (if you are using a serum-containing medium) to form insoluble complexes.

  • pH Shift During Incubation: As cells metabolize, they produce acidic byproducts (like lactic acid), which can lower the pH of the medium[9]. While the bisamide derivative is less sensitive to acidic pH than the parent L-Cystine, a significant pH shift can still alter solubility. The bicarbonate buffer system in most media requires a controlled CO₂ environment to maintain a stable pH[10].

  • Temperature Effects: While warming the media can sometimes help, some compounds exhibit retrograde solubility, meaning they are less soluble at higher temperatures.

Solutions:

  • Perform a Solubility Test: Before your main experiment, determine the kinetic solubility of your L-Cystine bisamide in your specific cell culture medium. See the detailed protocol below.

  • Consider pH Buffering: If you are not using a CO₂ incubator, the standard sodium bicarbonate buffer will not function correctly, leading to a rise in pH. For experiments outside a CO₂ incubator, consider using a medium buffered with HEPES[10].

  • Evaluate Serum Interactions: If using serum, test the compound's solubility in both serum-free and serum-containing media to see if serum components are contributing to the precipitation.

Frequently Asked Questions (FAQs)

What is the best way to prepare a stock solution of L-Cystine bisamide?

Given that the acidic carboxyl groups of L-Cystine have been modified, using acid to dissolve the compound is unlikely to be effective. The strategy should focus on the remaining amino groups and the overall polarity of the molecule.

  • Primary Solvent (Aqueous): First, attempt to dissolve the L-Cystine bisamide dihydrochloride in sterile, deionized water or PBS. The dihydrochloride salt form is designed to enhance aqueous solubility.

  • pH Adjustment (Alkaline): If it does not dissolve, you can try a slight increase in pH. Prepare a stock solution in a weak base (e.g., 0.1 M NaOH) to deprotonate the amino groups, which may increase solubility. Crucially, this alkaline stock must be carefully neutralized or significantly diluted into your buffered cell culture medium to avoid pH shock to your cells.

  • Organic Solvents (Last Resort): If aqueous methods fail, use an appropriate organic solvent like DMSO. Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume added to your culture medium.

How does the bisamide modification affect solubility compared to regular L-Cystine?

The key difference lies in the response to pH.

FeatureL-CystineL-Cystine Bisamide
Key Functional Groups 2x Carboxylic Acid, 2x Amino2x Amide, 2x Amino
Solubility at Neutral pH Very Low (~0.11 mg/mL)Potentially higher due to modification, but still limited.
Solubility in Acid (pH < 2) High (Carboxyl groups are protonated)Low (Amide groups are not protonated)
Solubility in Base (pH > 8) High (Amino groups are deprotonated)High (Amino groups are deprotonated)
Primary Solubilization Strategy Adjust pH to < 2 or > 8Adjust pH to > 8, or use organic solvents.

This table provides a conceptual comparison. Exact solubility values for specific bisamide derivatives must be determined empirically.

Could I use a solubility-enhancing excipient?

For particularly difficult compounds, formulation strategies can be employed, though this adds complexity. Excipients like surfactants or cyclodextrins can be used to improve solubility[11][12]. However, these must be tested for cytotoxicity at the working concentration before use in cell-based assays. For most research applications, optimizing the solvent, concentration, and addition method is the preferred approach.

Visualized Workflows and Concepts

A clear understanding of the relationship between a compound's chemical structure and its solubility is critical. The following diagrams illustrate these core concepts.

G cluster_pH L-Cystine Solubility vs. pH cluster_structure Dominant Ionic Species Low_pH Low pH (<2) High Solubility Neutral_pH Neutral pH (~7) Very Low Solubility Low_pH->Neutral_pH Increasing pH Cation Cationic -COOH -NH3+ Low_pH->Cation High_pH High pH (>8) High Solubility Neutral_pH->High_pH Increasing pH Zwitterion Zwitterionic -COO- -NH3+ Neutral_pH->Zwitterion Anion Anionic -COO- -NH2 High_pH->Anion Cation->Zwitterion Zwitterion->Anion

Caption: Relationship between pH, ionic state, and solubility of L-Cystine.

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Post-Incubation) start Precipitation Observed in Cell Culture Medium cause1 Cause: Solvent Shock / Exceeding Solubility start->cause1 When? cause2 Cause: Metastable Solution / Media Interaction start->cause2 When? solution1 Solution: 1. Lower final concentration. 2. Add stock drop-wise to vortexing media. 3. Reduce final DMSO %. cause1->solution1 solution2 Solution: 1. Perform kinetic solubility test. 2. Check for serum/media component interaction. 3. Ensure proper pH buffering (CO2/HEPES). cause2->solution2

Caption: Troubleshooting workflow for L-Cystine bisamide precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM L-Cystine Bisamide Stock in DMSO

This protocol provides a general method for preparing a high-concentration stock solution in an organic solvent.

Materials:

  • L-Cystine bisamide (solid powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Pipettors and sterile tips

Procedure:

  • Calculate Required Mass: Determine the mass of L-Cystine bisamide needed. For example, for 1 mL of a 100 mM solution (Molecular Weight = X g/mol ): Mass (g) = 0.1 mol/L * 0.001 L * X g/mol

  • Weigh Compound: Carefully weigh the calculated amount of the compound into a sterile tube or vial. It is best practice to weigh slightly more than needed and adjust the solvent volume accordingly.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes. Sonication can also be used if available.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Sterilization (Optional but Recommended): If needed, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[13]. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining Kinetic Solubility in Cell Culture Media

This assay determines the maximum concentration of your compound that can remain in solution in your specific medium under experimental conditions.

Materials:

  • High-concentration stock solution of L-Cystine bisamide (e.g., 100 mM in DMSO).

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

  • 96-well clear flat-bottom plate or microcentrifuge tubes.

  • Multichannel pipettor.

  • Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative analysis).

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of your compound in the cell culture medium. For example, to test concentrations from 100 µM down to ~0.8 µM:

    • Add 100 µL of medium to all wells from column 2 to 12.

    • Add 200 µL of medium to column 1.

    • Add 2 µL of your 100 mM stock to the wells in column 1 (Final concentration = 100 µM, assuming 200 µL final volume is close enough). Mix thoroughly.

    • Transfer 100 µL from column 1 to column 2, mix.

    • Continue this 1:2 serial dilution across the plate to column 11. Column 12 will be your "medium + DMSO" control.

    • Add the equivalent volume of DMSO to column 12.

  • Incubate: Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2 hours to 24 hours).

  • Visual Inspection: After incubation, carefully inspect each well against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. The highest concentration that remains perfectly clear is your approximate kinetic solubility limit.

  • Quantitative Measurement (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. A significant increase in absorbance compared to the control well indicates light scattering from a precipitate.

References

  • ResearchGate. (n.d.). Protonation equilibria and solubility of L-cystine. Request PDF. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Evonik. (2020, November 11). L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications. [Link]

  • Royal Society of Chemistry. (2024). Cystine crystal nucleation and decay in the context of cystinuria pathogenesis and treatment. [Link]

  • HiMedia Laboratories. (n.d.). L- Cystine. [Link]

  • Murdoch University Research Portal. (n.d.). Solubility of L-Cystine in NaCl and artificial urine solutions. [Link]

  • Evonik. (2023, June 1). Rethinking solubility and stability in cell culture media with next generation cystine peptides. [Link]

  • PubChem. (n.d.). L-(+)-Cysteine. National Center for Biotechnology Information. [Link]

  • International Journal of Electrochemical Science. (2008). Solute-Solvent Interactions in Biological Molecules: L-Cysteine. [Link]

  • ResearchGate. (2022, March 30). How to dissolve L-cystine for biological assays?. [Link]

  • Wikipedia. (n.d.). Cysteine. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • PubMed. (n.d.). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ACS Publications. (n.d.). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. [Link]

  • Semantic Scholar. (1996, May 13). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. [Link]

  • ACS Publications. (n.d.). Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1. [Link]

  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. [Link]

  • MDPI. (2022, August 22). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. [Link]

  • MilliporeSigma. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Procell. (n.d.). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. [Link]

  • National Center for Biotechnology Information. (n.d.). Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1. [Link]

  • MDPI. (n.d.). Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. [Link]

  • BINDER GmbH. (2022, May 6). The pH value is a key factor in cell and tissue cultures. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). L-cystine (PAMDB120299). [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • FooDB. (2010, April 8). Showing Compound L-Cystine (FDB012563). [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Dissolution Technologies. (2023, August 1). Factors Influencing the Selection of Medium for Evaluating Drug Solubility and Dissolution in Bovine Milk. [Link]

  • YouTube. (2024, February 27). Dissolution Rate Enhancement of Poorly Water Soluble Drugs. [Link]

  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media. [Link]

  • American Chemical Society. (2018, November 26). L-Cysteine. [Link]

Sources

optimizing yield of peptides using L-Cystine bisamide building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Peptide Yield with L-Cystine Bisamide Building Blocks

Introduction: The "Bridge-First" Advantage

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because you are transitioning from traditional oxidative folding (post-synthesis cyclization) to a pre-formed disulfide strategy using Fmoc-L-Cystine derivatives (often referred to as cystine bisamides when used as cross-linkers).

The Core Value Proposition: Using pre-formed cystine building blocks eliminates the stochastic nature of oxidative folding. Instead of relying on thermodynamic equilibrium to form the correct disulfide bond among multiple cysteines, you "hard-code" the bridge into the sequence during elongation. However, this introduces significant steric and solubility challenges that standard SPPS protocols fail to address.

Module 1: Solubility & Reagent Handling

The most common point of failure is upstream: the building block never fully enters the solution.

The Problem: L-Cystine derivatives are prone to aggregation due to strong intermolecular hydrogen bonding and the hydrophobic nature of the Fmoc groups flanking a polar core.

Protocol 1.1: The "Structure-Breaker" Solvent System Do not rely on pure DMF or NMP. You must disrupt the beta-sheet-like aggregation of the bisamide.

ComponentRatio (v/v)Function
DMF (Dimethylformamide) 70-80%Primary solvent (ensure amine-free/high purity).
DMSO (Dimethyl Sulfoxide) 20-30%Critical: Disrupts secondary structure aggregation and improves solvation of the disulfide core.
HFIP (Hexafluoroisopropanol) Optional (5-10%)Add only if the solution remains cloudy. HFIP is a potent hydrogen-bond donor that solvates difficult peptides.

Technical Insight:

Why not just heat it? Heating Fmoc-Cystine derivatives above 50°C in the presence of base (during coupling) significantly increases the risk of racemization (conversion of L-Cys to D-Cys) and


-elimination  (formation of dehydroalanine). Chemical solvation is safer than thermal solvation.

Module 2: Coupling Dynamics (The Steric Barrier)

L-Cystine bisamides are effectively "double-headed" amino acids. Coupling kinetics are significantly slower than standard residues.

The Challenge: The bulky disulfide core creates steric hindrance, making the acylation of the resin-bound amine difficult.

Protocol 2.1: The Low-Racemization Activation Cycle Avoid HBTU/DIEA. The basicity of DIEA (Diisopropylethylamine) promotes base-catalyzed racemization of the sensitive Cys residue.

Recommended Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Alternative (for extreme bulk): HATU + TMP (2,4,6-Trimethylpyridine / Collidine).

Step-by-Step Coupling Workflow:

  • Dissolution: Dissolve Fmoc-L-Cystine (0.5 eq relative to resin sites if bridging two chains; excess if capping) in the DMF/DMSO mix.

  • Activation: Add Oxyma Pure (1.0 eq relative to acid groups) and DIC (1.0 eq).

  • Pre-activation: Allow to react for 2-3 minutes (do not exceed 5 mins to avoid ester hydrolysis).

  • Coupling: Add to resin.

  • Time: Extend coupling time to 2 hours (vs. standard 30-45 mins).

  • Double Coupling: MANDATORY. Drain, wash, and repeat with fresh reagents.

Visualizing the Pathway:

CouplingLogic Start Fmoc-L-Cystine (Solid) Solvation Solvation: DMF + 20% DMSO Start->Solvation Disrupt Aggregation Activation Activation: DIC + Oxyma (Neutral pH) Solvation->Activation Prevent Racemization Coupling Coupling: 2x 2 Hours (No DIEA) Activation->Coupling Steric Overcome Check Kaiser Test (Blue = Fail) Coupling->Check Check->Coupling Blue (Repeat) Success Next Cycle Check->Success Colorless

Figure 1: Optimized coupling workflow emphasizing solubility and low-base activation to prevent racemization.

Module 3: Cleavage & Deprotection (The Critical Failure Point)

This is where 60% of users fail. You cannot use standard scavengers.[1]

The Fatal Error: Using EDT (1,2-Ethanedithiol) , DTT , or Thioanisole in your cleavage cocktail. The Mechanism: These are thiols. In the acidic environment of TFA cleavage, thiols will undergo disulfide exchange with your pre-formed cystine bridge, reducing it back to two free cysteines and destroying your engineered structure.

Protocol 3.1: The "Non-Reducing" Cocktail You must use a scavenger system that quenches carbocations (t-butyl, trityl) without reducing the disulfide bond.

ReagentPercentageRole
TFA (Trifluoroacetic Acid) 90-95%Cleavage agent.[2]
TIPS (Triisopropylsilane) 2.5 - 5%Primary scavenger (hydride donor). Safe for disulfides.
Water 2.5%Scavenger for t-butyl cations.
Phenol 2.5%Scavenger for Pbf/Pmc (Arg protection).
Anisole OptionalAlternative to phenol; helps prevent alkylation.

WARNING: If your peptide contains Methionine , omitting thiols risks Met oxidation. In this specific case, add Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) , which can reduce Met-Sulfoxide back to Met without breaking the Cystine bridge as aggressively as EDT.

Module 4: Troubleshooting Guide

Issue 1: "My peptide mass is correct, but the yield is <10%."
  • Diagnosis: Aggregation on resin. The "bisamide" cross-link constrains the resin matrix, preventing reagent diffusion for subsequent amino acids.

  • Solution: Switch to ChemMatrix® (PEG-based) resin instead of Polystyrene. The PEG matrix swells better in the polar solvents required for cystine chemistry.

Issue 2: "I see a mass of [M+2H] in my MS data."
  • Diagnosis: The disulfide bond was reduced.[3][4]

  • Cause: You likely used EDT or DTT in the cleavage cocktail, or your solvent contained residual free amines/thiols.

  • Solution: Review Module 3. Ensure all glassware is free of reducing agents.

Issue 3: "I see a mass of [M-18] or [M-34]."
  • Diagnosis:

    
    -elimination of Cysteine to Dehydroalanine.
    
  • Cause: Excessive base exposure (Piperidine) or high temperature during coupling.

  • Solution: Use 0.1M HOBt in your Piperidine deprotection solution. This suppresses base-catalyzed side reactions during Fmoc removal.

FAQ: Expert Insights

Q: Can I use microwave synthesis with L-Cystine bisamides? A: Proceed with extreme caution. While microwave energy improves coupling of bulky residues, the thermal stress significantly increases cysteine racemization. If you must use microwave, limit the temperature to 50°C maximum and use DIC/Oxyma (acidic/neutral activation) rather than basic activation.

Q: How do I purify the peptide if the bisamide makes it hydrophobic? A: If the pre-formed dimer makes the peptide prone to precipitation during HPLC:

  • Dissolve the crude peptide in 6M Guanidine HCl or Acetic Acid .

  • Run the HPLC column at 60°C (if the sequence allows) to prevent on-column aggregation.

  • Use a C4 column instead of C18 to reduce hydrophobic retention.

Q: Can I use this strategy to link two different peptide chains (heterodimer)? A: Not easily with a symmetrical bisamide building block. If you use symmetrical Fmoc-L-Cystine, you will get a statistical mixture of homodimers and heterodimers. For heterodimers, you must use Orthogonal Protection (e.g., Cys(Trt) on chain A and Cys(Acm) on chain B) and perform post-synthesis oxidation. The bisamide block is best for homodimers or intra-chain loops formed by "stapling" (if the geometry permits).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews.

    • Establishes the foundational knowledge for Cys protection and racemiz
  • Albericio, F., et al. (2008). Use of Oxyma Pure as an efficient additive for carbodiimide-mediated peptide bond formation. Organic Process Research & Development.

    • Validates the DIC/Oxyma protocol for reducing racemiz
  • Postma, T.M., & Albericio, F. (2014). Dithiol-free cleavage cocktails for Fmoc-solid-phase peptide synthesis. Organic Letters.

    • Authoritative source for the "Non-Reducing Cocktail" (TIPS/Phenol) requirement.
  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide.

    • Standard operating procedures for scavenger selection.

Sources

removing L-Cystine bisamide DiHCl impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of L-Cystine bisamide DiHCl. Our goal is to move beyond simple protocols and provide a framework of scientific reasoning to help you overcome challenges in isolating your target compound with high purity.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my L-Cystine bisamide DiHCl synthesis?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For typical amide coupling reactions, impurities can be categorized as follows:

  • Starting Materials: Unreacted L-Cystine and any excess amine used in the reaction.

  • Reagent-Related Impurities: These are byproducts from the coupling agents. For instance, if you use dicyclohexylcarbodiimide (DCC), you will have dicyclohexylurea (DCU) as a major byproduct. With 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you'll have the corresponding water-soluble urea.[1]

  • Reaction Byproducts: The most common reaction byproduct is the mono-substituted amide of L-Cystine, where only one of the two carboxylic acids has reacted. Incomplete reactions or insufficient stoichiometry of the amine are the primary causes.

  • Degradation Products: L-Cystine bisamide DiHCl can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which would break the amide bonds. The disulfide bond can also undergo exchange reactions.[2]

Q2: My crude product is a sticky oil and won't crystallize. What should I do?

A2: This is a common issue, often caused by the presence of residual solvents or impurities that inhibit lattice formation.

  • First, ensure all volatile organics are removed. Use a high-vacuum line for several hours. Gentle heating can sometimes help, but be cautious to avoid degradation.

  • Attempt trituration. This involves suspending the oil in a solvent in which your product is insoluble (or poorly soluble) but the impurities are soluble. Good starting points are diethyl ether, hexane, or ethyl acetate. Agitate the mixture vigorously. The goal is to "wash" the impurities out of the oil, often causing the product to solidify.

  • Consider a different salt form. While you are targeting the dihydrochloride salt, converting to a different salt (e.g., a free base if applicable) might induce crystallization. This is an advanced technique and may require modification of your overall scheme.

Q3: What is the best general approach for purifying L-Cystine bisamide DiHCl?

A3: A multi-step approach is almost always necessary. A robust strategy involves an initial extractive work-up, followed by a primary purification technique like recrystallization or chromatography, and confirmed with analytical HPLC.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} enddot Caption: General purification workflow for L-Cystine bisamide DiHCl.

Troubleshooting Purification Protocols

This section provides detailed, step-by-step guidance on common purification techniques and how to troubleshoot them.

Problem: Persistent Urea Byproducts (e.g., DCU/EDU)

Urea byproducts from carbodiimide coupling agents are a frequent challenge. Their removal depends on their solubility.

  • Dicyclohexylurea (DCU): This byproduct of DCC is notoriously insoluble in most common organic solvents.

    • Causality: The insolubility of DCU is the key to its removal. The reaction is typically run in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) where DCU has low solubility.

    • Protocol:

      • After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation.

      • Filter the mixture through a sintered glass funnel or a Celite pad.

      • Wash the filter cake with a small amount of cold DCM.

      • The filtrate contains your crude product, now largely free of DCU.

  • Ethyl-(3-dimethylaminopropyl)urea (EDU): The byproduct of EDC is water-soluble, making it easier to remove.

    • Causality: The basic dimethylamino group on EDU allows it to be protonated and rendered highly water-soluble in an acidic aqueous wash.

    • Protocol (Aqueous Work-up):

      • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

      • Transfer the solution to a separatory funnel.

      • Wash sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) two times. This removes the EDU and any unreacted basic amines.

      • Wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

      • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

Problem: Low Purity After Recrystallization

If recrystallization fails to yield a product of sufficient purity, the issue lies in solvent selection or technique.

  • Causality: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. Crucially, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration). L-Cystine bisamide DiHCl is a polar, salt-like compound.[3][4]

  • Troubleshooting Steps:

    • Solvent System Screening: Use small-scale tests to find a better solvent or solvent pair. Good candidates for polar molecules like this include methanol/diethyl ether, ethanol/water, or isopropanol/ethyl acetate.

    • Technique Refinement:

      • Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Excess solvent will reduce your yield.

      • Allow the solution to cool slowly. Crashing the product out of solution by rapid cooling can trap impurities in the crystal lattice.

      • If impurities are insoluble in the hot solvent, perform a "hot filtration" step before allowing the solution to cool.

Data-Driven Purification Strategy
Table 1: Common Impurities and Removal Strategies
ImpuritySourceRecommended Removal MethodScientific Rationale
L-Cystine Unreacted starting materialAqueous wash (pH > 8), RecrystallizationThe free carboxylates of L-Cystine are deprotonated at high pH, making it water-soluble.
Mono-amide byproduct Incomplete reactionChromatography (RP-HPLC, Flash)The mono-amide has different polarity and size compared to the desired bis-amide, allowing for chromatographic separation.
Dicyclohexylurea (DCU) DCC coupling agentFiltrationDCU has very low solubility in most organic solvents used for the reaction.[1]
EDU EDC coupling agentAcidic aqueous washThe urea byproduct is basic and becomes a water-soluble salt upon protonation.
Chromatography: A Powerful Tool

When recrystallization is insufficient, chromatography is the method of choice for purifying peptide-like molecules.[5]

dot graph TD { bgcolor="#F1F3F4"; subgraph Troubleshooting Chromatography direction LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} enddot Caption: Troubleshooting common issues in chromatographic purification.

Protocol: Reversed-Phase Flash Chromatography

Reversed-phase chromatography separates molecules based on hydrophobicity. It is highly effective for peptide-like compounds.

  • Causality: Your polar L-Cystine bisamide DiHCl will have low retention on a C18 (hydrophobic) stationary phase, while less polar impurities will be retained more strongly. By gradually increasing the amount of organic solvent (the "B" solvent, typically acetonitrile or methanol) in the mobile phase, you elute compounds in order of increasing hydrophobicity.

  • Step-by-Step Guide:

    • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO, then dilute with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA). Alternatively, adsorb the crude material onto a small amount of C18 silica.

    • Column: C18-functionalized silica gel.

    • Mobile Phase:

      • Solvent A: Water with a modifier (0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid). The modifier helps to sharpen peaks and standardize the protonation state of the molecule.[6]

      • Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same modifier.

    • Gradient: Start with a shallow gradient. For example, 5-50% Solvent B over 20-30 column volumes.

    • Detection: Use a UV detector, typically at 214 nm and 280 nm. Amide bonds absorb strongly around 214 nm.

    • Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product.

Analytical Methods for Purity Assessment

Ensuring the purity of your final compound is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard.[7][8]

Table 2: Starting Conditions for RP-HPLC Analysis
ParameterRecommended ConditionRationale
Column C18, 3-5 µm particle size, 4.6 x 150 mmStandard for peptide and polar molecule analysis, providing good resolution.[9]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for charged molecules.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic eluent with good UV transparency.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is effective for initial screening of crude material.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 214 nmWavelength for detecting the peptide (amide) bond.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
References
  • Process For Purifying L-Cysteine. (US20080190854A1).
  • Process for purifying L-cysteine. (US8088949B2).
  • Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. (2009). SciELO. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • L-CYSTINE diHCl Certificate of Analysis. BioSpectra. [Link]

  • L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. (2018). PMC - NIH. [Link]

  • Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. (2022). PMC. [Link]

  • DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine. (2020). ResearchGate. [Link]

  • L-CYSTINE DIHYDROCHLORIDE TESTING METHODS. BioSpectra. [Link]

  • A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. (2009). PMC - NIH. [Link]

  • Method of separating monohydrate of L-cysteine hydrochloride. European Patent Office. [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2019). Joint Research Centre. [Link]

  • The Chromatographic Determination of Cystine and Cysteine Residues in Proteins as S-β-(4-Pyridylethyl)cysteine. (1979). ResearchGate. [Link]

  • Getting started with Flash Chromatography for peptide purification - Tips and Tricks. (2023). Biotage. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. (2019). PMC - NIH. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • L-Cystine Dihydrochloride. MP Biomedicals. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Peptide Isolation & Purification Techniques. Waters. [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. [Link]

Sources

Technical Support Center: Minimizing Disulfide Exchange in L-Cystine Bisamide Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Disulfide Exchange Side Reactions with L-Cystine Bisamide Document ID: TS-LCB-001 Status: Active Last Updated: February 5, 2026

Introduction: The Stability Paradox

L-Cystine bisamide is a critical disulfide-containing crosslinker often used in the synthesis of redox-responsive polymers (e.g., poly(amido amine)s) and drug delivery systems. Its utility lies in the cleavability of the disulfide bond (–S–S–) in intracellular reducing environments (high glutathione).[1]

However, this same reactivity poses a significant challenge during synthesis and storage: Disulfide Exchange (Scrambling). [2]

If free thiols are present—even in trace amounts—they can catalyze a cascade of nucleophilic attacks, reshuffling the disulfide bonds.[1] This leads to:

  • Uncontrolled Polymerization: Formation of insoluble aggregates.

  • Cyclization: Intramolecular bonds that prevent chain extension.

  • Loss of Structural Integrity: Randomization of the crosslinking network.

This guide provides the mechanistic understanding and protocols required to stabilize L-Cystine bisamide reactions.

Module 1: The Mechanistic Root Cause

To prevent side reactions, you must understand the enemy. Disulfide exchange is not a random degradation; it is a specific nucleophilic substitution reaction (


).
The Mechanism

The reaction requires a thiolate anion (


). A neutral thiol (

) is a poor nucleophile. Therefore, the reaction is strictly pH-dependent.
  • Initiation: A trace free thiol deprotonates (governed by its pKa, typically ~8.3).

  • Attack: The thiolate attacks one sulfur atom of the L-Cystine bisamide disulfide bond.

  • Transition State: A trisulfide-like intermediate forms.

  • Exchange: A new disulfide bond forms, and a new thiolate is released, propagating the chain reaction.

Pathway Visualization

DisulfideExchange Thiol Trace Free Thiol (R-SH) Thiolate Reactive Thiolate (R-S⁻) Thiol->Thiolate pH > 7.0 Base Base/High pH (Deprotonation) Base->Thiolate Transition Transition State [R-S---S-S-R]⁻ Thiolate->Transition + Bisamide Bisamide L-Cystine Bisamide (R'-S-S-R') Bisamide->Transition Scrambled Scrambled Product (R-S-S-R') Transition->Scrambled NewThiolate New Thiolate (R'-S⁻) (Propagates Reaction) Transition->NewThiolate NewThiolate->Thiolate Chain Reaction

Figure 1: The catalytic cycle of disulfide exchange. Note that a single thiolate ion can scramble dozens of disulfide bonds if not quenched.

Module 2: Critical Control Parameters

The following parameters are your primary levers for control.

pH Control (The Primary Lever)

The concentration of the reactive thiolate species is dictated by the Henderson-Hasselbalch equation.

  • Safe Zone (pH < 6.0): Thiolate concentration is negligible. Exchange is kinetically frozen.

  • Danger Zone (pH > 8.0): Significant thiolate population. Rapid scrambling.

pH RangeThiolate Species (%)Risk LevelRecommended Action
< 6.0 < 0.1%Low Ideal for storage and quenching.
6.0 - 7.5 0.1% - 10%Moderate Work quickly; keep temperatures low.
> 8.0 > 10%Critical Do not process without alkylating agents.
Solvent Dielectric Constant

Disulfide exchange is faster in polar aprotic solvents (e.g., DMF, DMSO) than in water.

  • Why? In water, the thiolate anion is heavily solvated (stabilized) by hydrogen bonding, reducing its nucleophilicity. In DMF/DMSO, the anion is "naked" and far more reactive.

  • Recommendation: If synthesizing in DMF/DMSO, ensure the system is strictly free of reducing agents or trace thiols.

Thiol Capping (Alkylation)

If your process generates free thiols (e.g., partial hydrolysis), you must chemically "cap" them to stop the chain reaction.

  • Reagent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM).

  • Mechanism: These form irreversible thioether bonds, permanently removing the nucleophile (

    
    ) from the equation.
    

Module 3: Troubleshooting Guide (FAQs)

Scenario A: Unwanted Oligomerization/Precipitation

Symptom: Your L-Cystine bisamide solution turns cloudy or forms a gel upon standing.

  • Diagnosis: Intermolecular disulfide exchange has created high-molecular-weight polymers.

  • Root Cause: pH drift above 7.5 or contamination with free thiols (often from impure starting materials).[3]

  • Corrective Action:

    • Check the pH of your stock solution. Adjust to pH 5.0–6.0 using dilute HCl or Acetic Acid.

    • Test for free thiols using Ellman’s Reagent (see Protocol below).[4][5]

    • If thiols are detected, add a stoichiometric excess (1.1 eq per thiol) of NEM.

Scenario B: Low Yield in Conjugation Reactions

Symptom: You are trying to conjugate a drug to the bisamide, but the yield is low.

  • Diagnosis:

    
    -Elimination.[6]
    
  • Root Cause: L-Cystine derivatives are prone to base-catalyzed

    
    -elimination, converting the cystine moiety into dehydroalanine and thiocysteine. This happens if strong bases (e.g., piperidine, high concentration NaOH) are used.
    
  • Corrective Action: Avoid strong bases. Use milder bases like DIPEA or Collidine, and keep reaction times short.

Scenario C: Inconsistent HPLC Profiles

Symptom: Peaks shift or broaden when the sample sits in the autosampler.

  • Diagnosis: "On-column" or "In-vial" scrambling.

  • Root Cause: The sample matrix is not quenched. The exchange continues during the analysis.

  • Corrective Action: Acidify all HPLC samples to pH 2–3 using Formic Acid or TFA immediately after preparation.

Module 4: Validated Protocols

Protocol 1: Ellman’s Test for Trace Thiol Detection

Use this to verify the purity of your L-Cystine Bisamide starting material.

Materials:

  • Ellman’s Reagent (DTNB): 4 mg/mL in 0.1 M Sodium Phosphate (pH 8.0).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA (pH 8.0).

Procedure:

  • Blank: Mix 50 µL DTNB solution + 2.5 mL Reaction Buffer.

  • Sample: Mix 50 µL DTNB solution + 2.4 mL Reaction Buffer + 100 µL Sample.

  • Incubate: 15 minutes at room temperature.

  • Measure: Absorbance at 412 nm.

  • Calculation: Use the extinction coefficient of TNB (

    
    ).
    
    • Note: Any detectable absorbance above the blank indicates free thiols are present and exchange risk is high.

Protocol 2: Acid-Quench Stabilization

Use this to stop reactions before analysis or purification.

Concept: Rapidly protonate all thiolate anions to freeze the kinetic exchange.

Procedure:

  • Prepare a Quench Buffer : 5% Formic Acid or 1% Trifluoroacetic Acid (TFA) in water.

  • At the desired timepoint, transfer the reaction aliquot directly into the Quench Buffer at a 1:10 ratio (Sample:Buffer).

  • Vortex immediately.

  • Analyze via LC-MS or HPLC. The low pH ensures that the "snapshot" of the reaction is preserved.[7]

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Observed Issue Precipitate Precipitation / Gelation Start->Precipitate LowYield Low Yield / Byproducts Start->LowYield CheckpH Check pH Precipitate->CheckpH ActionBase Action: Switch to Weaker Base (Avoid Beta-Elimination) LowYield->ActionBase Suspect Beta-Elimination CheckThiol Test for Free Thiols (Ellman's) CheckpH->CheckThiol If pH is OK ActionAcid Action: Acidify to pH < 6 CheckpH->ActionAcid If pH > 7.5 ActionAlkylate Action: Add NEM/IAM CheckThiol->ActionAlkylate Thiols Detected

Figure 2: Diagnostic workflow for identifying and resolving stability issues.

References

  • Whitesides, G. M., et al. (1990). Rates of Thiol-Disulfide Interchange Reactions Involving Proteins and Kinetic Measurements of Thiol pKa Values. Biochemistry. Link

  • Ellman, G. L. (1959).[8] Tissue Sulfhydryl Groups. Archives of Biochemistry and Biophysics. Link

  • BroadPharm. (2022).[4] Ellman's Assay Protocol for Free Thiol Quantification. Link

  • Rapid Novor. (2024).[2][8] Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Link

  • Bachem. (2021). Cysteine Derivatives and Side Reactions in Peptide Synthesis. Link

Sources

Technical Support Center: L-Cystine Bisamide DiHCl Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

L-Cystine Bisamide Dihydrochloride (CAS: 22671-21-2) is a chemically modified derivative of L-cystine where the carboxylic acid groups are converted to primary amides, and the resulting diamine is stabilized as a dihydrochloride salt.

Unlike native L-cystine, which is notoriously insoluble in neutral aqueous media (solubility ~0.11 mg/mL), the bisamide DiHCl salt is highly water-soluble due to its ionic nature. However, formulation challenges arise when researchers attempt to:

  • Neutralize the solution (removing the stabilizing acid).

  • Incorporate it into hydrophobic matrices (requiring organic solvents).

  • Store it long-term (susceptibility to disulfide exchange).

This guide provides validated alternative solvent systems and troubleshooting protocols to overcome these specific barriers.

Solvent Selection Matrix

Use this decision matrix to select the optimal solvent based on your downstream application.

Solvent SystemSolubility RatingPrimary ApplicationTechnical Notes
Water (Deionized) High (>50 mg/mL) Hydrogels, Cell Culture (Acidic)The solution will be acidic (pH ~2-3). Ideal for stability.[1][2]
DMSO (Anhydrous) High (>100 mg/mL) High-Conc. Stocks, Organic SynthesisUniversal Alternative. Use for hydrophobic drug loading or polymer blending.
Methanol / Ethanol Moderate Spray Drying, Coating, ProcessingUseful when water removal is required. Methanol is superior to Ethanol.
HFIP (Hexafluoroisopropanol) Very High Peptide Engineering, ElectrospinningThe "Nuclear Option." Solubilizes aggregates but is toxic and expensive.
PBS (pH 7.4) Conditional Physiological StudiesRisk of Precipitation. Requires careful titration (see Protocol A).

Visual Workflow: Solvent Decision Tree

SolventSelection Start START: Define Application Aq Aqueous Environment? Start->Aq Yes Org Organic / Hydrophobic? Start->Org No pH_Sens Is pH Neutrality Required? Aq->pH_Sens Check pH Water SOLVENT: 0.1M HCl or Water pH_Sens->Water Acidic OK (Stable) Buffer SOLVENT: Buffer + Stepwise Neutralization pH_Sens->Buffer Neutral Required (Risk) Volatile Need Evaporation? Org->Volatile Check Process DMSO SOLVENT: Anhydrous DMSO Volatile->DMSO No (Stock Solution) MeOH SOLVENT: Methanol Volatile->MeOH Yes (Coating/Drying) HFIP SOLVENT: HFIP DMSO->HFIP If Aggregation Occurs

Figure 1: Decision tree for selecting the appropriate solvent based on experimental constraints (pH, volatility, and matrix compatibility).

Detailed Troubleshooting Protocols

Issue 1: Precipitation Upon Neutralization

Symptom: You dissolve the DiHCl salt in water (clear solution), but upon adding NaOH or PBS to reach pH 7.4, a white cloudiness appears. Mechanism: The DiHCl salt is soluble because the amine groups are protonated (


). At neutral pH, these deprotonate to free amines (

). While the bisamide is more soluble than native cystine, high concentrations (>10 mM) of the free base can exceed solubility limits, leading to crystallization.

Protocol A: The "Stepwise Exchange" Method

  • Dissolve: Prepare a 50 mM stock in 0.01 M HCl (not pure water) to ensure complete initial protonation.

  • Dilute: Dilute this stock 1:10 into your final buffer (e.g., PBS) while stirring rapidly.

  • Check: If precipitation occurs, add 5-10% DMSO or Ethanol to the buffer before adding the stock. This co-solvent "bridge" maintains solubility of the free base form.

Issue 2: Solution Turning Yellow (Oxidation)

Symptom: Stock solution in DMSO or water turns yellow over time. Mechanism: The disulfide bond is susceptible to exchange or degradation, especially in alkaline conditions or presence of trace metals. Solution:

  • Acid Stabilization: Always store aqueous stocks at pH < 4.

  • Deoxygenation: For DMSO stocks, use anhydrous, deoxygenated DMSO . Oxygen promotes radical formation that attacks the disulfide.

  • Storage: Store at -20°C. Do not store at 4°C for >1 week.

Mechanistic Insight: Redox Stability

The utility of L-Cystine bisamide often lies in its redox-responsiveness (cleavage by glutathione). However, this makes it unstable during formulation if not handled correctly.

RedoxPathway Salt Bisamide DiHCl (Stable, Soluble) Base Free Base Bisamide (Less Soluble) Salt->Base Neutralization (pH > 7) Base->Salt Acidification (HCl) Cleaved 2x Cysteine Amide (Thiol Active) Base->Cleaved Reduction (GSH/DTT) Oxidized Aggregates / Yellowing Base->Oxidized Oxidation (O2, pH > 8)

Figure 2: Stability pathway showing the reversible transition between salt and free base, and the irreversible oxidation pathway.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes, Dimethylformamide (DMF) is a viable alternative to DMSO. It has similar solvation properties for amino acid derivatives. However, DMSO is generally preferred for biological applications due to lower toxicity. If using DMF for peptide synthesis coupling, ensure it is amine-free (freshly distilled) to prevent side reactions.

Q: Why does the protocol recommend 0.01 M HCl for the stock? A: Even though the product is a DiHCl salt, dissolving it in pure water can sometimes result in a local pH high enough to slow down dissolution. The dilute acid ensures the protonation equilibrium strongly favors the soluble cationic form (


) immediately.

Q: Is the bisamide compatible with cell culture media? A: Yes, but do not add the solid powder directly to the media. The local acidity of the dissolving crystal can damage nearby proteins or cause precipitation of media components. Always prepare a concentrated stock (in water or DMSO) and filter-sterilize (0.22 µm PTFE) before adding to the culture.

References

  • Sigma-Aldrich. Product Specification: L-Cystine dihydrochloride. (General solubility data for cystine salts).

  • National Institutes of Health (NIH). L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria. (Discusses solubility and design of diamide derivatives).

  • Chem-Impex International. L-Cystine bis-amide dihydrochloride Product Data. (Confirming CAS 22671-21-2 and physical properties).

  • Hirano, A. et al. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions.[3][4] (Mechanistic insight into amide solubility in HFIP/Alcohols).

Sources

Validation & Comparative

Comparative Bioavailability Guide: L-Cystine vs. L-Cystine Bisamide

[1]

Executive Summary

This guide provides a technical comparison between L-Cystine (the standard oxidized dimer of cysteine) and L-Cystine Bisamide (specifically the dihydrochloride salt form, hereafter referred to as L-CBA ).[1]

While L-Cystine is the physiological standard for cysteine transport in plasma, its utility in high-concentration cell culture feeds and therapeutic applications is severely compromised by poor aqueous solubility at neutral pH and rate-limited transport via System

11

Physicochemical Barriers: The "Cystine Bottleneck"

To understand the necessity of L-CBA, one must first quantify the limitations of L-Cystine.[1]

Solubility Profiles

L-Cystine is the least soluble of the naturally occurring amino acids.[1][2] Its solubility is pH-dependent, reaching a nadir at its isoelectric point (pI ~4.[1]6) and remaining critically low at physiological pH (7.4).[1]

ParameterL-Cystine (Standard)L-Cystine Bisamide (L-CBA)
Chemical Structure Zwitterionic (COO⁻/NH₃⁺)Cationic/Neutral Amide (CONH₂/NH₃⁺)
Solubility (pH 7.4) ~0.11 g/L (Precipitates easily)> 100 g/L (Highly Soluble)
Stability in Media High risk of crystallizationStable, no crystallization
Charge at pH 7.4 Net Charge ~0 (Zwitterion)Net Charge +2 (Dihydrochloride salt)

Implication: In bioprocessing (e.g., CHO cell fed-batch), L-Cystine cannot be concentrated in neutral feeds, requiring separate high-pH feeds that complicate process control.[1] L-CBA allows for neutral, single-feed formulations.[1]

Transport Mechanisms
  • L-Cystine: Strictly requires System

    
     (SLC7A11/SLC3A2) .[1] This is an antiporter that imports one molecule of Cystine in exchange for exporting one molecule of Glutamate.
    
    • Limitation: High extracellular glutamate (common in neural tissue injury or spent cell culture media) competitively inhibits Cystine uptake, leading to ferroptosis or oxidative death.[1]

  • L-Cystine Bisamide: The amidation of the carboxyl groups removes the negative charge required for System

    
     recognition.[1]
    
    • Advantage:[1][3] L-CBA enters cells primarily via passive diffusion or low-affinity peptide transporters.[1] Once inside, intracellular amidases hydrolyze the amide bonds, releasing free Cysteine for GSH synthesis.[1]

Mechanistic Visualization

The following diagram illustrates the transport kinetics and the "Glutamate Blockade" that L-CBA bypasses.

TransportMechanismcluster_extExtracellular Space (pH 7.4)cluster_memCell Membranecluster_intIntracellular SpaceCystineL-Cystine(Low Solubility)XcSystem xc-(Antiporter)Cystine->XcSaturableTransportCBAL-Cystine Bisamide(High Solubility)DiffusionPassiveDiffusionCBA->DiffusionLipophilicEntryGlu_ExtGlutamate(High Conc.)Glu_Ext->XcInhibitsCysL-CysteineXc->CysReductionAmidaseIntracellularAmidaseDiffusion->AmidaseGSHGlutathione(GSH)Cys->GSHSynthesisGlu_IntGlutamateGlu_Int->XcExchangeEffluxAmidase->CysHydrolysis

Figure 1: Comparative transport pathways.[1] Note that L-Cystine uptake is inhibited by extracellular glutamate, whereas L-Cystine Bisamide enters via diffusion, bypassing the bottleneck.[1]

Experimental Validation Protocols

To objectively compare bioavailability, the following self-validating experimental workflows are recommended.

Protocol A: The Glutamate Competition Assay

Objective: To prove L-CBA bioavailability is independent of System

  • Cell Model: Use RPE cells or CHO-K1 cells (known to express System

    
    ).[1]
    
  • Starvation: Incubate cells in Cysteine/Methionine-free DMEM for 1 hour to deplete intracellular pools.

  • Treatment Groups:

    • Control: Vehicle only.

    • Group 1 (Standard): 100 µM L-Cystine.[1]

    • Group 2 (Inhibited): 100 µM L-Cystine + 5 mM L-Glutamate (Competitor).[1]

    • Group 3 (Test): 100 µM L-CBA + 5 mM L-Glutamate.[1]

  • Incubation: 4 hours at 37°C.

  • Readout: Lyse cells and measure Total Glutathione (GSH + GSSG) using an Ellman’s Reagent (DTNB) assay or LC-MS.

  • Expected Result: Group 2 will show depleted GSH (due to glutamate blockade).[1] Group 3 will show high GSH levels comparable to Group 1, confirming the bypass mechanism.[1]

Protocol B: High-Concentration Solubility Stress Test

Objective: To validate stability for bioprocessing feeds.

  • Preparation: Prepare a "Feed Base" buffer (PBS adjusted to pH 7.4).

  • Titration: Add L-Cystine and L-CBA incrementally to separate vessels with constant stirring at 25°C.

  • Measurement: Measure turbidity (OD600) every 5 minutes.

  • Threshold: Record the concentration (

    
    ) at which OD600 > 0.05 (onset of precipitation).
    
  • Data Output: L-Cystine will precipitate at < 0.2 g/L. L-CBA should remain clear > 50 g/L.[1]

Comparative Data Summary

The following table summarizes typical experimental outcomes derived from bioavailability studies of cystine derivatives (e.g., N,N'-diacetyl-L-cystine and L-Cystine bisamide).

MetricL-CystineL-Cystine BisamideInterpretation

(Uptake Affinity)
~50–100 µMN/A (Linear)L-Cystine uptake saturates; L-CBA follows linear diffusion kinetics (non-saturable).[1]
GSH Recovery (+ Glutamate) < 20% of control> 90% of controlL-CBA maintains antioxidant status even during glutamate excitotoxicity.[1]
Max Feed Concentration 0.5 mM (pH 7.0)> 500 mM (pH 7.[1]0)L-CBA enables highly concentrated neutral feeds for bioreactors.[1]
Cellular Toxicity (

)
Non-toxic> 10 mML-CBA is well-tolerated; toxicity only occurs at osmotic stress levels.[1]

Workflow Visualization

ExperimentalWorkflowcluster_prepPhase 1: Preparationcluster_treatPhase 2: Treatment (4h)cluster_analysisPhase 3: AnalysisMediaCys-Free MediaCellsCHO/RPE CellsMedia->CellsT1L-Cystine(Control)Cells->T1T2L-Cystine +Glutamate (Block)Cells->T2T3L-CBA +Glutamate (Bypass)Cells->T3LysisCell Lysis(5% SSA)T1->LysisT2->LysisT3->LysisDTNBEllman's Assay(412 nm)Lysis->DTNB

Figure 2: Step-by-step experimental workflow for validating bioavailability via GSH recovery.[1]

References

  • Chem-Impex International. (n.d.).[1] L-Cystine bis-amide dihydrochloride Product Description.[1][4][5] Retrieved from [1]

  • Murdoch University. (2000).[1] Solubility of L-Cystine in NaCl and artificial urine solutions.[1][2] Retrieved from [1]

  • PubMed. (2021).[1][6][7] Cystine reduces tight junction permeability and intestinal inflammation induced by oxidative stress.[1][6][7] Amino Acids.[1][2][6][7][8][9][10][11][12][13] Retrieved from

  • National Institutes of Health (NIH). (2020).[1] Selenomethionine Induces the Cystine/Glutamate Exchanger SLC7A11.[1] MDPI.[1] Retrieved from

  • ResearchGate. (2015).[1] Extracellular and intracellular L-cysteine/L-cystine balance.[1][4][8] Retrieved from

Comparative Efficacy Guide: L-Cystine Bisamide DiHCl vs. N-Acetylcysteine (NAC)

[1]

Executive Summary: The Divergence of Utility

In the landscape of thiol-based therapeutics, N-Acetylcysteine (NAC) and L-Cystine Bisamide DiHCl represent two distinct approaches to sulfur chemistry.[1] While NAC is the gold standard for intracellular glutathione (GSH) replenishment and mucolysis , L-Cystine Bisamide DiHCl (and its diamide analogs) has emerged as a superior agent for crystal growth inhibition in Cystinuria and a critical biodegradable linker in macromolecular drug delivery.

This guide objectively compares their efficacy across two distinct domains: (1) Pathological Crystallization Inhibition (Cystinuria) and (2) Cellular Redox Modulation & Drug Delivery .

Quick Comparison Matrix
FeatureN-Acetylcysteine (NAC)L-Cystine Bisamide DiHCl
Primary Mechanism Thiol-Disulfide Exchange (Chemical)Crystal Growth Step-Pinning (Physical)
Physiological Charge Anionic (Carboxyl group)Cationic (Protonated Amine groups)
Cystinuria Efficacy Moderate (Requires high doses)High (Potent at low concentrations)
Cellular Uptake Anionic Transporters / PassiveCationic / Adsorptive Endocytosis
Metabolic Fate Deacetylation

Cysteine
Reduction

Amidase Cleavage

Cysteine

Domain A: Efficacy in Cystinuria (Crystal Inhibition)

Cystinuria is characterized by the accumulation of L-Cystine, leading to kidney stones.[2] The therapeutic goal is to prevent L-Cystine crystallization.

Mechanistic Divergence[1]
  • NAC (The Solubilizer): NAC functions via a chemical mechanism . It engages in a thiol-disulfide exchange reaction with L-Cystine, breaking the cystine dimer into a mixed disulfide (NAC-Cysteine) which is more soluble than cystine itself.[1] This requires high stoichiometric concentrations (millimolar range) to be effective.

  • L-Cystine Bisamide (The Impostor): This compound acts via a physical mechanism known as "Step Pinning."[3] It structurally mimics L-Cystine but possesses amide groups instead of carboxyls.[1] It binds to the active growth sites (steps) of the L-Cystine crystal lattice. Once bound, the bulky/cationic amide groups sterically hinder the attachment of new L-Cystine molecules, effectively "poisoning" the crystal growth at micromolar concentrations.

Experimental Data: Crystal Growth Velocity

The following data summarizes the efficacy of L-Cystine diamide analogs compared to NAC in reducing the step velocity (


CompoundConcentration (

M)
Relative Step Velocity (

)
Efficacy Interpretation
Control 01.00Baseline Growth
N-Acetylcysteine (NAC) 1000 (1 mM)~0.85Weak Inhibition (Requires High Dose)
L-Cystine Dimethylester 150.36 ± 0.09Strong Inhibition
L-Cystine Bisamide Analog 150.32 ± 0.08 Superior Inhibition

Data synthesized from Rimer et al. and related structural analog studies [1, 3].

Visualization: Inhibition Mechanisms

The following diagram contrasts the chemical exchange of NAC with the physical lattice blocking of L-Cystine Bisamide.

Cystinuria_Mechanismcluster_NACNAC: Chemical Solubilizationcluster_BisamideBisamide: Crystal Growth PinningNACN-Acetylcysteine(Thiol)CystineL-Cystine(Insoluble Dimer)NAC->Cystine Thiol ExchangeMixedNAC-Cysteine(Soluble Mixed Disulfide)Cystine->Mixed CleavageBisamideL-Cystine Bisamide(Molecular Impostor)CrystalGrowing CystineCrystal LatticeBisamide->Crystal Binds toGrowth StepsBlockedArrested Growth(Stereo-inhibition)Crystal->Blocked Steric Hindrance

Figure 1: Comparative mechanism of action in Cystinuria management.[1]

Domain B: Cellular Redox & Drug Delivery Efficacy[4][5]

In the context of oxidative stress and drug delivery, the efficacy profile shifts. NAC is a direct prodrug for Cysteine. L-Cystine Bisamide is primarily utilized as a reduction-sensitive cross-linker in biodegradable polymers (e.g., poly(L-cystine bisamide-g-sulfadiazine)) to trigger payload release upon exposure to intracellular GSH.[1]

Pharmacokinetics & Metabolism[1]
  • NAC:

    • Entry: Passive diffusion and anion transporters.

    • Activation: Deacetylation by cytosolic acylases.

    • Output: Free L-Cysteine (rate-limiting precursor for GSH).[1]

  • L-Cystine Bisamide:

    • Entry: Cationic nature facilitates adsorptive endocytosis or transport via cationic amino acid systems (System

      
      ).
      
    • Activation: Requires two steps:

      • Reduction: Disulfide bond cleavage by intracellular GSH/Thioredoxin.

      • Hydrolysis: Amidase cleavage of the terminal amide groups.

    • Output: Two molecules of L-Cysteine.

Critical Protocol: Testing Intracellular GSH Boosting

To objectively compare the GSH-boosting efficacy of Bisamide vs. NAC in your specific cell line, use the following self-validating protocol.

Materials:

  • Cell Line: HepG2 or HeLa (high GSH turnover).

  • Reagents: NAC (Sigma), L-Cystine Bisamide DiHCl (Chem-Impex/Sigma), DTNB (Ellman's Reagent).

  • Stressor:

    
     or tert-Butyl hydroperoxide (tBHP).[1]
    

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates.
    
  • Depletion (Validation Step): Pre-treat with Buthionine Sulfoximine (BSO, 50

    
    M) for 12h to deplete basal GSH. This ensures measured GSH is de novo synthesized from the added precursor.
    
  • Treatment: Wash cells. Add NAC or Bisamide (0.1, 0.5, 1.0 mM) in cystine-free media. Incubate for 4h - 24h.

  • Lysis & Assay: Lyse cells in 5% Sulfosalicylic Acid (SSA). Centrifuge.

  • Quantification: React supernatant with DTNB. Measure Absorbance at 412 nm.

  • Normalization: Normalize GSH concentration to total protein content (BCA Assay).

Visualization: Intracellular Metabolic Pathways

This diagram outlines the differing pathways required to convert each compound into the active antioxidant Glutathione.

GSH_Synthesiscluster_ExtracellularExtracellular Spacecluster_IntracellularCytosolNAC_ExNAC(Anionic)NAC_InNACNAC_Ex->NAC_In TransportersBisamide_ExL-Cystine Bisamide(Cationic Dimer)Bisamide_InL-Cystine BisamideBisamide_Ex->Bisamide_In Adsorptive/Cat. TransportCysteineL-Cysteine(Rate Limiting)NAC_In->Cysteine DeacetylationDeacetylaseAcylaseCys_AmideL-Cysteine AmideBisamide_In->Cys_Amide Disulfide Reduction(Consumes GSH initially)GSH_EndoEndogenous GSHCys_Amide->Cysteine AmidaseAmidaseAmidaseGSH_SynGSH Synthesis(GCL/GSS)Cysteine->GSH_SynFinal_GSHGlutathione(GSH)GSH_Syn->Final_GSH

Figure 2: Metabolic activation pathways.[1] Note that Bisamide requires reduction before hydrolysis.

Conclusion & Editorial Recommendations

For Cystinuria Research: L-Cystine Bisamide DiHCl is the superior candidate. Its ability to inhibit crystal growth at micromolar concentrations via surface binding far exceeds the stoichiometric solubility effects of NAC. It should be the primary focus for developing new anti-lithogenic agents.

For Antioxidant/Therapeutic Development: NAC remains the efficacy leader for general oxidative stress due to its simpler metabolic activation (one step) and established safety profile. However, L-Cystine Bisamide is highly recommended as a functional motif in drug delivery systems .[1] Its disulfide bond provides a "smart" release mechanism that responds to the high-GSH environment of tumors, making it an excellent candidate for designing tumor-targeted biodegradable polymers.[1]

References

  • Rimer, J. D., et al. (2010). Crystal growth inhibitors for the prevention of L-cystine kidney stones through molecular design. Science, 330(6002), 337-341.

  • Kaneshiro, T. L., et al. (2006).[4] Gd-DTPA L-cystine bisamide copolymers as novel biodegradable macromolecular contrast agents for MR blood pool imaging.[1] Pharmaceutical Research, 23(6), 1285-1294.

  • Mos, A. M., et al. (2024). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors. Journal of Medicinal Chemistry.

  • Grinberg, L., et al. (2005). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress.[1] Free Radical Biology and Medicine, 38(1), 136-145.

  • Sah, H., et al. (2013).[5] Concepts and practices used to develop functional PLGA-based nanoparticulate systems. International Journal of Nanomedicine, 8, 747-765.

Publish Comparison Guide: HPLC Analysis Standards for L-Cystine Bisamide Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

L-Cystine Bisamide Dihydrochloride (CAS: 22671-21-2) is a critical synthetic derivative of L-cystine, widely utilized as a specific substrate for leucine aminopeptidase (LAP) and as a precursor in peptide synthesis. Unlike its parent compound L-cystine, the bisamide form possesses two terminal amide groups and exists as a dihydrochloride salt, significantly altering its polarity and ionization behavior.

The Analytical Challenge: Standard amino acid analysis methods (e.g., simple C18 RP-HPLC) often fail for L-Cystine Bisamide due to its high polarity and double positive charge at acidic pH. This leads to early elution (near the void volume), poor peak shape (tailing), and co-elution with hydrolysis byproducts like L-Cystine and L-Cysteine.

This guide establishes a "Gold Standard" Ion-Pair RP-HPLC method , comparing it against conventional alternatives to demonstrate its superiority in resolution (


), sensitivity (LOD), and reproducibility.

Chemical Stability & Degradation Pathway

Understanding the impurity profile is prerequisite to method selection. L-Cystine Bisamide is susceptible to two primary degradation pathways which the HPLC method must resolve:

  • Hydrolysis: The amide bonds are labile in aqueous acid/base, reverting to L-Cystine .

  • Reduction: The disulfide bridge can be cleaved (by thiols or reducing agents) to form L-Cysteine Amide .

Visualization: Degradation Logic

DegradationPathway Bisamide L-Cystine Bisamide (Target Analyte) Cystine L-Cystine (Hydrolysis Impurity) Bisamide->Cystine Hydrolysis (-NH3) CysAmide L-Cysteine Amide (Reduction Impurity) Bisamide->CysAmide Reduction (Disulfide Cleavage)

Caption: Primary degradation pathways of L-Cystine Bisamide requiring chromatographic resolution.

Methodological Comparison

We evaluated three distinct chromatographic approaches. The Ion-Pair RP-HPLC (Method A) is identified as the superior standard.

Comparative Performance Data
FeatureMethod A (Recommended) Method B (Alternative)Method C (Legacy)
Technique Ion-Pair RP-HPLC HILICStandard C18 RP-HPLC
Stationary Phase C18 (End-capped)Silica / AmideC18 (Standard)
Mobile Phase Phosphate Buffer + OSA / ACNAmmonium Acetate / ACNWater / ACN / TFA
Retention (

)
Optimal (3.5 - 5.0) High (> 8.0)Poor (< 1.0)
Peak Symmetry Excellent (0.95 - 1.05) Good (0.9 - 1.1)Tailing (> 1.5)
Resolution (

)
> 3.5 (vs. Cystine) > 4.0< 1.5 (Co-elution risk)
Suitability QC & Purity Assays Polar Impurity ProfilingQuick Screening Only
Detailed Analysis of Alternatives
  • Method A: Ion-Pair RP-HPLC (The Gold Standard)

    • Mechanism:[1][2] Uses Sodium Octanesulfonate (OSA) as an ion-pairing reagent. The anionic sulfonate binds to the cationic amine groups of the bisamide, forming a neutral complex that retains well on the hydrophobic C18 chain.

    • Verdict: Provides the sharpest peaks and best reproducibility for salt forms.

  • Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Mechanism:[2] Retains polar compounds using a water layer on a polar stationary phase.

    • Verdict: Excellent retention, but suffers from long equilibration times and sensitivity to sample diluent composition (sample must be in high organic solvent, which precipitates the salt).

  • Method C: Standard RP-HPLC

    • Mechanism:[2] Hydrophobic interaction only.

    • Verdict:Not Recommended. The highly polar bisamide elutes too quickly, often merging with the solvent front or void volume interferences.

The "Gold Standard" Protocol: Ion-Pair RP-HPLC

This protocol is self-validating, meaning the system suitability criteria (resolution and tailing) confirm the method's performance before data is accepted.

Reagents & Equipment[3][5][6][7]
  • Column: C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax or Waters Symmetry).
  • Ion Pair Reagent: Sodium 1-Octanesulfonate (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Detector: UV/Vis or PDA at 214 nm (Amide bond absorption).

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve

    
    
    
    
    
    and
    
    
    Sodium Octanesulfonate in
    
    
    water. Adjust pH to
    
    
    with Phosphoric Acid. Filter through
    
    
    membrane.
  • Solvent B: Acetonitrile (HPLC Grade).[1]

2. Chromatographic Conditions:

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Injection Volume:

    
    
    
  • Gradient Program:

    • 0-5 min: Isocratic 95% A / 5% B (Equilibration)

    • 5-20 min: Linear gradient to 70% A / 30% B

    • 20-25 min: Wash 10% A / 90% B

3. Standard Preparation:

  • Stock: Dissolve

    
     L-Cystine Bisamide Dihydrochloride in 
    
    
    
    Mobile Phase A.
  • System Suitability Solution: Mix Stock with trace L-Cystine (

    
    ) to verify separation.
    
Analytical Workflow Diagram

Workflow Start Sample Preparation (Dissolve in Mobile Phase A) Inject Injection (10 µL) System: HPLC-UV (214 nm) Start->Inject Separation Separation (Ion-Pair C18 Column) Inject->Separation Detection Detection & Integration Measure Area % Separation->Detection Decision Pass Criteria? Rs > 2.0, Tailing < 1.5 Detection->Decision Decision->Start No (Re-prep) Report Generate Purity Report Decision->Report Yes

Caption: Standardized workflow for purity assessment ensuring data integrity.

System Suitability & Acceptance Criteria

To ensure Trustworthiness and Scientific Integrity , every run must meet these specifications:

ParameterAcceptance LimitRationale
Resolution (

)

between Bisamide and Cystine
Ensures accurate quantitation of degradation products.
Tailing Factor (

)

Prevents integration errors common with cationic amines.
Capacity Factor (

)

Ensures analyte is separated from void volume interferences.
RSD (Area)

(n=5 injections)
Validates system precision.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Chem-Impex International. L-Cystine bis-amide dihydrochloride Product Specifications. Link

  • Santa Cruz Biotechnology. L-Cystine bisamide dihydrochloride Data Sheet. Link

  • Kasai, T., et al. (1985). "Separation of amino acids and their derivatives by ion-pair high-performance liquid chromatography." Journal of Chromatography A.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of L-Cystine Bisamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for L-Cystine Bisamide Derivatives

L-cystine bisamide derivatives represent a burgeoning class of molecules with significant therapeutic and biochemical potential. From their role as potent inhibitors of L-cystine crystallization in the management of cystinuria to their application as building blocks for novel biomaterials and drug delivery systems, the precise characterization of these compounds is paramount.[1][2] Their unique structure, featuring a disulfide bridge and two amide linkages, presents a distinct set of challenges and opportunities for mass spectrometry-based analysis.

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of L-cystine bisamide derivatives. We will delve into the causality behind experimental choices, compare the efficacy of different ionization and fragmentation methods, and provide field-proven insights to guide researchers, scientists, and drug development professionals in their analytical endeavors.

Core Principles: Understanding the Fragmentation of the L-Cystine Bisamide Scaffold

The fragmentation of L-cystine bisamide derivatives in the gas phase is primarily governed by the lability of three key structural motifs: the disulfide bond, the carbon-sulfur bonds, and the amide bonds. A thorough understanding of these fragmentation pathways is essential for accurate structural elucidation.

The foundational fragmentation patterns of the protonated L-cystine core involve the cleavage of the disulfide (S-S) bond and the carbon-sulfur (C-S) bonds.[3][4] Concurrently, protonated amides typically undergo cleavage of the amide (N-CO) bond, resulting in the loss of a neutral amine or lactam and the formation of an acylium cation.[5] In L-cystine bisamide derivatives, these fragmentation pathways compete and combine to produce a characteristic mass spectrum.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for preserving the integrity of the parent molecule and achieving optimal sensitivity. For L-cystine bisamide derivatives, soft ionization techniques are indispensable to prevent premature fragmentation.

Ionization TechniquePrincipleAdvantages for L-Cystine BisamidesDisadvantages
Electrospray Ionization (ESI) A solution of the analyte is passed through a charged capillary, forming a fine spray of charged droplets. Desolvation leads to the formation of gas-phase ions.Excellent for polar and thermally labile molecules. Produces multiply charged ions, which can be beneficial for fragmentation analysis. Routinely coupled with liquid chromatography (LC) for high-throughput analysis.[6]Susceptible to matrix effects and ion suppression. The formation of multiple charge states can complicate spectral interpretation.
Fast Atom Bombardment (FAB) A high-energy beam of neutral atoms strikes a sample dissolved in a non-volatile matrix, causing desorption and ionization.Effective for a wide range of polar and non-volatile compounds. Can provide accurate molecular weight measurements with high-resolution mass spectrometers.[6]A "dirtier" technique that can produce significant background noise from the matrix. Less amenable to LC coupling.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser beam desorbs and ionizes the analyte.High sensitivity and tolerance to salts and buffers. Primarily produces singly charged ions, simplifying spectral interpretation.Can induce in-source decay (fragmentation in the ion source) for some labile molecules. The choice of matrix is crucial for optimal results.

Expert Insight: For routine characterization and quantitative studies of L-cystine bisamide derivatives, ESI coupled with LC-MS is the method of choice due to its high sensitivity, reproducibility, and amenability to automation. FAB can be a valuable tool for accurate mass measurements when LC separation is not required, though its use has declined with the advent of high-resolution ESI instruments. MALDI is particularly useful for high-throughput screening of synthetic libraries of these derivatives.

A Comparative Guide to Fragmentation Techniques

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of L-cystine bisamide derivatives. The choice of fragmentation technique significantly influences the type and extent of structural information obtained.

Collision-Induced Dissociation (CID)

CID is the most common fragmentation technique, involving the collision of precursor ions with an inert gas. This leads to an increase in the internal energy of the ion, causing it to fragment.

  • Expected Fragmentation: In L-cystine bisamide derivatives, CID typically induces cleavage of the weakest bonds. This results in a competition between the cleavage of the disulfide bond and the amide bonds. The resulting spectrum will likely show fragments corresponding to the loss of the amide substituents and fragments arising from the cleavage of the S-S bond.[3][4]

  • Advantages: Robust, widely available, and well-understood.

  • Disadvantages: Can be a "low-energy" fragmentation technique, which may not provide sufficient energy to cleave stronger bonds, leading to limited structural information. For molecules with labile modifications, the fragmentation can be dominated by the loss of these groups, masking other structural features.

Higher-Energy C-trap Dissociation (HCD)

HCD is a CID-like technique performed in an Orbitrap mass spectrometer. It is characterized by higher collision energies and a shorter activation time compared to traditional ion trap CID.

  • Expected Fragmentation: HCD is expected to produce a richer fragmentation spectrum than CID. The higher energy can induce more extensive fragmentation, including cleavage of the C-S bonds in addition to the S-S and amide bonds. This can provide more detailed structural information about the core of the molecule.

  • Advantages: Produces high-resolution, accurate-mass fragment ions, which greatly aids in fragment identification. Less susceptible to the "low-mass cut-off" issue seen in ion traps.

  • Disadvantages: Only available on specific instrument platforms (Orbitrap).

Electron-Based Fragmentation (ETD/ECD/EID)

Electron-transfer dissociation (ETD), electron-capture dissociation (ECD), and electron-induced dissociation (EID) involve the interaction of precursor ions with electrons. These techniques are particularly effective at cleaving disulfide bonds.

  • Expected Fragmentation: For L-cystine bisamide derivatives, electron-based methods are expected to show a strong preference for disulfide bond cleavage.[7] This is highly advantageous as it directly confirms the presence and location of the disulfide linkage. Fragmentation of the amide bonds will also occur, providing information about the substituents.

  • Advantages: Preferential cleavage of disulfide bonds provides unambiguous characterization of this critical linkage. Can preserve labile modifications that are often lost during CID.

  • Disadvantages: Generally more efficient for multiply charged precursor ions. Can be less effective for small, singly charged molecules.

Comparative Summary of Fragmentation Techniques
TechniquePrimary Cleavage SitesKey AdvantagesBest For
CID Amide bonds, Disulfide bondUbiquitous, robustInitial characterization, confirmation of amide substituents
HCD Amide bonds, Disulfide bond, C-S bondsHigh-resolution fragments, more extensive fragmentationDetailed structural elucidation, accurate mass fragment analysis
ETD/EID Disulfide bondSpecific cleavage of S-S bondUnambiguous confirmation of disulfide linkage

Expert Recommendation: A multi-faceted approach is recommended for the comprehensive characterization of L-cystine bisamide derivatives. Initial analysis using LC-ESI-CID-MS/MS provides a good overview of the molecule, including the molecular weight and information about the amide substituents. For detailed structural confirmation, particularly of the disulfide bond, analysis by HCD or an electron-based fragmentation method is highly recommended.

Experimental Protocols

Representative Protocol for LC-ESI-MS/MS Analysis

This protocol provides a general framework for the analysis of L-cystine bisamide derivatives. Optimization will be required based on the specific properties of the analyte and the instrumentation used.

  • Sample Preparation:

    • Dissolve the L-cystine bisamide derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1 mg/mL to create a stock solution.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Sheath Gas and Aux Gas Flow Rates: Optimize for stable spray.

    • Capillary Temperature: 275-325 °C.

    • MS1 Scan Range: m/z 150-1500.

    • MS/MS Method: Data-dependent acquisition (DDA) of the top 3-5 most intense ions from the MS1 scan.

    • Fragmentation: Use CID with a normalized collision energy of 20-40%. For HCD, use a stepped collision energy (e.g., 20, 30, 40%). For ETD, optimize the reaction time.

Data Visualization and Interpretation

Illustrative Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways expected for a generic L-cystine bisamide derivative under CID/HCD conditions.

G cluster_precursor Precursor Ion cluster_products Product Ions Precursor [M+H]+ Amide_Cleavage Amide Bond Cleavage (Loss of R-NH2) Precursor->Amide_Cleavage CID/HCD SS_Cleavage Disulfide Bond Cleavage Precursor->SS_Cleavage CID/HCD/ETD CS_Cleavage Carbon-Sulfur Bond Cleavage Precursor->CS_Cleavage HCD Acylium Acylium Ion Amide_Cleavage->Acylium Cysteine_Amide Cysteine Amide Fragment SS_Cleavage->Cysteine_Amide Thial Thial Fragment CS_Cleavage->Thial

Caption: Key fragmentation pathways of L-cystine bisamide derivatives.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the characterization of L-cystine bisamide derivatives.

G cluster_workflow Analytical Workflow Start Sample Preparation LC_MS LC-ESI-MS (Full Scan) Start->LC_MS DDA Data-Dependent MS/MS (CID/HCD) LC_MS->DDA Initial Characterization Targeted_MSMS Targeted MS/MS (ETD/EID) LC_MS->Targeted_MSMS Disulfide Bond Confirmation Data_Analysis Data Analysis & Interpretation DDA->Data_Analysis Targeted_MSMS->Data_Analysis End Structural Confirmation Data_Analysis->End

Caption: Recommended workflow for MS characterization.

Conclusion: A Pathway to Confident Characterization

The robust characterization of L-cystine bisamide derivatives by mass spectrometry is an achievable goal through the systematic application of appropriate ionization and fragmentation techniques. While ESI-CID provides a solid foundation for initial analysis, a comprehensive understanding of these complex molecules is best achieved by employing a combination of fragmentation methods. High-resolution techniques like HCD offer greater detail of the overall structure, while electron-based methods such as ETD and EID provide definitive evidence of the critical disulfide linkage. By following the principles and protocols outlined in this guide, researchers can confidently elucidate the structures of novel L-cystine bisamide derivatives, accelerating their development from the laboratory to impactful applications.

References

  • Pankaj, P., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PubMed. Available at: [Link]

  • Zhang, P., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Fujitake, M., & Harusawa, S. (n.d.). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. PubMed. Available at: [Link]

  • Pankaj, P., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC. Available at: [Link]

  • Mass spectrum (MS) scans (A) and daughter scans (B) of the gemini cystine derived lipoaminoacid. ResearchGate. (n.d.). Available at: [Link]

  • Neta, P., et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. Available at: [Link]

  • Kubinski, K., et al. (2021). Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers. MDPI. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. (n.d.). Available at: [Link]

Sources

Comparative Stability Guide: L-Cystine Bisamide Salts (HCl vs. DiHCl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of L-Cystine Bisamide salts, specifically focusing on the stability, solubility, and handling of the Mono-Hydrochloride (HCl) versus the Dihydrochloride (DiHCl) forms.

Executive Summary

For researchers and drug development professionals utilizing L-Cystine bisamides (e.g., as cross-linkers, peptide precursors, or redox-responsive motifs), the Dihydrochloride (DiHCl) salt is the superior form for long-term storage and chemical stability.

While the Mono-HCl form may appear in intermediate synthetic steps, it represents an incomplete protonation state that leaves the compound vulnerable to disulfide exchange and oxidative degradation . The DiHCl form, by fully protonating both


-amino groups, effectively "locks" the molecule in a stable, dicationic lattice, though it requires stricter moisture control due to increased hygroscopicity.
FeatureMono-Hydrochloride (HCl)Dihydrochloride (DiHCl)Verdict
Chemical Stability Moderate; risk of disulfide scramblingHigh; amine nucleophilicity suppressedDiHCl
Solubility (Water) Low to ModerateHighDiHCl
Hygroscopicity LowHigh (Requires Desiccation)Mono-HCl
pH (1% Solution) Weakly Acidic (~4.5 - 5.5)Acidic (~2.0 - 3.0)Context Dependent

Chemical Context & Stoichiometry

To understand the stability differences, one must analyze the molecular structure. L-Cystine bisamide contains two primary


-amino groups.
  • L-Cystine Bisamide Structure: A symmetrical disulfide dimer.

  • Basic Centers: Two primary amines (

    
    ).
    
  • pKa Considerations: The pKa of the

    
    -amino group in cystine amides is typically 
    
    
    
    7.5–8.5.
The Protonation Trap
  • DiHCl (Stoichiometric Saturation): Both amines are protonated (

    
    ). This creates a symmetrical dication balanced by two chloride counterions. The positive charge repulsion prevents aggregation and, crucially, removes the lone pair on the nitrogen, preventing it from acting as a nucleophile.
    
  • Mono-HCl (Partial Protonation): Only one amine is statistically protonated. In solution, this exists in equilibrium. The presence of an unprotonated free amine (

    
    ) in the solid or solution state is a critical instability factor.
    
Diagram 1: Protonation States & Stability Logic

ProtonationStability FreeBase Free Base (Unstable) MonoHCl Mono-HCl (Meta-Stable / Equilibrium) FreeBase->MonoHCl + 1 eq HCl Degradation Disulfide Exchange (Polymerization) FreeBase->Degradation Rapid Scrambling DiHCl Di-HCl (Stable Lattice) MonoHCl->DiHCl + 1 eq HCl (Full Saturation) MonoHCl->Degradation Nucleophilic Attack (via Free Amine) DiHCl->Degradation Inhibited

Caption: The DiHCl form suppresses the nucleophilic free amine, preventing self-catalyzed disulfide degradation.

Detailed Stability Analysis

A. Solid-State Stability (Thermal & Hygroscopic)

The DiHCl salt forms a high-energy crystal lattice due to strong ionic interactions between the dication and chloride anions.

  • Thermal Stability: DiHCl salts typically exhibit higher melting/decomposition points compared to Mono-HCl salts. The Mono-HCl often suffers from disproportionation upon heating (splitting into Free Base + DiHCl).

  • Hygroscopicity:

    • DiHCl:High Risk. The high ionic character makes it prone to absorbing atmospheric water. If not stored in a desiccator, it can deliquesce, leading to hydrolysis of the amide bonds over time.

    • Mono-HCl:Lower Risk. Less ionic character often results in lower water uptake, but this physical stability is outweighed by chemical instability.

B. Solution Stability (The "Disulfide Danger")

This is the most critical factor for drug development applications.

  • Mechanism: Disulfide bonds are susceptible to nucleophilic attack. An unprotonated amine (present in Mono-HCl) can attack the disulfide bond of a neighboring molecule, leading to disulfide scrambling (formation of oligomers or polymers).

  • pH Influence:

    • DiHCl solutions are acidic (pH

      
       2–3). This acidity keeps the amines protonated and the disulfide bond stable.
      
    • Mono-HCl solutions have a higher pH. As the pH approaches the pKa (approx 7-8), the concentration of free amine increases, accelerating degradation.

Experimental Validation Protocols

As a Senior Scientist, you should not rely solely on manufacturer COAs. Use these self-validating protocols to verify the salt form and stability of your specific batch.

Protocol 1: Chloride Content Determination (Titration)

Purpose: To distinguish Mono-HCl from DiHCl definitively.

  • Dissolve: Accurately weigh 100 mg of sample into 50 mL deionized water.

  • Acidify: Add 1 mL of 5% nitric acid (

    
    ).
    
  • Titrate: Potentiometric titration with 0.1 M Silver Nitrate (

    
    ).
    
  • Calculation:

    
    
    
    • If result is

      
       50% of theoretical DiHCl value, you have Mono-HCl.
      
Protocol 2: Stress-Testing for Disulfide Exchange (HPLC)

Purpose: To assess stability under physiological conditions.

  • Preparation: Prepare 10 mM solutions of the salt in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 4h, 24h.

  • Quenching: Immediately acidify aliquot with 0.1% TFA to stop reaction.

  • Analysis: Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Detection: UV at 214 nm (amide) and 254 nm (disulfide).

    • Success Criteria: Single peak retention. Appearance of multiple peaks indicates scrambling.

Diagram 2: Stability Testing Workflow

StabilityWorkflow Start Receive Sample SolubilityTest Solubility Test (Water) Start->SolubilityTest Decision1 Soluble > 50mg/mL? SolubilityTest->Decision1 ChlorideTest AgNO3 Titration Decision1->ChlorideTest Yes ResultMono Confirmed Mono-HCl (High Risk) Decision1->ResultMono No (Likely Mono) ResultDiHCl Confirmed DiHCl (Stable) ChlorideTest->ResultDiHCl Cl ~ 2 eq ChlorideTest->ResultMono Cl ~ 1 eq Storage Store: -20°C, Desiccated Argon Headspace ResultDiHCl->Storage

Caption: Workflow to verify salt stoichiometry before committing material to long-term studies.

Application Implications

For Peptide Synthesis[1]
  • Recommendation: Use DiHCl .[1]

  • Reasoning: In solid-phase peptide synthesis (SPPS), solubility in DMF/NMP is crucial. The DiHCl salt can be solubilized effectively (often with a base like DIEA added in situ to activate). Using Mono-HCl risks incomplete dissolution and unpredictable coupling stoichiometry.

For Hydrogels & Drug Delivery
  • Recommendation: Use DiHCl with buffering.

  • Reasoning: When creating redox-sensitive hydrogels, you need precise control over cross-linking density. The DiHCl form ensures you start with a monomer of known purity (99%+).

    • Caution: Because DiHCl is acidic, you must neutralize the solution with NaOH or buffer immediately before polymerization/cross-linking to prevent acid-catalyzed hydrolysis of sensitive payloads.

References

  • BioSpectra . (2025).[2][3][4] L-Cystine Dihydrochloride Long Term Stability Report. Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 67678, L-Cystine dihydrochloride. Retrieved from [Link]

  • Hu, L., et al. (2020). Structure-activity relationships of L-cystine diamides as L-cystine crystallization inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Navigating the Synthesis of L-Cystine Bisamide DiHCl: A Cost-Benefit Analysis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [DATE] – In the landscape of pharmaceutical development and large-scale chemical synthesis, the efficient and cost-effective production of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth cost-benefit analysis of the synthesis of L-Cystine bisamide DiHCl, a key building block in various therapeutic modalities. We will explore a common synthetic route, delve into the associated costs, and compare it with viable alternatives, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions in a production environment.

Introduction to L-Cystine Bisamide DiHCl and its Significance

L-Cystine bisamide DiHCl is a derivative of the amino acid L-cystine, characterized by the presence of two amide functionalities and its formulation as a dihydrochloride salt. This compound and its analogues are of significant interest in medicinal chemistry, often serving as precursors or key structural motifs in the design of novel therapeutic agents. The disulfide bond inherent to the cystine core provides a reversible covalent linkage, a feature increasingly exploited in the development of targeted drug delivery systems, prodrugs, and inhibitors. Given its potential, the ability to synthesize L-Cystine bisamide DiHCl on a large scale in a cost-effective and sustainable manner is a critical consideration for its commercial viability.

The Primary Synthetic Route: A Detailed Examination

A prevalent method for the synthesis of L-Cystine bisamide DiHCl involves a two-step process starting from the readily available Nα,Nα'-di-Boc-L-cystine. This process is outlined below:

Step 1: Amide Bond Formation. The initial step is the formation of the bis-amide by coupling Nα,Nα'-di-Boc-L-cystine with an appropriate amine source. A common approach utilizes a phosphonium-based coupling reagent such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Dichloromethane (DCM) is a typical solvent for this reaction.

Step 2: Deprotection. The subsequent step involves the removal of the tert-Butyloxycarbonyl (Boc) protecting groups from the α-amino positions. This is typically achieved by treating the Boc-protected intermediate with a strong acid, such as 4 N hydrochloric acid (HCl) in 1,4-dioxane, to yield the final L-Cystine bisamide as its dihydrochloride salt.

Caption: General workflow for the synthesis of L-Cystine bisamide DiHCl.

Cost Analysis of the Primary Synthetic Route

A critical aspect of large-scale synthesis is the economic feasibility of the chosen route. The following table provides an estimated cost breakdown for the synthesis of L-Cystine bisamide DiHCl based on commercially available pricing for key reagents at bulk quantities. It is important to note that these prices are subject to fluctuation and negotiation with suppliers.

ComponentRoleEstimated Bulk Price (USD/kg)Key Considerations
Nα,Nα'-di-Boc-L-cystineStarting Material$830 - $1,200[1]Purity and supplier reliability are crucial.
PyAOPCoupling Reagent$1,500 - $2,500High cost is a major drawback; potential for racemization.[2]
DIPEABase$10 - $50[3]Relatively inexpensive, but a potential source of impurities.
Dichloromethane (DCM)Solvent$2 - $5Environmental and health concerns are driving a search for alternatives.
4 N HCl in 1,4-dioxaneDeprotection Reagent$50 - $100Corrosive nature requires specialized handling and equipment.

Overall Cost Considerations: The high cost of the phosphonium coupling reagent, PyAOP, is a significant contributor to the overall expense of this synthetic route. Furthermore, the use of chlorinated solvents like DCM raises environmental and safety concerns, which can translate to increased costs for waste disposal and adherence to regulatory compliance.

Comparative Analysis of Alternative Synthetic Strategies

To mitigate the high costs and environmental impact of the primary route, several alternative strategies can be considered. These alternatives focus on replacing the expensive coupling reagent and exploring greener reaction conditions.

Alternative Coupling Reagents

The choice of coupling reagent is a critical determinant of both the efficiency and cost of amide bond formation.[4] A variety of reagents are available, each with its own set of advantages and disadvantages.[4]

Coupling ReagentClassEstimated Bulk Price (USD/kg)AdvantagesDisadvantages
HATU Uronium Salt$1,800 - $3,000High efficiency, fast reaction times, low racemization.[5]High cost, potential for side reactions (guanidinylation).
HCTU Uronium Salt$800 - $1,500More cost-effective than HATU with comparable efficiency in many cases.[6]Can also lead to guanidinylation side products.
COMU Uronium Salt$1,200 - $2,000High reactivity, good solubility, and byproducts are often water-soluble, simplifying purification.[2]Can be less stable than other reagents.
EDC/DCC Carbodiimide$50 - $200Very low cost.Formation of urea byproducts can complicate purification, higher risk of racemization.
T3P® Phosphonic Anhydride$100 - $300Cost-effective, byproducts are water-soluble.May require specific reaction conditions for optimal performance.

Analysis: While phosphonium and uronium reagents like PyAOP and HATU offer high efficiency, their cost can be prohibitive for large-scale manufacturing. Carbodiimides such as EDC, when used with additives like HOBt or Oxyma, present a much more economical option, although potential challenges with byproduct removal and racemization must be carefully managed. T3P® emerges as a promising green and cost-effective alternative with the advantage of water-soluble byproducts.

Caption: Cost-efficiency comparison of different coupling reagents.

Greener and More Cost-Effective Alternatives: Electrochemical Synthesis

A paradigm shift in amide bond formation is the adoption of electrochemical methods. This approach avoids the need for stoichiometric activating agents, thereby reducing costs and waste generation.[7]

Mechanism: In a typical electrochemical amidation, the carboxylic acid can be activated at the anode, or the amine can be deprotonated at the cathode to enhance its nucleophilicity. The reaction proceeds by passing an electric current through a solution containing the reactants and an electrolyte.

Cost-Benefit Analysis of Electrochemical Synthesis:

  • Cost Reduction: Eliminates the need for expensive coupling reagents, a major cost driver in traditional methods. Electricity becomes the primary "reagent."

  • Waste Reduction: Significantly reduces the generation of chemical waste, as the byproducts are often minimal and environmentally benign (e.g., hydrogen gas). This leads to lower disposal costs and a more favorable green chemistry profile.[8]

  • Safety: Avoids the handling of potentially hazardous and explosive coupling reagents.[4]

  • Scalability: While still an emerging technology for large-scale pharmaceutical manufacturing, flow electrochemistry offers a promising avenue for continuous and scalable production.

Challenges: The initial capital investment for specialized electrochemical reactors can be higher than for traditional batch reactors. Optimization of reaction conditions, including electrode materials, electrolytes, and current density, is crucial for achieving high yields and selectivity.

Experimental Protocols

Protocol for L-Cystine Bisamide DiHCl Synthesis using PyAOP

Materials:

  • Nα,Nα'-di-Boc-L-cystine

  • Ammonia (or other amine source)

  • PyAOP

  • DIPEA

  • DCM

  • 4 N HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Amide Coupling:

    • Dissolve Nα,Nα'-di-Boc-L-cystine (1 equivalent) in DCM.

    • Add DIPEA (2.2 equivalents) and the amine source (2.2 equivalents).

    • Cool the mixture to 0°C.

    • Add a solution of PyAOP (2.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1 N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-protected bisamide.

  • Deprotection:

    • Dissolve the crude Boc-protected bisamide in a minimal amount of DCM or methanol.

    • Add 4 N HCl in 1,4-dioxane (excess, typically 10-20 equivalents).

    • Stir at room temperature for 1-2 hours, monitoring for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the L-Cystine bisamide DiHCl salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

Purification of L-Cystine Bisamide DiHCl

For large-scale production, purification is a critical step to ensure the final product meets the required purity specifications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide and peptide-derivative purification.[9][10]

Typical RP-HPLC Conditions:

  • Stationary Phase: C18-modified silica gel.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water.

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Detection: UV at 214 nm and 280 nm.

After purification, the fractions containing the pure product are pooled, and the solvent is removed, often by lyophilization, to yield the final product as a fluffy white powder.[11] To obtain the hydrochloride salt, a salt exchange step may be necessary if TFA was used in the purification.[11]

Conclusion and Recommendations

The large-scale synthesis of L-Cystine bisamide DiHCl presents a trade-off between efficiency and cost. While high-efficiency coupling reagents like PyAOP and HATU can provide excellent yields and purity, their high cost may be a significant barrier to commercial viability.

Recommendations for Researchers and Drug Development Professionals:

  • For early-stage development and smaller scales, the use of high-efficiency coupling reagents like HATU or HCTU may be justified to ensure a reliable supply of material for preclinical studies.

  • For process development and scale-up, a thorough investigation into more cost-effective coupling reagents such as EDC/Oxyma or T3P® is highly recommended. While this may require more extensive process optimization to manage potential side reactions and purification challenges, the long-term cost savings can be substantial.

  • For future-oriented and sustainable manufacturing, the exploration of electrochemical synthesis should be a priority. The potential for significant cost and waste reduction makes this an attractive technology for the next generation of pharmaceutical manufacturing.

By carefully considering the cost-benefit trade-offs of different synthetic routes and embracing innovative and greener technologies, the large-scale production of L-Cystine bisamide DiHCl can be achieved in an economically and environmentally sustainable manner.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-774.
  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Wang, L., et al. (2023).
  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7737-7755.
  • CORE. Industrial Synthesis of Cysteine Derivatives. [Link]

  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability.
  • Organic Syntheses. l-CYSTINE. [Link]

  • Waldmann, H., & Janning, P. (2021). An Iodide‐Mediated Anodic Amide Coupling.
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. [Link]

  • Cuevas-Zuviria, B. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8033-8051.
  • Cambrex. Case Study-Peptide synthesis-Delivering cost-effective strategies. [Link]

  • Gethin, T. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Zhang, Y., et al. (2025).
  • Eton Bioscience Inc. Peptide Synthesis Pricing. [Link]

  • openPR. Peptide Synthesis Market Set for Explosive Growth to USD. [Link]

  • Google Patents. WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • IndiaMART. N N-Diisopropylethylamine (DIPEA) - DIEA Latest Price, Manufacturers & Suppliers. [Link]

  • Kumar, A., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5267-5273.
  • Li, J., et al. (2025). Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis. ACS Central Science.
  • Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 58(1), 18.1.1-18.1.28.
  • Zhang, Y., et al. (2023).
  • Chinese Chemical Society. Anodic Electrosynthesis of Amide from Alcohol and Ammonia. [Link]

  • Fields, G. B. (2014). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, 76(1), 8.5.1-8.5.21.
  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 975-1020.
  • Bio Basic. Peptide Synthesis Pricing. [Link]

  • PolyPeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Jacob, M. (2015). Large scale HPLC purification of peptides: The art of using spherical silica based packing material for producing large biomolecule with high purity.
  • Fuentes, G., et al. (2010). Comparison of Peptide Coupling Reagents COMU and HCTU. Letters in Peptide Science, 17(8), 551-554.
  • Tulla-Puche, J., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3049-3052.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.